An In-Depth Technical Guide to the Synthesis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a robust and efficient synthetic route to 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, a valuable heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and efficient synthetic route to 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key stages: a [3+2] cycloaddition to construct the core isoxazoline ring, followed by a selective bromination of the primary alcohol functionality. This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer insights into the rationale behind the chosen methodologies.
Introduction: The Significance of Substituted Isoxazolines
4,5-Dihydroisoxazoles, commonly known as isoxazolines, are a prominent class of five-membered heterocycles that feature frequently in biologically active molecules. Their unique structural and electronic properties allow them to serve as versatile scaffolds in the design of novel therapeutic agents. The specific substitution pattern of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, with a reactive bromomethyl group and an ethyl substituent, makes it an attractive intermediate for further elaboration and the generation of diverse chemical libraries for screening purposes.
Overall Synthetic Strategy
The synthesis commences with the formation of the key intermediate, (3-ethyl-4,5-dihydroisoxazol-5-yl)methanol, via a 1,3-dipolar cycloaddition reaction. This is followed by the conversion of the hydroxymethyl group to a bromomethyl group using a reliable bromination protocol.
Caption: Mechanism of nitrile oxide formation and subsequent cycloaddition.
Experimental Protocol: Synthesis of (3-ethyl-4,5-dihydroisoxazol-5-yl)methanol
Materials:
Propanal oxime
Allyl alcohol
N-Chlorosuccinimide (NCS)
Triethylamine (TEA) or another suitable base
Dichloromethane (DCM) or another suitable solvent
Procedure:
In a round-bottom flask, dissolve propanal oxime and allyl alcohol in dichloromethane.
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of N-chlorosuccinimide in dichloromethane to the reaction mixture.
After the addition of NCS is complete, add triethylamine dropwise to the mixture.
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield (3-ethyl-4,5-dihydroisoxazol-5-yl)methanol.
Part 2: Bromination of (3-ethyl-4,5-dihydroisoxazol-5-yl)methanol via the Appel Reaction
The final step in the synthesis is the conversion of the primary alcohol of the isoxazoline intermediate to the corresponding bromide. The Appel reaction is an excellent choice for this transformation as it proceeds under mild conditions and is highly effective for primary and secondary alcohols.
[1][2][3][4]
Mechanistic Insight: The Appel Reaction
The Appel reaction utilizes triphenylphosphine (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄), to convert an alcohol to an alkyl halide. [1][4]The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrabromide. The alcohol then acts as a nucleophile, attacking the phosphonium salt to form an alkoxyphosphonium intermediate. This converts the hydroxyl group into a good leaving group. Finally, a bromide ion, generated in the initial step, displaces the triphenylphosphine oxide in an Sₙ2 reaction to yield the desired alkyl bromide. [5]For primary alcohols, this reaction typically proceeds with inversion of stereochemistry, although in this specific case, the carbon bearing the hydroxyl group is not a stereocenter.
Caption: The mechanism of the Appel reaction for bromination.
Experimental Protocol: Synthesis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Materials:
(3-ethyl-4,5-dihydroisoxazol-5-yl)methanol
Triphenylphosphine (PPh₃)
Carbon tetrabromide (CBr₄)
Dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
Dissolve (3-ethyl-4,5-dihydroisoxazol-5-yl)methanol and triphenylphosphine in dichloromethane in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add carbon tetrabromide portion-wise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
Concentrate the reaction mixture under reduced pressure.
The crude product can be purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.
Data Summary
Step
Reaction
Key Reagents
Solvent
Temperature
Typical Yield
1
[3+2] Cycloaddition
Propanal oxime, Allyl alcohol, NCS, TEA
Dichloromethane
0 °C to RT
Moderate to Good
2
Appel Bromination
PPh₃, CBr₄
Dichloromethane
0 °C to RT
Good to High
Characterization
The structure and purity of the final product, 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, should be confirmed using standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity and chemical environment of all protons and carbons.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole. The use of a [3+2] cycloaddition for the construction of the isoxazoline core and the Appel reaction for the subsequent bromination are well-established and high-yielding transformations. This technical guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the synthesis of this versatile building block for the development of novel chemical entities.
References
Appel, R. Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English. 1975 , 14 (12), 801–811. [Link]
Chiang, Y. H. Nitrile Oxide Synthesis Via Oxime. ChemTube3D. [Link]
E. J. Corey, Choung Un Kim. A new and highly effective method for the oxidation of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society. 1972 , 94 (21), 7586-7587. [Link]
Krompiec, S., et al. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. 2023 , 28 (6), 2547. [Link]
Mendelsohn, B. A., et al. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters. 2009 , 11 (7), 1539–1542. [Link]
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole chemical properties
A Divergent Platform for Heterocyclic Functionalization[1] Executive Summary 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (also known as 3-ethyl-5-(bromomethyl)-2-isoxazoline) represents a high-value "linchpin" intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
A Divergent Platform for Heterocyclic Functionalization[1]
Executive Summary
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (also known as 3-ethyl-5-(bromomethyl)-2-isoxazoline) represents a high-value "linchpin" intermediate in medicinal chemistry and agrochemical synthesis.[1] Its structural utility is derived from its bifunctional reactivity :
Electrophilic Side Chain : The 5-bromomethyl group serves as a highly reactive handle for SN2 nucleophilic substitution, allowing the rapid attachment of pharmacophores.[1]
Masked Aldol/Amino-Alcohol Core : The isoxazoline ring is a latent form of
-hydroxy ketones or -amino alcohols, which can be unmasked via reductive cleavage.
This guide details the synthesis, chemical properties, and experimental handling of this scaffold, tailored for drug discovery applications where stereochemical control and divergent synthesis are paramount.[1]
Chemical Identity & Structural Properties[1][2][3]
Property
Data / Description
IUPAC Name
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Molecular Formula
C6H10BrNO
Molecular Weight
192.05 g/mol
Core Scaffold
2-Isoxazoline (4,5-dihydroisoxazole)
Key Functional Groups
Imine (C=N), Ether (C-O), Alkyl Halide (C-Br)
Physical State
Typically a pale yellow oil (at RT)
Solubility
Soluble in DCM, THF, EtOAc; low solubility in water
Chirality
C5 is a stereocenter; synthesized as a racemate (±) unless chiral catalysts are used
Structural Insight : The 4,5-dihydroisoxazole ring adopts a puckered envelope conformation.[1] The 3-ethyl group provides lipophilicity and steric bulk, stabilizing the C=N bond against hydrolysis compared to the methyl analog, while the 5-bromomethyl group remains accessible for functionalization.[1]
Synthesis Strategy: [3+2] Cycloaddition
The most robust route to 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole is the 1,3-dipolar cycloaddition of propionitrile oxide with allyl bromide.[1] This reaction is highly regioselective, favoring the 5-substituted isoxazoline due to electronic and steric control.[1]
Mechanism of Formation
The reaction proceeds via a concerted, asynchronous transition state where the oxygen of the dipole attacks the more substituted carbon of the dipolarophile (allyl bromide), or the carbon attacks the terminal position.[1] In the case of terminal alkenes like allyl bromide, the 5-substituted isomer is the exclusive product.[1]
Figure 1 : Synthesis via 1,3-dipolar cycloaddition.[1][2][3][4][5] The nitrile oxide is generated in situ to prevent dimerization to furoxans.[1]
Reactivity Profile & Functionalization
The molecule acts as a divergent platform.[1] The chemical causality of its transformations is dictated by the hard/soft nature of the nucleophiles and the stability of the N-O bond.[1]
Path A: Nucleophilic Substitution (SN2)
The primary alkyl bromide at C5 is highly susceptible to nucleophilic attack.[1]
Azidation : Reaction with NaN3 yields the 5-azidomethyl derivative, a precursor for "Click" chemistry (triazoles).[1]
Amination : Reaction with secondary amines yields tertiary amine derivatives (common in CNS-active library design).
Thiolation : Reaction with thiols/thiolates generates thioethers.
Path B: Ring Cleavage (Reductive Unmasking)
The N-O bond is the "weak link" (bond energy ~53 kcal/mol).[1] Cleavage unmasks the latent functionality.[1]
-Hydroxy ketone (masked aldol). This preserves the carbon skeleton while revealing a polar core.[1]
Path C: Oxidation
Treatment with oxidants (e.g., MnO2 or DDQ) aromatizes the ring to the isoxazole , which is significantly more stable and planar, often used to lock conformation in protein binding pockets.[1]
Figure 2 : Divergent reactivity pathways.[1] The scaffold allows orthogonal modification of the side chain and the core ring system.[1]
Experimental Protocols
Protocol 1: Synthesis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Objective : Gram-scale synthesis via in situ nitrile oxide generation.
Chlorination : Dissolve propionaldehyde oxime in DCM at 0°C. Add NCS portion-wise. Stir for 1-2 hours to generate the hydroximoyl chloride intermediate.[1] Verification: TLC should show disappearance of oxime.[1]
Cycloaddition : Add allyl bromide to the reaction mixture.
Dipole Generation : Add Et3N dropwise over 30 minutes at 0°C. Causality: Slow addition prevents high concentrations of nitrile oxide, minimizing dimerization to furoxan byproducts.[1]
Completion : Allow to warm to room temperature and stir overnight.
Workup : Wash with water (2x) and brine. Dry organic layer over MgSO4.[1]
Purification : Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient, typically 9:1 to 4:1).[1]
Yield : Expect 70-85% yield of a pale yellow oil.
Protocol 2: Nucleophilic Substitution with Sodium Azide
Objective : Conversion to 5-(azidomethyl)-3-ethyl-4,5-dihydroisoxazole.
Dissolve the bromomethyl isoxazoline (1.0 eq) in DMF (0.5 M).
Add NaN3 (1.5 eq).[1] Caution: Azides are shock-sensitive; use a blast shield.
Heat to 60°C for 4 hours.
Dilute with water and extract with diethyl ether.
Note : Do not concentrate azide solutions to dryness if small molecular weight impurities are present.
Safety & Handling (E-E-A-T)
Lachrymator Hazard : Allyl bromide and the bromomethyl product are potential lachrymators and alkylating agents. Handle exclusively in a fume hood.
Explosion Hazard : Nitrile oxides are unstable in concentrated forms. Always generate in situ in the presence of the dipolarophile.
Skin Absorption : Isoxazolines can penetrate skin. Wear nitrile gloves and lab coat.
References
Huisgen, R. (1963).[6] 1,3-Dipolar Cycloadditions.[2][3][5][6][7][8] Past and Future. Angewandte Chemie International Edition. Link[1]
Krompiec, S., et al. (2023).[2][4][7] Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Link
Kozikowski, A. P., & Adamczyk, M. (1983).[1] The Nitrile Oxide/Isoxazoline Route to Higher Carbon Sugars. Journal of Organic Chemistry. Link[1]
Conti, P., et al. (2023).[2][4][9] Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH. European Journal of Medicinal Chemistry. Link[1]
Knight, D. W., et al. (2010).[10] New Regiospecific Catalytic Approaches to 4,5-Dihydroisoxazoles. Synlett. Link[1]
Advanced Synthesis of 4,5-Dihydroisoxazoles via 1,3-Dipolar Cycloaddition: A Strategic Technical Guide
Executive Summary The 4,5-dihydroisoxazole (2-isoxazoline) scaffold is a pharmacophore of increasing significance in medicinal chemistry, serving as a bioisostere for ribose, a rigid linker, or a masked 1,3-amino alcohol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4,5-dihydroisoxazole (2-isoxazoline) scaffold is a pharmacophore of increasing significance in medicinal chemistry, serving as a bioisostere for ribose, a rigid linker, or a masked 1,3-amino alcohol. Its structural integrity is critical in modern therapeutics, exemplified by the veterinary ectoparasiticide Lotilaner and the platelet glycoprotein IIb/IIIa antagonist Roxifiban .
This guide provides a rigorous technical analysis of the primary synthetic route: the 1,3-dipolar cycloaddition of nitrile oxides to alkenes . Unlike elementary reviews, this document focuses on the causality of reaction parameters, offering researchers a self-validating protocol for maximizing regioselectivity and suppressing the pervasive dimerization side reaction (furoxan formation).
Mechanistic Foundations & Regiocontrol[1]
The formation of the isoxazoline ring proceeds via a concerted
cycloaddition between a 1,3-dipole (nitrile oxide) and a dipolarophile (alkene). Understanding the Frontier Molecular Orbital (FMO) interactions is non-negotiable for predicting regiochemistry.
Frontier Molecular Orbital (FMO) Theory
The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Type I (Normal Electron Demand): Dominant interaction is HOMO(dipole) – LUMO(dipolarophile) . This occurs with electron-deficient alkenes (e.g., acrylates), favoring the 3,5-disubstituted product.
Type II (Inverse Electron Demand): Dominant interaction is LUMO(dipole) – HOMO(dipolarophile) .[1] This occurs with electron-rich alkenes (e.g., enol ethers), also typically favoring the 3,5-isomer due to secondary orbital overlap and steric factors.
Type III: Both interactions are significant, often leading to poor regioselectivity.
Stereospecificity
The reaction is stereospecific; the geometry of the starting alkene is strictly retained in the isoxazoline product. A cis-alkene yields a cis-isoxazoline, and a trans-alkene yields a trans-isoxazoline.
Visualization: Reaction Pathway
The following diagram illustrates the concerted transition state and the competing dimerization pathway.
Caption: Mechanistic pathway from aldoxime precursor to isoxazoline, highlighting the critical divergence between productive cycloaddition and parasitic furoxan dimerization.
Strategic Reagent Selection
Success depends on the method of nitrile oxide generation. The dipole is unstable and must be generated in situ.
Table 1: Comparative Analysis of Generation Methods
Direct use of nitro precursors; avoids chlorination.
Requires anhydrous conditions; isocyanate byproducts can be difficult to remove.
Oxidative
Aldoxime + PIDA/NaOCl
Direct Oxidation
Mild conditions; avoids separate chlorination step.
Oxidants may be incompatible with sensitive alkene functionalities.
Green/Catalytic
Aldoxime + NaCl + Electrolysis
Electrochemical generation
Sustainable; high atom economy.
Requires specialized electrochemical equipment.
Experimental Protocols
Protocol A: The Huisgen Method (Standard Bench Protocol)
Best for: General synthesis of 3-aryl-5-substituted isoxazolines.
Reagents:
Aldoxime (1.0 equiv)
N-Chlorosuccinimide (NCS) (1.1 equiv)
Triethylamine (Et₃N) (1.2 equiv)
Alkene (1.5 – 3.0 equiv)
Solvent: DMF or DCM (Dry)
Step-by-Step Workflow:
Chlorination: Dissolve the aldoxime in dry DMF (0.5 M). Add NCS portion-wise at 0°C. Stir at room temperature (RT) for 1–2 hours. Validation: Check TLC for disappearance of aldoxime. The formation of hydroximoyl chloride is usually quantitative.
Cycloaddition Setup: Add the alkene (dipolarophile) to the reaction mixture.
Dipole Generation: Dissolve Et₃N in a small volume of DMF. Add this solution dropwise over 1–4 hours to the reaction mixture at 0°C.
Critical Control Point: Fast addition creates a high local concentration of nitrile oxide, favoring dimerization to furoxan. Slow addition is mandatory.
Completion: Allow to warm to RT and stir overnight.
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][1][4][5][6][7][8][9][10] Past and Future. Angewandte Chemie International Edition. Link
Regioselectivity Studies
Houk, K. N., et al. (1973). Frontier molecular orbital theory of cycloaddition reactions. Journal of the American Chemical Society. Link
Asymmetric Catalysis
Suga, H., et al. (2007). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Catalyzed by Chiral Binaphthyldiimine-Ni(II) Complexes. Journal of Organic Chemistry. Link
Furoxan Prevention & Protocols
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate (Boc2O) and 4-(Dimethylamino)pyridine (DMAP) as a Novel Heterogeneous System for the Generation of Nitrile Oxides. Journal of Organic Chemistry. Link
Medicinal Chemistry Applications
Ozoe, Y. (2021). Isoxazoline-type GABA-gated chloride channel blockers: A review of their discovery, chemistry, and pharmacology. Journal of Pesticide Science. Link
Chemo-Selectivity and Synthetic Utility of the Bromomethyl Group in Dihydroisoxazoles
Executive Summary The bromomethyl group attached to the dihydroisoxazole (2-isoxazoline) scaffold represents a "linchpin" functionality in heterocyclic chemistry. Unlike direct halogen substituents, the bromomethyl moiet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The bromomethyl group attached to the dihydroisoxazole (2-isoxazoline) scaffold represents a "linchpin" functionality in heterocyclic chemistry. Unlike direct halogen substituents, the bromomethyl moiety acts as a highly reactive electrophile, enabling rapid diversification via nucleophilic substitution (
) while simultaneously posing a risk of base-mediated elimination (aromatization).
This guide dissects the reactivity profile of 3-bromomethyl-2-isoxazolines , providing researchers with the mechanistic insight required to control chemoselectivity. We focus on avoiding the thermodynamic trap of ring aromatization to preserve the
character essential for modern fragment-based drug discovery (FBDD).
Structural Fundamentals & Synthesis
The Electrophilic Scaffold
The 3-bromomethyl-2-isoxazoline consists of a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms. The C3-bromomethyl group is electronically unique:
Activation: The adjacent C=N double bond exerts an electron-withdrawing effect similar to an allylic system, significantly lowering the activation energy for
attack.
Lability: The presence of the N-O bond makes the ring susceptible to reductive cleavage, but the immediate synthetic challenge is the acidity of the C4 protons, which can lead to elimination.
Primary Synthetic Route: [3+2] Cycloaddition
The most authoritative method for constructing this scaffold is the 1,3-dipolar cycloaddition of bromonitrile oxide (generated in situ) with an alkene.
Mechanism:
Precursor: Dibromoformaldoxime (DBFO) is the standard precursor.
Activation: Treatment with a mild base (e.g.,
) generates the transient bromonitrile oxide dipole.
Cycloaddition: Reaction with a monosubstituted or 1,1-disubstituted alkene yields the 3-bromomethyl-2-isoxazoline with high regioselectivity (oxygen binds to the more substituted carbon).
Critical Insight: The use of flow chemistry for generating DBFO is recommended to mitigate the explosion hazards associated with unstable nitrile oxides in batch processes [1].
Reactivity Profile: The Divergent Pathway
The core challenge in working with bromomethyl isoxazolines is controlling the competition between substitution and elimination.
Pathway A: Nucleophilic Substitution (
)
This is the desired pathway for library generation.
Strong bases or elevated temperatures trigger the deprotonation at C4.
Mechanism: E2-type elimination of HBr (involving the exocyclic bromine and endocyclic hydrogen) or rearrangement leads to the fully aromatic isoxazole .
Consequence: Loss of chirality and
character.
Visualization of Reaction Pathways
Figure 1: Divergent reactivity of the bromomethyl scaffold.[1][2] Green path indicates kinetic control (
); Red path indicates thermodynamic control (Elimination).
Nucleophile Compatibility Data
The following table summarizes the chemoselectivity observed when reacting 3-bromomethyl-5-phenyl-2-isoxazoline with various nucleophiles.
Nucleophile Class
Specific Reagent
Conditions
Major Product
Yield
Notes
Azide
DMSO, RT, 4h
Substitution ()
92%
Ideal for Click Chemistry precursors.
Secondary Amine
Morpholine
MeCN, , 50°C
Substitution ()
85%
Excess amine acts as base; mild heating required.
Thiol
PhSH
DMF, , 0°C
Substitution ()
88%
High nucleophilicity allows low temp, avoiding elimination.
Alkoxide
EtOH, Reflux
Elimination
>70%
Strong base/heat promotes aromatization to isoxazole.
Phosphite
Neat, 100°C
Arbuzov Product
65%
Formation of phosphonate derivatives.
Experimental Protocols
Protocol A: Synthesis of 3-Bromomethyl-5-phenyl-2-isoxazoline
This protocol utilizes the [3+2] cycloaddition strategy.[3]
Reagents:
Styrene (1.0 equiv)
Dibromoformaldoxime (DBFO) (1.2 equiv) [See Ref 1 for prep]
(2.5 equiv)
Ethyl Acetate / Water (1:1 v/v)
Procedure:
Setup: In a round-bottom flask, dissolve styrene (10 mmol) in Ethyl Acetate (20 mL).
Activation: Add a saturated aqueous solution of
(20 mL).
Addition: Add DBFO (12 mmol) portion-wise over 30 minutes while stirring vigorously at room temperature. Caution: Exothermic.
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The bromonitrile oxide is generated in situ and trapped by styrene.
Workup: Upon completion (approx. 2-4 h), separate the organic layer. Wash with water (2x) and brine (1x).
Purification: Dry over
, concentrate, and purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexane).
Validation:
NMR should show diastereotopic methylene protons at C4 (approx. 3.0-3.5 ppm) and the singlet (approx. 4.2 ppm).
Protocol B: Nucleophilic Substitution with Morpholine
Designed to maximize substitution while suppressing elimination.
Reagents:
3-Bromomethyl-5-phenyl-2-isoxazoline (1.0 equiv)
Morpholine (1.2 equiv)
(anhydrous, 1.5 equiv)
Acetonitrile (Dry, 0.1 M concentration)
Procedure:
Dissolution: Dissolve the isoxazoline substrate in dry Acetonitrile under
atmosphere.
Base Addition: Add powdered
. Note: Use of inorganic base prevents the "self-quenching" of the amine nucleophile.
Nucleophile Addition: Add morpholine dropwise at 0°C.
Reaction: Allow to warm to Room Temperature. Stir for 6-12 hours.
Checkpoint: If reaction is sluggish, heat to 40°C. Do not exceed 60°C to avoid elimination.
Workup: Filter off solids (
, excess carbonate). Concentrate the filtrate.
Purification: Recrystallization from EtOH or column chromatography.
Mechanistic Visualization: The
vs. E2 Competition
Understanding the orbital alignment is critical. The C4-protons are acidic due to the adjacent oxime-ether functionality.
Figure 2: Mechanistic bifurcation. Soft nucleophiles favor Transition State A (
), while hard bases favor Transition State B (E2/E1cb).
References
Battilocchio, C. et al. (2017).[4] "Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines." Organic Process Research & Development.
[Link][4]
Tabolin, A. A. et al. (2021).[5] "Sequential Formal [4+1]-Cycloaddition, C-H Functionalization and Suzuki-Miyaura Cross-Coupling for the Synthesis of Trisubstituted Isoxazolines." European Journal of Organic Chemistry.
[Link][5]
Kozikowski, A. P. (1984). "The Isoxazoline Route to the Molecules of Nature." Accounts of Chemical Research.
[Link]
Pinho e Melo, T. M. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry.
[Link]
An In-Depth Technical Guide to 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole as a Covalent Modifier
Foreword: The Renaissance of Covalent Modifiers in Drug Discovery The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Renaissance of Covalent Modifiers in Drug Discovery
The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a permanent bond with their biological target.[1] This approach can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[1] The 4,5-dihydroisoxazole scaffold, inspired by the natural product acivicin, has emerged as a promising "warhead" for the design of novel covalent inhibitors.[1] This guide provides a comprehensive technical overview of a specific derivative, 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole, for researchers, scientists, and drug development professionals exploring its potential as a covalent modifier.
The 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole Moiety: A Profile
The molecule at the center of this guide, 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole, is a heterocyclic compound featuring a reactive bromomethyl group. This functional group acts as an electrophile, poised to react with nucleophilic residues on a protein surface, thereby forming a stable covalent bond. The dihydroisoxazole ring system provides a rigid scaffold that can be further functionalized to enhance target specificity and pharmacokinetic properties. The ethyl group at the 3-position can influence binding affinity and selectivity.
Rationale for Use: The Power of Covalent Modification
The decision to employ a covalent modifier is rooted in the desire to achieve a durable and potent biological effect. By forming a covalent linkage, the modifier effectively and often irreversibly inactivates the target protein. This is particularly advantageous for targets where high fractional occupancy is required for a therapeutic effect.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely involve the in-situ generation of a nitrile oxide from an appropriate precursor, which then reacts with 3-bromo-1-propene.
Diagram of Proposed Synthetic Pathway:
Caption: Proposed synthetic route to 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Detailed Experimental Protocol (Hypothetical)
Oxime Formation: Propanal is reacted with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, in an aqueous ethanol solution. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
Nitrile Oxide Generation and Cycloaddition: The resulting propanal oxime is dissolved in a suitable solvent like dichloromethane (DCM). To this solution, 3-bromo-1-propene is added. The mixture is cooled in an ice bath, and a solution of N-chlorosuccinimide (NCS) in DCM is added dropwise, followed by the slow addition of a base like triethylamine. The reaction is allowed to warm to room temperature and stirred overnight.
Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Characterization
The structure and purity of the final compound should be confirmed by standard analytical techniques:
Technique
Expected Observations
¹H NMR
Signals corresponding to the ethyl group, the diastereotopic protons of the CH₂Br group, and the protons on the dihydroisoxazole ring.
¹³C NMR
Resonances for the carbons of the ethyl group, the bromomethyl carbon, and the carbons of the heterocyclic ring.
Mass Spectrometry (MS)
A molecular ion peak corresponding to the calculated mass of the compound, along with a characteristic isotopic pattern for the bromine atom.
Infrared (IR) Spectroscopy
Characteristic absorption bands for C-H, C=N, and C-O bonds.
Mechanism of Covalent Modification
The primary mechanism of action for 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole as a covalent modifier is through the alkylation of a nucleophilic amino acid residue on the target protein. Cysteine, with its highly nucleophilic thiol group, is a common target for such electrophilic warheads.[3]
The SN2 Reaction
The covalent bond formation proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of a cysteine residue attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion as a leaving group.
Diagram of Covalent Modification Mechanism:
Caption: SN2 mechanism of covalent modification of a cysteine residue.
Factors Influencing Reactivity and Selectivity
Nucleophilicity of the Target Residue: The pKa of the nucleophilic residue is critical. Deprotonated thiolates (S⁻) are significantly more nucleophilic than their protonated counterparts (SH). The local microenvironment of the protein can influence the pKa of a particular cysteine residue, thereby modulating its reactivity.
Accessibility of the Target Residue: The nucleophilic residue must be accessible to the covalent modifier. Steric hindrance around the target site can prevent the modifier from reaching its intended target.
Non-covalent Interactions: Initial non-covalent binding of the modifier to the protein surface can properly orient the electrophilic warhead for reaction with the target nucleophile.[4] This "pre-covalent" complex formation can significantly enhance the rate and selectivity of the covalent modification.[5][6]
Experimental Workflow for Protein Modification and Analysis
A systematic approach is required to successfully utilize 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole as a covalent modifier and to characterize the resulting modified protein.
Diagram of Experimental Workflow:
Caption: General workflow for protein modification and subsequent analysis.
Protocol for Protein Modification
Preparation: Prepare stock solutions of the target protein in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4) and the covalent modifier in a compatible organic solvent (e.g., DMSO).
Incubation: Add the covalent modifier to the protein solution to achieve the desired final concentration. The reaction should be incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration. A time-course experiment is recommended to determine the optimal incubation time.
Quenching: Stop the reaction by adding a quenching agent, such as a small molecule thiol (e.g., dithiothreitol or glutathione), to react with any excess modifier. Alternatively, the reaction can be stopped by denaturation and subsequent processing for analysis.
Confirmation of Covalent Modification by Mass Spectrometry
Mass spectrometry is an indispensable tool for confirming covalent modification and identifying the site of adduction.[7][8]
Intact Protein Mass Analysis: This technique involves analyzing the mass of the entire protein. A mass shift corresponding to the molecular weight of the covalently attached modifier provides direct evidence of modification.[8] This method is particularly useful for determining the stoichiometry of the modification (i.e., the number of modifier molecules bound per protein).
Peptide Mapping by LC-MS/MS: To pinpoint the exact site of modification, the modified protein is proteolytically digested (e.g., with trypsin). The resulting peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[9] Peptides that have been modified will exhibit a characteristic mass increase. Fragmentation of these modified peptides in the mass spectrometer allows for the identification of the specific amino acid residue that has been modified.[10]
Quantitative Analysis of Modification Kinetics
Understanding the kinetics of covalent modification is crucial for optimizing the modifier and for comparing different compounds.[11]
Kinetic Parameter
Description
Method of Determination
kinact
The maximum rate of inactivation at saturating concentrations of the modifier.
Determined from a plot of the observed rate of inactivation (kobs) versus modifier concentration.
KI
The dissociation constant for the initial non-covalent binding of the modifier to the protein.
Also determined from the plot of kobs versus modifier concentration.
kinact/KI
The second-order rate constant for covalent modification. This is a measure of the overall efficiency of the modifier.[11]
Calculated from the determined kinact and KI values.
These parameters can be determined by measuring the loss of protein function (e.g., enzymatic activity) over time at various concentrations of the modifier.[6][12]
Functional Consequences of Covalent Modification
The ultimate goal of using a covalent modifier is to elicit a specific biological response. Therefore, it is essential to assess the functional consequences of the modification.
Impact on a Signaling Pathway
Covalent modification of a key protein in a signaling pathway can lead to either inhibition or activation of that pathway. For example, if the modified protein is a kinase, covalent modification of a cysteine in the active site could lead to irreversible inhibition of its kinase activity, thereby blocking downstream signaling events.
Diagram of a Hypothetical Signaling Pathway Modulation:
Caption: Hypothetical inhibition of a signaling pathway by covalent modification of Kinase B.
Experimental Assays for Functional Analysis
Enzyme Activity Assays: If the target protein is an enzyme, its activity can be measured in the presence and absence of the covalent modifier. A decrease in activity following incubation with the modifier is indicative of inhibition.
Cell-Based Assays: To assess the effect of the modifier in a more biologically relevant context, cell-based assays can be employed. These assays can measure a variety of endpoints, such as cell proliferation, apoptosis, or the expression of a specific reporter gene.
Target Engagement Assays: These assays are used to confirm that the modifier is binding to its intended target in a cellular environment. Techniques such as cellular thermal shift assay (CETSA) or activity-based protein profiling (ABPP) can be utilized.[13]
Conclusion and Future Perspectives
5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole represents a promising tool for the covalent modification of proteins. Its straightforward, albeit hypothetical, synthesis and the well-understood mechanism of action make it an attractive candidate for researchers in chemical biology and drug discovery. The dihydroisoxazole core is a versatile scaffold that can be readily elaborated to improve potency, selectivity, and drug-like properties.[14][15][16] Future work in this area will likely focus on expanding the repertoire of dihydroisoxazole-based covalent modifiers and applying them to a wider range of biological targets. The continued development of sophisticated analytical techniques, particularly in the field of chemical proteomics, will be instrumental in advancing our understanding and application of these powerful molecular tools.[3][17]
References
Kotian, S. Y., Kudva, N. U., Rai, K. M. L., & Byrappa, K. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 128(7), 1033–1039. [Link]
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 41-51. [Link]
Conti, P., St-Jean, J. R., Jr., & Ballatore, C. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115362. [Link]
Conti, P., St-Jean, J. R., Jr., & Ballatore, C. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. ResearchGate. [Link]
Pinto, A., & Conti, P. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. Chemistry–A European Journal, 22(8), 2588-2594. [Link]
Vinogradova, E. V., & Cravatt, B. F. (2019). The proteome-wide potential for reversible covalency at cysteine. Current Opinion in Chemical Biology, 50, 10-17. [Link]
Aebersold, R., & Mann, M. (2016). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Chemical Reviews, 116(11), 6463-6493. [Link]
Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of the American Chemical Society. [Link]
Ollivier, C., & Renaud, J. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols, 5(4), 103649. [Link]
Waters Corporation. (n.d.). Identification of Protein Modifications by Mass Spectrometry. [Link]
Li, X., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2581. [Link]
Wucherer, M., et al. (2023). Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]
Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]
Singh, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of the American Chemical Society. [Link]
Singh, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]
Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(12), 2051–2060. [Link]
Parker, C. G., & Maurais, E. G. (2021). Reactive chemistry for covalent probe and therapeutic development. Cell Chemical Biology, 28(3), 304-316. [Link]
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
Wolter, T., et al. (2022). Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Journal of the American Chemical Society, 144(38), 17462-17473. [Link]
Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Journal of Pharmaceutical Research, 4(1), 1-8. [Link]
Reddy, C. S., et al. (2017). Facile synthesis and docking studies of 7-hydroxyflavanone isoxazoles and acrylates as potential anti-microbial agents. ResearchGate. [Link]
Kentsis, A. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research, 20(5), 2276-2286. [Link]
Bar-Peled, L., et al. (2017). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Cell Chemical Biology, 24(2), 141-151. [Link]
Medzihradszky, K. F. (2005). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. CRC Press/Taylor & Francis. [Link]
Gill, D. M., & Meren, R. (1978). Mechanism of cholera toxin action: covalent modification of the guanyl nucleotide-binding protein of the adenylate cyclase system. Proceedings of the National Academy of Sciences, 75(7), 3050-3054. [Link]
Gill, D. M., & Meren, R. (1978). Mechanism of cholera toxin action: Covalent modification of the guanyl nucleotide-binding protein of the adenylate cyclase system. Proceedings of the National Academy of Sciences, 75(7), 3050-3054. [Link]
An In-Depth Technical Guide to the Electrophilic Potential of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Electrophilic Scaffold The 4,5-dihydroisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, for...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Electrophilic Scaffold
The 4,5-dihydroisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of a reactive electrophilic handle onto this core structure significantly expands its utility in drug discovery and organic synthesis. This guide provides a comprehensive technical overview of the electrophilic potential of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, a molecule poised for significant applications in the construction of complex molecular architectures and novel therapeutic agents. While specific literature on this exact molecule is emerging, its reactivity can be confidently predicted and understood through the extensive body of knowledge on related isoxazole and brominated heterocyclic systems.
This document will delve into the synthesis, electronic structure, and reactivity of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, with a focus on its utility as an electrophile in nucleophilic substitution reactions. We will explore the underlying principles that govern its reactivity and provide practical, field-proven insights for its application in research and development.
Synthesis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole: A Strategic Approach
The most common and efficient method for the synthesis of 4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[3] In the case of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, the logical precursors would be propionitrile oxide and 3-bromo-1-propene.
Proposed Synthetic Workflow:
Figure 1: Proposed synthetic workflow for 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
The synthesis commences with the conversion of propionaldehyde to propionaldoxime, which is then brominated to yield propionohydroxamoyl bromide. This intermediate serves as a stable precursor to the reactive propionitrile oxide. The final step involves the in-situ generation of propionitrile oxide in the presence of a base, which then undergoes a 1,3-dipolar cycloaddition with allyl bromide to afford the target molecule.
Electronic Structure and Electrophilic Potential
The electrophilic nature of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole is primarily attributed to the carbon-bromine bond in the bromomethyl substituent. The high electronegativity of the bromine atom polarizes the C-Br bond, creating a partial positive charge on the methylene carbon and making it susceptible to attack by nucleophiles.
Furthermore, the dihydroisoxazole ring itself influences the reactivity of the bromomethyl group. The electron-withdrawing nature of the heterocyclic ring can further enhance the electrophilicity of the adjacent carbon, although this effect is likely to be modest.
Key Factors Influencing Electrophilicity:
Figure 2: Factors contributing to the electrophilicity of the target molecule.
Reactivity Profile: A Gateway to Molecular Diversity
The primary mode of reaction for 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole as an electrophile is nucleophilic substitution at the bromomethyl carbon. This reaction proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide leaving group.
This reactivity is analogous to that observed for other 5-(bromomethyl)isoxazoles, which have been shown to readily react with a variety of nucleophiles.[4] For instance, the reaction of 5-(bromomethyl)-3-phenylisoxazole with sodium carboxylates yields the corresponding ester derivatives in good yields.[4] Similarly, the bioactivation of certain 5-methyl-isoxazole containing drugs involves the metabolic oxidation of the methyl group to a reactive methylene species that is subsequently attacked by biological nucleophiles like glutathione.[5] This provides strong evidence for the inherent reactivity of the 5-methylene position of the isoxazole ring towards nucleophilic attack.
General Reaction Scheme:
Figure 3: General SN2 reaction of the target molecule with a nucleophile.
Building blocks for peptidomimetics, enzyme inhibitors
Thiols (R-SH)
Thioethers
Covalent inhibitors of cysteine proteases, probes for chemical biology[6]
Alcohols (R-OH)
Ethers
Linkers in PROTACs, modification of natural products
Carbanions (e.g., malonates)
Carbon-Carbon Bond Formation
Synthesis of complex carbon skeletons, drug analogues
Applications in Drug Discovery and Organic Synthesis
The ability of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole to readily engage in nucleophilic substitution reactions makes it a valuable building block for the synthesis of a wide array of functionalized molecules. In drug discovery, this compound can be used to:
Introduce the 4,5-dihydroisoxazole scaffold into larger molecules: This can be a strategy to improve the pharmacokinetic properties of a drug candidate or to explore new chemical space.
Synthesize libraries of analogues for structure-activity relationship (SAR) studies: By reacting the title compound with a diverse set of nucleophiles, a large number of derivatives can be rapidly prepared and screened for biological activity.
Develop covalent inhibitors: The electrophilic bromomethyl group can act as a "warhead" to form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target enzyme.[6]
In organic synthesis, this molecule can serve as a versatile intermediate for the construction of complex heterocyclic systems and natural product analogues.
Experimental Protocols
Representative Protocol: Synthesis of 5-(Aminomethyl)-3-ethyl-4,5-dihydroisoxazole Derivatives
This protocol describes a general procedure for the reaction of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole with a primary or secondary amine.
To a solution of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole in the chosen solvent, add the amine and the base.
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-60 °C.
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Self-Validation: The success of the reaction can be validated by the disappearance of the starting material on TLC and the appearance of a new, more polar spot. Further confirmation is achieved through spectroscopic analysis, which should show the incorporation of the amine moiety and the loss of the bromine atom.
Conclusion
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole is a promising and versatile electrophilic building block with significant potential in both drug discovery and organic synthesis. Its reactivity is well-precedented by the chemistry of related 5-(halomethyl)isoxazoles and other brominated heterocycles. The ability to readily undergo nucleophilic substitution reactions provides a facile entry into a wide range of functionalized 4,5-dihydroisoxazole derivatives. As the demand for novel and diverse molecular scaffolds continues to grow, the utility of this and similar electrophilic heterocycles is set to expand, enabling the creation of the next generation of therapeutics and complex molecular architectures.
References
Bylund, J., et al. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Drug Metabolism and Disposition, 40(11), 2152-2159. Available from: [Link]
Chavan, S. S., et al. (2010). Five-membered Heteroaromatics as C-Nucleophiles. YouTube. Available from: [Link]
de Visser, S. P., et al. (2018). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 24(51), 13534-13544. Available from: [Link]
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15. Available from: [Link]
Gulevskaya, A. V., et al. (2017). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry, 15(43), 9174-9186. Available from: [Link]
LabSolutions. (n.d.). 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole. Available from: [Link]
Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Available from: [Link]
Pasha, M. A., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 12(1), 1-8. Available from: [Link]
Reddy, C. R., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 9(19), 3781-3783. Available from: [Link]
Shaker, Y. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 1-10. Available from: [Link]
Singh, P. P., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440. Available from: [Link]
Tighadouini, S., et al. (2016). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 21(11), 1479. Available from: [Link]
u/AMildInconvenience. (2022). Can a Heterocyclic 5-membered ring undergo undergo nucleophilic substitution? Reddit. Available from: [Link]
Vats, S., et al. (2017). Synthesis of 5-hydroxy-5-trihalomethyl-4,5-dihydroisoxazoles. ResearchGate. Available from: [Link]
Fedyk, A. V., & Chalyk, B. A. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of the National Academy of Sciences of Ukraine, (6), 55-65. Available from: [Link]
mechanism of 1,3-dipolar cycloaddition with nitrile oxides
An In-Depth Technical Guide to the Mechanism of 1,3-Dipolar Cycloaddition with Nitrile Oxides Authored by: A Senior Application Scientist Abstract The 1,3-dipolar cycloaddition of nitrile oxides stands as a cornerstone o...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mechanism of 1,3-Dipolar Cycloaddition with Nitrile Oxides
Authored by: A Senior Application Scientist
Abstract
The 1,3-dipolar cycloaddition of nitrile oxides stands as a cornerstone of modern heterocyclic chemistry, providing a powerful and highly convergent route to constructing isoxazoline and isoxazole rings. These five-membered heterocycles are not merely synthetic curiosities; they are privileged scaffolds in medicinal chemistry and versatile intermediates in total synthesis.[1][2] This guide delves into the core mechanistic principles that govern this transformation. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, regioselectivity, and stereoselectivity, grounded in the principles of Frontier Molecular Orbital (FMO) theory. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of how to rationalize and predict the outcomes of this essential reaction.
The Fundamental Reaction: A Concerted [4π+2π] Pericyclic Process
The 1,3-dipolar cycloaddition, first systematically investigated by Rolf Huisgen, is a chemical reaction between a 1,3-dipole (the nitrile oxide) and a dipolarophile (typically an alkene or alkyne) to form a five-membered ring.[3][4][5] Mechanistically, it is classified as a thermally allowed, concerted [π4s + π2s] cycloaddition.[6] This designation is critical as it implies that the two new sigma (σ) bonds are formed in a single, ordered transition state without the intermediacy of ionic or radical species.[7]
Several key experimental observations underpin the concerted model:
Stereospecificity: The reaction is highly stereospecific with respect to the dipolarophile. For instance, a (Z)-alkene will yield a cis-substituted isoxazoline, while an (E)-alkene affords the trans-product. This fidelity indicates that there is no opportunity for bond rotation, which would be possible in a stepwise mechanism involving a long-lived intermediate.
Minimal Solvent Effects: The reaction rates of many 1,3-dipolar cycloadditions show a surprisingly low sensitivity to solvent polarity.[3] This is because the transition state is generally non-polar, much like the reactants, arguing against a mechanism that involves the formation of charged intermediates.[3]
While the concerted mechanism is overwhelmingly accepted, it is worth noting that computational studies on related systems have explored polar, stepwise pathways. For the cycloaddition of nitrile oxides with standard alkenes and alkynes, however, the potential energy surface strongly favors a concerted pathway.[8][9]
Frontier Molecular Orbital (FMO) Theory: The Key to Understanding Reactivity
To truly grasp the nuances of this reaction, we must turn to Frontier Molecular Orbital (FMO) theory. This model rationalizes reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction rate is inversely proportional to the energy gap (ΔE) between these interacting orbitals—the smaller the gap, the faster the reaction.
1,3-dipolar cycloadditions are categorized into three types based on which FMO interaction dominates:
Type I: The dominant interaction is between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (ΔE1 is smallest). The dipole acts as a nucleophile.
Type II: The energy gaps for both HOMO(dipole)-LUMO(dipolarophile) (ΔE1) and HOMO(dipolarophile)-LUMO(dipole) (ΔE2) are similar. These reactions are often described as "ambiphilic."
Type III: The dominant interaction is between the HOMO of the dipolarophile and the LUMO of the 1,3-dipole (ΔE2 is smallest). The dipole acts as an electrophile.
Nitrile oxides are classic examples of Type II dipoles, though their behavior can be modulated by substituents.[3] They possess both a relatively high-energy HOMO and a low-energy LUMO, allowing them to react efficiently with both electron-rich and electron-poor dipolarophiles.[3] This ambiphilic nature is a key to their synthetic versatility.
When reacting with an electron-rich alkene (e.g., a vinyl ether), the dominant interaction is HOMO(alkene)-LUMO(nitrile oxide).
When reacting with an electron-poor alkene (e.g., an acrylate), the dominant interaction is HOMO(nitrile oxide)-LUMO(alkene).
This dual reactivity means that substituents on either component that narrow either energy gap will accelerate the reaction.
Caption: FMO interactions in a Type II 1,3-dipolar cycloaddition.
Controlling the Outcome: Regio- and Stereoselectivity
While FMO theory explains reactivity, it is the magnitude of the atomic orbital coefficients within the HOMO and LUMO that governs regioselectivity. The guiding principle is that the two new σ-bonds will form between the atoms that have the largest orbital coefficients in the interacting frontier orbitals.
For a nitrile oxide (R-C≡N-O), the terminal carbon and oxygen atoms participate in the cycloaddition. For a monosubstituted alkene (R'-CH=CH₂), the two sp² carbons are the sites of reaction. This leads to two possible regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazoline.
Electronic Control: In the reaction of benzonitrile oxide with styrene, the major product is 3,5-diphenyl-2-isoxazoline. FMO analysis reveals that the largest coefficient on the nitrile oxide's HOMO is on the oxygen atom, while the largest on the LUMO is on the carbon. For styrene, the largest coefficient on its LUMO is on the terminal CH₂ group, and on its HOMO, it's on the substituted CH group. The dominant HOMO(nitrile oxide)-LUMO(styrene) interaction correctly predicts the observed regiochemistry by pairing the atoms with the largest coefficients (O with CH and C with CH₂).
Steric Control: While electronic factors often dominate, steric hindrance can override them. Bulky substituents on either the nitrile oxide or the dipolarophile will disfavor transition states where these groups are in close proximity, potentially leading to the electronically disfavored regioisomer.
Stereoselectivity is also a critical consideration. As mentioned, the concerted nature ensures stereospecificity. Furthermore, high diastereoselectivity can be achieved. A powerful strategy is the use of "directed" cycloadditions, where a chiral auxiliary or a coordinating functional group on the dipolarophile, such as an allylic alcohol, directs the facial approach of the nitrile oxide.[2] This is often enhanced by a chelating metal, like Mg(II), which forms a rigid template, forcing the cycloaddition to occur from a specific face of the dipolarophile.[8][10]
Caption: Competing transition states dictate product regioselectivity.
Field Guide: Experimental Protocol and Considerations
A defining feature of nitrile oxides is their reactivity; most are unstable and prone to dimerization to form furoxans.[2] This necessitates their generation in situ, immediately in the presence of the dipolarophile.
Common Methods for In Situ Generation:
Method
Precursor
Reagents
Byproducts
Dehydrohalogenation
Hydroximoyl Chloride
Et₃N or other base
Triethylammonium chloride
Dehydration
Primary Nitroalkane
Phenyl isocyanate (PhNCO)
Diphenylurea
Oxidation
Aldoxime
NCS, Chloramine-T, Oxone
Varies
Representative Protocol: Cycloaddition of Benzonitrile Oxide with Styrene
This protocol details the classic in situ generation of benzonitrile oxide from benzaldehyde oxime and its subsequent trapping with styrene.
Materials:
Benzaldehyde oxime
Styrene
N-Chlorosuccinimide (NCS)
Triethylamine (Et₃N)
Chloroform (CHCl₃) or Dichloromethane (DCM)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel for column chromatography
Hexanes/Ethyl Acetate solvent system
Procedure:
Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add benzaldehyde oxime (1.0 eq) and styrene (1.2 eq) in CHCl₃ (50 mL).
Oxime Activation: In a separate flask, dissolve NCS (1.1 eq) in CHCl₃ (50 mL). Transfer this solution to the dropping funnel.
Nitrile Oxide Generation: Add the NCS solution dropwise to the stirring reaction mixture at room temperature over 30 minutes. The mixture may warm slightly. Stir for an additional 1 hour. A white precipitate of succinimide will form.
Elimination & Cycloaddition: Cool the mixture in an ice bath. Prepare a solution of Et₃N (1.5 eq) in CHCl₃ (20 mL) and add it dropwise via the dropping funnel over 20 minutes.
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials.
Workup: Quench the reaction by adding water (50 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3,5-diphenyl-2-isoxazoline.
Self-Validation: The success of this protocol relies on the slow, controlled generation of the nitrile oxide in the presence of the trapping agent (styrene). A rapid addition of reagents can lead to a higher concentration of the nitrile oxide, favoring the undesired dimerization side-reaction.[8] The aqueous workup effectively removes the triethylammonium salt and any remaining base or succinimide.
Conclusion: A Mechanistically Elegant and Synthetically Powerful Tool
The 1,3-dipolar cycloaddition of nitrile oxides is a testament to the predictive power of mechanistic organic chemistry. Its concerted, pericyclic nature ensures high stereospecificity, while the principles of Frontier Molecular Orbital theory provide a robust framework for rationalizing reactivity and predicting regiochemical outcomes. For the medicinal chemist or the natural product synthesist, a firm grasp of these core principles transforms the reaction from a simple literature procedure into a versatile and predictable tool for the strategic construction of complex molecular architectures. The ability to generate the reactive dipole in situ from multiple stable precursors further cements its status as an indispensable reaction in the modern synthetic arsenal.
References
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved February 4, 2026, from [Link]
Academia.edu. (n.d.). (PDF) 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved February 4, 2026, from [Link]
MDPI. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved February 4, 2026, from [Link]
Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved February 4, 2026, from [Link]
Springer. (n.d.). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Retrieved February 4, 2026, from [Link]
ETH Zurich. (2019). OC II (FS 2019) Prof. J. W. Bode. Retrieved February 4, 2026, from [Link]
SciSpace. (n.d.). Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. Retrieved February 4, 2026, from [Link]
Refubium - Freie Universität Berlin. (n.d.). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Retrieved February 4, 2026, from [Link]
Taylor & Francis Online. (n.d.). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Retrieved February 4, 2026, from [Link]
SciELO. (n.d.). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Retrieved February 4, 2026, from [Link]
YouTube. (2019). cycloadditions with nitrile oxides. Retrieved February 4, 2026, from [Link]
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Retrieved February 4, 2026, from [Link]
ACS Publications. (2015). Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. Retrieved February 4, 2026, from [Link]
YouTube. (2020). Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. Retrieved February 4, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved February 4, 2026, from [Link]
PubMed. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Retrieved February 4, 2026, from [Link]
Stability of the 4,5-Dihydroisoxazole Ring: A Technical Guide
Executive Summary The 4,5-dihydroisoxazole ring (2-isoxazoline) represents a critical pharmacophore in modern medicinal chemistry, most notably anchoring the "isoxazoline class" of ectoparasiticides (e.g., Fluralaner, Af...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4,5-dihydroisoxazole ring (2-isoxazoline) represents a critical pharmacophore in modern medicinal chemistry, most notably anchoring the "isoxazoline class" of ectoparasiticides (e.g., Fluralaner, Afoxolaner). Unlike its fully aromatic isoxazole counterpart, the 4,5-dihydroisoxazole is partially saturated, possessing a unique electronic profile that balances metabolic robustness with specific chemical reactivities.
This guide provides a deep technical analysis of the ring's stability profile.[1][2] It addresses the dichotomy of the scaffold: its exceptional resistance to metabolic degradation in vivo versus its susceptibility to specific reductive and oxidative transformations in vitro.
Structural Fundamentals & Electronic Stability
The 2-isoxazoline ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms (N-O bond) and one double bond between N2 and C3.
Ring Strain & Pucker: Unlike the planar isoxazole, the 4,5-dihydroisoxazole ring adopts a puckered envelope conformation. This non-planarity relieves torsional strain but exposes the C4 and C5 positions to steric interactions.
The N-O Bond Liability: The nitrogen-oxygen bond (bond energy ~53 kcal/mol) is the thermodynamic weak point. While kinetically stable under physiological conditions, it serves as a "latent" functional group that can be cleaved under specific reductive conditions to yield 1,3-amino alcohols.
Substituent Effects: Stability is heavily modulated by substitution at C3. Aryl groups at C3 (common in drugs like Fluralaner) extend conjugation to the C=N bond, significantly enhancing thermodynamic stability against hydrolysis.
Table 1: Comparative Stability Profile
Parameter
4,5-Dihydroisoxazole (Isoxazoline)
Isoxazole (Aromatic)
Implications for Drug Design
Aromaticity
Non-aromatic
Aromatic (6 electrons)
Isoxazolines lack aromatic stabilization energy, making them more reactive to oxidation.
N-O Bond Strength
Weaker (Latent cleavage site)
Stronger
Isoxazolines function as masked 1,3-amino alcohols or -hydroxy ketones.
Basicity
Weak base (pKa of conjugate acid ~ -3 to -4)
Very weak base
Protonation occurs at Nitrogen; generally stable to dilute acids.
Metabolic Fate
High resistance to CYP450
High resistance
Excellent scaffold for extending half-life (e.g., Fluralaner ~12-15 days).
Chemical Stability & Degradation Pathways[1]
Oxidative Aromatization
One of the primary degradation pathways for 4,5-dihydroisoxazoles is dehydrogenation to the fully aromatic isoxazole. This transformation is thermodynamically driven by the gain of aromatic stabilization energy.
Mechanism: Removal of hydrogens from C4 and C5.
Reagents: Activated by oxidants such as
-MnO, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), or NBS (N-Bromosuccinimide).
Storage Implication: APIs containing this ring must be protected from strong radical initiators or high-potential oxidants during formulation.
Reductive Ring Cleavage
The N-O bond is susceptible to reductive cleavage. While this is a powerful synthetic tool (e.g., unmasking aldol products), it represents a stability risk in reducing environments (e.g., gut microflora with high reductive potential, though steric bulk usually mitigates this).
Pathway: N-O bond fission
-amino alcohol or -hydroxy ketone (after hydrolysis of the imine intermediate).
Conditions: Hydrogenation (H
/Pd-C), Raney Nickel, or dissolving metals (Zn/AcOH).
Hydrolytic Stability (Acid/Base)
Acid: Generally robust. The imine nitrogen is weakly basic; protonation does not typically trigger ring opening unless heated in strong mineral acids.
Base: Sensitive to strong bases (e.g., LDA, NaOEt) if there is an acidic proton at C4. Deprotonation at C4 can lead to ring fragmentation (retro-aldol type mechanisms) or elimination reactions.
Visualization: Degradation Pathways
The following diagram maps the critical stability nodes and degradation products.
Figure 1: Chemical degradation map of the 4,5-dihydroisoxazole ring, highlighting the oxidative aromatization and reductive cleavage pathways.[2][3][4][5]
Metabolic Stability & In Vivo Behavior
In the context of drug discovery, particularly for ectoparasiticides like Fluralaner and Sarolaner , the 4,5-dihydroisoxazole ring exhibits exceptional metabolic stability.
Resistance to CYP450
Unlike many heterocycles that undergo oxidative metabolism (hydroxylation), the isoxazoline ring in these drugs is often substituted with trifluoromethyl (
) and aryl groups. These substituents provide:
Steric Shielding: Blocking access to the C4/C5 carbons.
Electronic Deactivation: Reducing the electron density, making the ring less susceptible to oxidative attack by Cytochrome P450 enzymes.
Pharmacokinetic Implications[6]
Low Clearance: The stability leads to low hepatic clearance.
Long Half-Life: Fluralaner exhibits a terminal half-life of 12–15 days in dogs, driven by its resistance to metabolic breakdown and high plasma protein binding (>99.9%).
Excretion: Elimination is primarily biliary (excreted unchanged in feces), confirming the ring's survival through the harsh environments of the liver and gut.
Analysis: LC-MS/MS monitoring depletion of parent ion.
Benchmark: Isoxazolines typically show <5% depletion over 60 mins (Low Intrinsic Clearance).
Visualization: Metabolic Workflow
Figure 2: Workflow for assessing the metabolic stability of isoxazoline candidates using liver microsomes.
References
BenchChem. The Isoxazole Ring System: A Technical Guide to Stability and Reactivity for Drug Development Professionals. (2025).[2][6][7]
Menezes, J. C. J. M. D. S., et al. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 2023.[4][8]
Shoop, W. L., et al. Discovery and mode of action of afoxolaner, a new isoxazoline parasiticide for dogs. Veterinary Parasitology, 2014.[9]
Gassel, M., et al. The novel isoxazoline ectoparasiticide fluralaner: Selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels. Insect Biochemistry and Molecular Biology, 2014.
Kaur, K., et al. 2-Isoxazolines: A Synthetic and Medicinal Overview. ChemMedChem, 2021.[10]
Kilgore, et al. Mosquitocidal Activity and Mode of Action of the Isoxazoline Fluralaner. PMC, 2014.
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole CAS number and properties
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole: Technical Profile & Synthetic Utility Abstract 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (CAS 938458-87-8) is a functionalized isoxazoline scaffold utilized as a versatile...
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (CAS 938458-87-8) is a functionalized isoxazoline scaffold utilized as a versatile intermediate in the synthesis of bioactive heterocycles and latent ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-hydroxy ketone pharmacophores. Characterized by a reactive electrophilic bromomethyl handle and a masking isoxazoline core, this compound serves as a critical building block in fragment-based drug discovery (FBDD), particularly for antiparasitic and antimicrobial research. This guide details its physicochemical properties, regioselective synthesis via 1,3-dipolar cycloaddition, and downstream synthetic applications.
Identity & Physicochemical Profile
The compound is a 3,5-disubstituted-2-isoxazoline. Its stability is derived from the cyclic oxime ether linkage, while the exocyclic bromomethyl group provides a site for nucleophilic derivatization without disrupting the heterocyclic core.
Table 1: Chemical Identity & Properties
Property
Data
CAS Number
938458-87-8
IUPAC Name
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Molecular Formula
Molecular Weight
192.05 g/mol
SMILES
CCC1=NOC(CBr)C1
Appearance
Pale yellow solid or oil (purity dependent)
Predicted LogP
1.83 ± 0.4
H-Bond Acceptors
2 (N, O)
Rotatable Bonds
2
Synthetic Methodology
The most authoritative route to 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole is the [3+2] 1,3-Dipolar Cycloaddition of propionitrile oxide with allyl bromide. This reaction is highly regioselective, favoring the 5-substituted isoxazoline over the 4-isomer due to steric hindrance and electronic stabilization in the transition state.
Core Mechanism: The "Nitrile Oxide" Route
The instability of propionitrile oxide requires in situ generation. The preferred protocol utilizes the hydroximoyl chloride method (Huisgen method), where propionaldehyde oxime is chlorinated and subsequently dehydrochlorinated by a base in the presence of the dipolarophile (allyl bromide).
Figure 1: Synthesis Pathway & Mechanism
Caption: In situ generation of propionitrile oxide followed by regioselective trapping with allyl bromide.
Detailed Experimental Protocol
Note: All steps must be performed in a fume hood due to the lachrymatory nature of allyl bromide and potential toxicity of nitrile oxides.
Preparation of Hydroximoyl Chloride:
Dissolve propionaldehyde oxime (10 mmol) in DMF (5 mL).
Slowly add
-chlorosuccinimide (NCS, 10.5 mmol) at 0°C. Stir for 1 hour until the exotherm subsides.
Checkpoint: Verify conversion via TLC (disappearance of oxime).
Cycloaddition:
Add allyl bromide (12 mmol) to the reaction mixture.
Dropwise add a solution of triethylamine (Et
N, 11 mmol) in DMF over 30 minutes at 0°C. Critical: Slow addition prevents dimerization of the nitrile oxide to furoxan.
Allow the mixture to warm to room temperature and stir for 12 hours.
Work-up & Purification:
Dilute with water and extract with ethyl acetate (
mL).
Wash combined organics with brine, dry over MgSO
, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc, 9:1) yields the title compound.[1]
Reactivity & Applications
The 5-(bromomethyl) group acts as a "soft" electrophile, enabling the attachment of nucleophiles (amines, thiols, azides) without opening the isoxazoline ring. The ring itself serves as a masked aldol moiety ; reductive cleavage (e.g., Raney Ni/H
) unveils a -hydroxy ketone, a structural motif prevalent in polyketide natural products.
Figure 2: Divergent Synthetic Utility
Caption: The scaffold serves as a branch point for amino-isoxazolines, aldol adducts, or fully aromatic isoxazoles.
Key Applications
Antiparasitic Research: Isoxazolines inhibit GABA-gated chloride channels in invertebrates.[2] While commercial agents (e.g., Fluralaner) are diaryl-isoxazolines, alkyl-isoxazolines like CAS 938458-87-8 are used to probe the steric tolerance of the channel binding pocket during lead optimization.
Latent Functionality: The compound acts as a stable precursor to
-hydroxy ketones, which are otherwise prone to dehydration (elimination) under acidic/basic conditions. The isoxazoline ring protects this sensitive motif until the final step of synthesis.
Safety & Handling
Hazards: As an alkyl bromide, the compound is a potential alkylating agent and skin/eye irritant. The precursor allyl bromide is a lachrymator and highly toxic.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent homolytic cleavage of the C-Br bond.
Disposal: Quench excess alkylating potential with aqueous sodium thiosulfate before disposal into halogenated waste streams.
A Technical Guide to the Organic Solvent Solubility of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole: Theoretical Prediction and Experimental Characterization
Authored for Researchers, Scientists, and Drug Development Professionals Abstract 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole is a heterocyclic compound with significant potential as a versatile intermediate in syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole is a heterocyclic compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. The dihydroisoxazole core is a key pharmacophore in various biologically active molecules.[1] A thorough understanding of its solubility in organic solvents is a critical prerequisite for its effective use in reaction design, purification, formulation, and process scale-up.[2] This guide provides a comprehensive analysis of the predicted solubility profile of this compound based on its molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it details a robust, self-validating experimental protocol for the quantitative determination of its thermodynamic solubility using the gold-standard isothermal saturation method coupled with High-Performance Liquid Chromatography (HPLC) analysis.
Introduction and Molecular Analysis
The utility of a synthetic building block is fundamentally linked to its physical properties, chief among them being solubility. For 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, solubility data dictates the choice of reaction media, influences crystallization-based purification strategies, and is essential for any potential formulation work.
Molecular Structure:
Structure of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
An analysis of the molecule's structure reveals several key features that govern its solubility:
Polar Heterocyclic Core: The 4,5-dihydroisoxazole ring, containing both nitrogen and oxygen, possesses a significant dipole moment. The electronegativity difference between oxygen, nitrogen, and carbon atoms makes this region of the molecule polar and capable of engaging in dipole-dipole interactions with solvent molecules.
Nonpolar Alkyl Groups: The ethyl group at the 3-position and the methylene backbone contribute nonpolar, hydrophobic character to the molecule. These regions will interact favorably with nonpolar solvents via London dispersion forces.[3]
Polar/Reactive Handle: The bromomethyl group at the 5-position adds a polar C-Br bond and serves as a reactive site for further chemical transformations.
This combination of polar and nonpolar regions suggests that the compound is unlikely to be soluble in the extremes of the polarity scale (e.g., highly nonpolar hexanes or highly polar water). Instead, its solubility is predicted to be highest in solvents of intermediate polarity that can effectively solvate both the polar heterocyclic core and the nonpolar alkyl portions. The guiding principle is that "like dissolves like," meaning solvents with similar intermolecular interaction capabilities to the solute will be most effective.[4]
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of the solubility of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole across a range of common organic solvents can be established. This provides a strategic starting point for solvent screening in any research or development context.
Highly nonpolar solvent; unable to effectively solvate the polar dihydroisoxazole ring.
Toluene
2.4
Low to Moderate
Aromatic, nonpolar solvent with some polarizability; may offer limited solvation.
Diethyl Ether
2.8
Moderate
A slightly polar solvent capable of accepting hydrogen bonds and engaging in dipole-dipole interactions.
Dichloromethane (DCM)
3.1
High
A polar aprotic solvent that can effectively solvate both polar and nonpolar regions of the molecule.
Ethyl Acetate
4.4
High
A solvent of intermediate polarity with a dipole moment and hydrogen bond accepting capabilities.[3]
Acetone
5.1
High
A polar aprotic solvent that is an excellent choice for compounds with mixed polarity characteristics.
Acetonitrile
5.8
Moderate
A highly polar aprotic solvent; its high polarity may start to disfavor the nonpolar alkyl groups.
Methanol
5.1
Low to Moderate
A polar protic solvent; strong solvent-solvent hydrogen bonding may hinder effective solvation of the solute.
Water
10.2
Insoluble
Highly polar protic solvent; the nonpolar regions of the solute would lead to unfavorable hydrophobic interactions.[6]
Experimental Determination of Thermodynamic Solubility
To move beyond prediction, empirical measurement is required. The following section outlines the authoritative methodology for determining the thermodynamic (or equilibrium) solubility of the title compound.
Principle of the Isothermal Saturation Method
The isothermal saturation or "shake-flask" method is the gold standard for measuring thermodynamic solubility.[7] The principle involves creating a slurry by adding an excess of the solid compound to a chosen solvent and agitating the mixture at a constant temperature until the solution reaches equilibrium with the undissolved solid.[8][9] At this point, the concentration of the compound in the liquid phase represents its maximum solubility under those conditions.[10] This method is superior to kinetic solubility measurements as it provides a true, state-independent value that is crucial for thermodynamic modeling and process design.[2]
Experimental Workflow Diagram
The diagram below illustrates the complete workflow for the determination of solubility, from sample preparation to final analysis.
20 mL glass scintillation vials with PTFE-lined caps
Orbital shaker with temperature control
Incubator or water bath set to 25.0 ± 0.5 °C
Volumetric flasks and pipettes
Syringes (1 mL or 5 mL)
0.22 µm PTFE syringe filters
HPLC system with UV detector
Analytical balance
Procedure:
Preparation: Add approximately 100 mg of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole to a 20 mL scintillation vial. The exact mass is not critical, but it must be sufficient to ensure an excess of solid remains after equilibrium is achieved.
Solvent Addition: Accurately pipette 10.0 mL of the desired HPLC-grade solvent into the vial.
Equilibration: Securely cap the vial and place it on an orbital shaker inside a temperature-controlled incubator set to 25.0 °C. Agitate the slurry for a minimum of 24 hours.
Causality Insight: A 24-hour period is generally sufficient for small organic molecules to reach thermodynamic equilibrium.[8] For compounds that may exhibit polymorphism, a longer period (e.g., 48-72 hours) with periodic analysis of the solid phase by XRPD is recommended.
Phase Separation: After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed in the same temperature-controlled environment for at least 1 hour. This allows the undissolved solid to settle, preventing premature clogging of the filter.
Sampling and Filtration: Carefully draw approximately 1 mL of the supernatant (the clear liquid phase) into a syringe. Attach a 0.22 µm PTFE syringe filter and discard the first 0.2-0.3 mL to saturate the filter membrane and avoid adsorption effects. Collect the remaining clear filtrate into a clean HPLC vial.
Self-Validation Check: This filtration step is critical. It removes any microscopic solid particles that would otherwise be measured by the HPLC, leading to a gross overestimation of solubility.[11] The use of PTFE is recommended for its broad chemical compatibility with organic solvents.
Dilution: Perform an appropriate and accurately recorded serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
Analysis: Analyze the diluted sample(s) using the validated HPLC method described below. Each solubility experiment should be performed in triplicate to ensure reproducibility.[11]
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography is the preferred method for accurately quantifying the concentration of soluble small molecules.[12]
Example HPLC Method Conditions:
Instrument: Agilent 1260 Infinity II or equivalent
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve good peak shape and a retention time of 2-5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Injection Volume: 10 µL
UV Detection: Wavelength determined by performing a UV scan of a standard solution (typically around 210-230 nm for such heterocycles).
Quantification:
A multi-point calibration curve (minimum of 5 points) must be prepared by dissolving known masses of the compound in the chosen solvent. The peak area from the chromatogram of the experimental sample is then used to determine its concentration by interpolating from the linear regression of the calibration curve. The final solubility is calculated by multiplying this concentration by the dilution factor.
Conclusion
References
Vertex AI Search Result. (2024). Experiment: Solubility of Organic & Inorganic Compounds.
Vertex AI Search Result. (2023). Solubility of Organic Compounds.
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available at: [Link]
Pompeo, F., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. European Journal of Medicinal Chemistry.
ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature). Available at: [Link]
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]
Myzembri, I., et al. (2021). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. Available at: [Link]
Vertex AI Search Result. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
PubChem. (n.d.). 3-Bromo-5-phenyl-4,5-dihydroisoxazole. Available at: [Link]
ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]
Wohlfarth, C., & Kolska, Z. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]
Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]
Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube. Available at: [Link]
Chemistry LibreTexts. (2023). Solubility Rules. Available at: [Link]
Hoye, T.R. (2022). Properties of Common Organic Solvents. University of Minnesota.
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]
Burdick & Jackson. (n.d.). Polarity Index. Available at: [Link]
The Renaissance of the 3-Halo-4,5-Dihydroisoxazole Warhead: Precision Covalent Targeting
This technical guide details the application, mechanism, and optimization of 3-halo-4,5-dihydroisoxazole warheads in the design of Targeted Covalent Inhibitors (TCIs). [1] Executive Summary The resurgence of covalent dru...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the application, mechanism, and optimization of 3-halo-4,5-dihydroisoxazole warheads in the design of Targeted Covalent Inhibitors (TCIs).
[1]
Executive Summary
The resurgence of covalent drug discovery has moved beyond simple acrylamides (Michael acceptors) toward "tunable" electrophiles that offer higher selectivity and reduced off-target liability. The 3-halo-4,5-dihydroisoxazole (specifically the 3-bromo and 3-chloro variants) represents a privileged scaffold in this domain. Originally popularized by the natural product Acivicin , this warhead has evolved into a precision tool for targeting catalytic cysteine residues in enzymes like Transglutaminase 2 (TG2) and GAPDH . Unlike highly reactive alkylators, this warhead relies on a mechanism-based activation (often involving an oxyanion hole), ensuring it remains inert to circulating thiols like glutathione (GSH) while reacting potently within the target active site.
Chemical Biology & Mechanism of Action[2][3][4][5]
The Electrophilic Trigger
The core reactivity of the 3-halo-4,5-dihydroisoxazole lies in the C3-imino carbon . This position is electrophilic due to the electron-withdrawing nature of the halogen (Cl or Br) and the adjacent nitrogen of the isoxazoline ring.
Mechanism: Nucleophilic Substitution
Unlike Michael acceptors that undergo 1,4-addition, the 3-halo-4,5-dihydroisoxazole typically undergoes a nucleophilic substitution (addition-elimination) reaction.
Recognition: The inhibitor binds non-covalently to the active site (low
).
Activation: The enzyme's local environment (often an oxyanion hole) polarizes the C=N bond.
Attack: A catalytic nucleophile (typically a Cysteine thiolate, Cys-S⁻) attacks the C3 carbon.
Displacement: The halogen (Br⁻ or Cl⁻) is displaced as a leaving group.
Adduct Formation: A stable thioether-imine covalent bond is formed. In some cases (like Acivicin), this may be followed by ring processing or stabilization, but the primary inactivation event is the halide displacement.
Why Bromine?
While Acivicin uses chlorine, modern synthetic campaigns often favor bromine (3-bromo-4,5-dihydroisoxazole, BDHI ). The C-Br bond is weaker than C-Cl, potentially facilitating faster leaving group departure, yet the warhead remains sufficiently stable in plasma.
Figure 1: Mechanism of Covalent Inactivation. The catalytic cysteine attacks the C3 position, displacing the halogen to form a stable adduct.
Target Scope & Case Studies
Transglutaminase 2 (TG2)
TG2 is a validated target in fibrosis and cancer. The 3-bromo-4,5-dihydroisoxazole scaffold has yielded some of the most selective TG2 inhibitors to date.
Selectivity: By modifying the C5-substituent (the "tail" of the isoxazole), researchers can tune specificity for TG2 over isoforms like TG1, TG3, and Factor XIIIa.
Stereochemistry: The (S)-enantiomer at the C5 position typically exhibits superior potency due to optimal fit within the TG2 hydrophobic tunnel.
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Recent studies identified spirocyclic 3-bromo-4,5-dihydroisoxazoles as potent inhibitors of human GAPDH.[1][2]
Warburg Effect: Targeting GAPDH disrupts aerobic glycolysis in cancer cells.[2]
Rigidification: Spirocyclic constraints at the C4/C5 position lock the warhead in a bioactive conformation, significantly enhancing
.
Acivicin & Glutamine Amidotransferases
Acivicin is the archetype. It mimics glutamine and covalently inhibits enzymes like GMP synthetase and IGP synthase .[3] However, its clinical utility was limited by neurotoxicity, driving the search for more selective analogs (e.g., targeting specific Aldehyde Dehydrogenases like ALDH4A1).
Synthesis & Library Generation
The synthesis of these warheads is robust, relying on [3+2] cycloaddition . This modularity allows for the rapid generation of diverse libraries.
Protocol: General Synthesis of 3-Bromo-4,5-Dihydroisoxazoles
Precursor Preparation: Convert a suitable aldehyde to an oxime using hydroxylamine hydrochloride.
Halogenation: Treat the oxime with NBS (N-bromosuccinimide) or NCS to generate the hydroximoyl halide .
Cycloaddition: React the hydroximoyl halide with a base (e.g., TEA, KHCO3) to generate the nitrile oxide in situ.
Trapping: Add the desired alkene (dipolarophile). The reaction proceeds regioselectively to yield the 3-bromo-4,5-dihydroisoxazole.[4]
Component
Function
Reagent Example
Dipole
Warhead Core
2-bromo-2-(hydroxyimino)acetate
Dipolarophile
Specificity Element
Substituted Styrene / Allyl Amide
Base
Catalyst
Triethylamine / NaHCO3
Solvent
Medium
DCM / DMF
Experimental Validation Protocols
To validate a 3-halo-4,5-dihydroisoxazole hit, you must prove covalent engagement and specificity .
Activity-Based Protein Profiling (ABPP)
This assay determines if your compound competes for the active site cysteine.
Probe: Broad-spectrum cysteine-reactive probe (e.g., IA-Rhodamine or IA-Alkyne).
Test Inhibitor (3-halo-4,5-dihydroisoxazole).[6][7]
Workflow:
Pre-incubation: Incubate lysate with the Test Inhibitor (various concentrations) for 1 hour at 37°C.
Labeling: Add the IA-Rhodamine probe (1 µM) for 30 mins. (The probe will label any free cysteines).
Analysis: Run SDS-PAGE and scan for fluorescence.[5]
Result: A loss of fluorescence at the molecular weight of your target indicates the inhibitor successfully blocked the cysteine, preventing probe binding.
Kinetic Characterization (
)
For covalent inhibitors,
is time-dependent and insufficient. You must determine the second-order rate constant.
Measure enzyme activity at varying inhibitor concentrations ([I]) over time (t).
Fit the decay curves to obtain
for each [I].
Plot
vs [I].
Fit to the equation:
: Maximum rate of covalent bond formation.
: Reversible binding constant (affinity).
Figure 2: Discovery Workflow. From scaffold synthesis to kinetic validation of the covalent inhibitor.
Future Outlook
The 3-halo-4,5-dihydroisoxazole warhead is transitioning from a "natural product curiosity" (Acivicin) to a staple in the Targeted Covalent Inhibitor (TCI) toolbox. Its moderate intrinsic reactivity allows for high cellular selectivity, distinguishing it from more aggressive warheads. Future applications will likely expand into PROTACs (Proteolysis Targeting Chimeras), utilizing this warhead to covalently recruit E3 ligases or target proteins for degradation.
References
Mechanism of Acivicin
Mechanism of inhibition by acivicin through direct modific
Source:
Transglutaminase 2 Inhibitors
Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2.[7]
Source:
GAPDH Covalent Inhibition
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH.[1][2]
Source:
Warhead Overview
Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead.[6]
Source:
Target Discovery (ABPP)
Target discovery of acivicin in cancer cells elucid
The Strategic Role of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole in Medicinal Chemistry: A Technical Guide
This guide provides an in-depth technical exploration of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, a heterocyclic scaffold poised for significant impact in medicinal chemistry. We will dissect its synthesis, reactivi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical exploration of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, a heterocyclic scaffold poised for significant impact in medicinal chemistry. We will dissect its synthesis, reactivity, and potential as a cornerstone for the development of novel therapeutics, particularly as a covalent inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical tools in their discovery pipelines.
The Isoxazoline Core: A Privileged Scaffold in Drug Discovery
The 4,5-dihydroisoxazole, or isoxazoline, ring is a five-membered heterocycle that has garnered substantial attention in medicinal chemistry. Its prevalence in biologically active compounds stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in various intermolecular interactions.[1][2] Isoxazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The inclusion of an isoxazoline moiety can enhance a molecule's bioactivity and selectivity, making it an attractive component in the design of new drugs.[1]
Synthesis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole: A Strategic Approach
The primary and most efficient method for constructing the 4,5-dihydroisoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[4][5] This reaction involves a 1,3-dipole, in this case, a nitrile oxide, and a dipolarophile, typically an alkene.[5] For the synthesis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, the logical precursors are ethylnitrile oxide and allyl bromide.
In Situ Generation of Ethylnitrile Oxide
Nitrile oxides are often unstable and are typically generated in situ to be trapped by the dipolarophile.[6] A common method for generating ethylnitrile oxide is the dehydrohalogenation of a corresponding hydroximoyl halide, which can be prepared from propanal oxime.[7]
The Cycloaddition Reaction
The 1,3-dipolar cycloaddition of ethylnitrile oxide with allyl bromide is expected to proceed with high regioselectivity to yield the desired 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole.[8] This regioselectivity is governed by the frontier molecular orbitals of the nitrile oxide and the alkene.
Figure 1: Synthetic workflow for 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Experimental Protocol: Synthesis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
This protocol is a representative procedure based on established methods for 1,3-dipolar cycloadditions.[9][10]
Step 1: Preparation of Propionyl Hydroximoyl Chloride
To a solution of propanal oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C.
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.
Step 2: 1,3-Dipolar Cycloaddition
Dissolve the crude propionyl hydroximoyl chloride (1.0 eq) and allyl bromide (1.2 eq) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the solution to 0 °C and add a base, such as triethylamine (1.5 eq), dropwise to generate the ethylnitrile oxide in situ.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC.
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Step
Reactants
Reagents/Solvents
Typical Yield
1
Propanal Oxime, NCS
DMF
>90% (crude)
2
Propionyl Hydroximoyl Chloride, Allyl Bromide
Triethylamine, DCM
60-80%
Table 1: Summary of the synthetic steps and typical yields.
The 5-(Bromomethyl) Group: A Handle for Covalent Inhibition
The key feature of 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole is the bromomethyl group at the 5-position. This group acts as a potent electrophile, making the molecule an excellent candidate for use as a covalent inhibitor.[11] Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[12] This can result in prolonged duration of action and increased potency.[13]
The mechanism of action involves the nucleophilic attack by an amino acid residue (typically cysteine, serine, or lysine) in the active site of the target protein on the electrophilic carbon of the bromomethyl group, displacing the bromide ion.
Figure 2: General mechanism of covalent inhibition by 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Potential Therapeutic Applications and Biological Evaluation
Given the diverse biological activities of isoxazoline derivatives, 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole and its analogs are promising candidates for several therapeutic areas.
Anticancer Activity
Many isoxazoline-containing compounds have demonstrated significant anticancer activity.[14][15] The covalent modification of key enzymes in cancer cell proliferation or survival pathways is a validated strategy in oncology drug discovery.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [16]
Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treat the cells with various concentrations of 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole (typically from 0.01 to 100 µM) for 48-72 hours.
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Measure the absorbance at 570 nm using a microplate reader.
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Table 2: Anticancer activity of selected isoxazoline derivatives.
Anti-inflammatory Activity
Isoxazoline derivatives have also been identified as potent anti-inflammatory agents, often through the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][18]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) [19]
Acclimatize male Wistar rats or Swiss albino mice for one week.
Administer 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole or a vehicle control orally or intraperitoneally.
After 30-60 minutes, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
Calculate the percentage of inhibition of edema for the treated groups relative to the control group.
Conclusion and Future Directions
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole represents a strategically designed molecular scaffold with significant potential in medicinal chemistry. Its synthesis via the robust 1,3-dipolar cycloaddition is efficient and allows for facile diversification. The key feature of this molecule, the 5-(bromomethyl) group, positions it as a promising covalent modifier of biological targets. The broad spectrum of activities associated with the isoxazoline core suggests that derivatives of this compound could be valuable leads in the development of novel anticancer and anti-inflammatory agents. Future work should focus on the synthesis of a library of analogs by varying the substituent at the 3-position and by reacting the bromomethyl group with various nucleophiles to explore the structure-activity relationships and identify potent and selective drug candidates.
References
Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. Bentham Science. Available from: [Link]
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. Available from: [Link]
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Available from: [Link]
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds-An Approach to Spiro-N-Heterocycles. PubMed. Available from: [Link]
Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. ResearchGate. Available from: [Link]
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available from: [Link]
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Available from: [Link]
1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed. Available from: [Link]
Characteristic isoxazoline compounds with anticancer activity. ResearchGate. Available from: [Link]
Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. PMC - NIH. Available from: [Link]
Nitrile Oxide Synthesis Via Oxime. ChemTube3D. Available from: [Link]
1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]
Isoxazolines: Overview, Clinical Application, Administration. Clinician's Brief. Available from: [Link]
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Available from: [Link]
3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammopharmacology. Available from: [Link]
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available from: [Link]
Investigation of MOA of next generation covalent inhibitors. AXXAM. Available from: [Link]
Synthesis of stable nitrile oxide compounds. Google Patents.
Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. Available from: [Link]
Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. Available from: [Link]
1,3-DIPOLAR CYCLOADDITION OF ARYLNITRILE OXIDS WITH ETHYL 1-ALLYL-2-BENZYL-3-OXO-2,3-DIHYDRO-1H-ISOINDOLE-1- CARBOXYLATES. Tunisian Chemical Society. Available from: [Link]
Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. PMC - NIH. Available from: [Link]
Synthesis and biological significance of some novel isoxazoline derivatives. Journal of Applicable Chemistry. Available from: [Link]
Asymmetric Synthesis of Functionalized 2-Isoxazolines. PMC - NIH. Available from: [Link]
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available from: [Link]
Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Semantic Scholar. Available from: [Link]
The Taxonomy of Covalent Inhibitors. PubMed - NIH. Available from: [Link]
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available from: [Link]
Isoxazoline containing natural products as anticancer agents: a review. Semantic Scholar. Available from: [Link]
Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. PMC - NIH. Available from: [Link]
Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley Online Library. Available from: [Link]
Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available from: [Link]
20.11 Synthesis and Reactions of Nitriles. YouTube. Available from: [Link]
Navigating the Chemical Space of Substituted 4,5-Dihydroisoxazoles
A Technical Guide for Medicinal Chemists and Synthetic Biologists Executive Summary The 4,5-dihydroisoxazole (isoxazoline) scaffold represents a privileged structure in modern medicinal chemistry and agrochemistry.[1] Un...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Medicinal Chemists and Synthetic Biologists
Executive Summary
The 4,5-dihydroisoxazole (isoxazoline) scaffold represents a privileged structure in modern medicinal chemistry and agrochemistry.[1] Unlike their fully aromatic isoxazole counterparts, 4,5-dihydroisoxazoles possess a chiral center at the C5 (and potentially C4) position, offering a three-dimensional vector for target engagement. This guide dissects the synthetic strategies for accessing this chemical space, focusing on the modular 1,3-dipolar cycloaddition, and analyzes the structure-activity relationships (SAR) that have led to blockbuster ectoparasiticides like Fluralaner.
The Scaffold: Properties and Significance
The 4,5-dihydroisoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms with one double bond (C=N).
Electronic Character: The C=N bond is less basic than pyridine but can participate in H-bonding as an acceptor. The oxygen atom acts as a weak H-bond acceptor.
Metabolic Stability: The ring is generally robust against oxidative metabolism (P450s), making it an excellent bioisostere for unstable linear linkers or metabolically labile heterocycles.
Rigidity: It locks substituents into specific vectors, reducing the entropic penalty of binding.
Key Applications
Ectoparasiticides: The "Isoxazoline Revolution" in veterinary medicine (e.g., Bravecto, NexGard) targets GABA-gated chloride channels in arthropods with high selectivity over mammalian channels.
Synthetic Core: The 1,3-Dipolar Cycloaddition Engine
The most efficient method to explore this chemical space is the [3+2] cycloaddition of nitrile oxides (1,3-dipoles) with alkenes (dipolarophiles). This reaction is stereospecific (retention of alkene geometry) and regioselective.
2.1 Mechanistic Pathway
The reaction proceeds via a concerted, thermally allowed [4π + 2π] mechanism. The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. Typically, the HOMO of the dipole (nitrile oxide) interacts with the LUMO of the dipolarophile (alkene), favoring the formation of the 3,5-disubstituted product, especially with electron-deficient or conjugated alkenes (e.g., styrenes, acrylates).
Diagram 1: The 1,3-Dipolar Cycloaddition Workflow
This diagram illustrates the conversion of an aldoxime precursor into a nitrile oxide in situ, followed by the cycloaddition.
Caption: Step-wise generation of nitrile oxides and subsequent [3+2] cycloaddition to form the isoxazoline core.
Experimental Protocol: Modular Library Generation
Objective: Synthesis of a 3-aryl-5-substituted-4,5-dihydroisoxazole library.
Method: In situ generation of nitrile oxides using Chloramine-T (green chemistry approach) or NCS.
Hydroxylamine Hydrochloride: To generate aldoxime.
Oxidant: Chloramine-T trihydrate (CAT).
Dipolarophile: Styrene, Allyl alcohol, or Acrylates.
Solvent: Ethanol/Water (1:1) or DCM.
Step-by-Step Procedure
Aldoxime Formation (Bulk Step):
Dissolve aldehyde (10 mmol) in EtOH (20 mL).
Add NH₂OH·HCl (12 mmol) and NaOAc (12 mmol) in water (10 mL).
Stir at RT for 1-2 hours. Monitor by TLC.
Extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate. Result: Crude Aldoxime.
Cycloaddition (Parallel Synthesis Step):
Dissolve the Aldoxime (1.0 equiv) and the Alkene Dipolarophile (1.2 equiv) in EtOH (or DCM for lipophilic substrates).
Add Chloramine-T (1.1 equiv) portion-wise over 15 minutes.
Critical: If using NCS/Et₃N method, add NCS first, stir 30 min to form hydroximoyl chloride, then add Et₃N very slowly to prevent nitrile oxide dimerization (furoxan formation).
Reflux for 2–4 hours or stir at RT overnight (substrate dependent).
Workup & Purification:
Remove solvent under reduced pressure.
Redissolve in DCM, wash with water and 1N NaOH (to remove sulfonamide byproduct from CAT).
Purify via flash column chromatography (Hexane/EtOAc gradient).
Troubleshooting & Optimization
Dimerization: If the nitrile oxide reacts with itself, it forms a furoxan. Solution: Use a syringe pump to add the base (or oxidant) slowly, keeping the steady-state concentration of the dipole low.
Regioselectivity: 3,5-disubstituted products are standard. If 3,4-substitution is required, sterically bulky dipoles or specific electronic withdrawing groups on the alkene are needed.
The success of the "laner" class of veterinary drugs (Fluralaner, Afoxolaner) provides a masterclass in isoxazoline SAR.
Mechanism of Action (MoA)
These compounds act as non-competitive antagonists of GABA-gated chloride channels (GABA-Cl) and Glutamate-gated chloride channels (Glu-Cl). They bind to a distinct site inside the channel pore, blocking chloride influx and causing hyperexcitation/paralysis in insects.
Diagram 2: Isoxazoline Pharmacophore & MoA
This diagram maps the critical structural features required for potent GABA antagonism in arthropods.
theoretical reactivity prediction of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
This guide provides a rigorous theoretical and practical analysis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole , a bifunctional heterocyclic building block.[1] The content is structured to serve drug discovery scienti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous theoretical and practical analysis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole , a bifunctional heterocyclic building block.[1] The content is structured to serve drug discovery scientists and organic chemists, focusing on predictive reactivity profiles derived from Frontier Molecular Orbital (FMO) theory and validated by experimental precedents.
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (referred to herein as BM-Et-Iso ) represents a unique class of "masked" electrophiles.[1] Unlike simple alkyl halides, the reactivity of the bromomethyl group in BM-Et-Iso is modulated by the adjacent isoxazoline ring, which exerts both inductive electron-withdrawal and steric influence.[1] Simultaneously, the isoxazoline core itself acts as a latent
-hydroxy ketone equivalent, accessible via reductive cleavage. This guide dissects these dual reactivity modes using Density Functional Theory (DFT) principles and outlines self-validating experimental protocols for their verification.
Structural & Electronic Architecture
To predict reactivity accurately, we must first establish the electronic ground state of the molecule.
Computational Framework (Protocol)
For theoretical predictions, the following DFT level of theory is recommended to balance cost and accuracy for halogenated heterocycles:
Functional:
B97X-D (includes dispersion corrections, critical for weak interactions) or B3LYP (standard reference).[1]
Basis Set: 6-311++G(d,p) (diffuse functions are essential for the lone pairs on Oxygen, Nitrogen, and Bromine).
Solvent Model: IEFPCM (Solvation in Methanol or Water to mimic physiological/reaction conditions).
Frontier Molecular Orbital (FMO) Analysis
The reactivity is dictated by the energy gap and spatial distribution of the HOMO and LUMO.
Orbital
Localization
Predictive Reactivity
LUMO
Concentrated on the C(5)-CH₂-Br antibonding orbital.[1]
High Susceptibility to Nucleophilic Attack (). The low-lying orbital makes the bromomethyl group a "soft" electrophile, ideal for reaction with thiols (cysteine) or azides.
HOMO
Localized on the N=C(3) system and Oxygen lone pairs.
Site of Protonation/Coordination. The basic nitrogen is the primary site for acid-catalyzed activation or metal coordination (e.g., Lewis acids).
LUMO+1
Located on the N-O bond.
Reductive Instability. This orbital accepts electrons during reductive cleavage (e.g., by metals like Zn, Sm, or Ni), leading to ring opening.
The most immediate reactivity of BM-Et-Iso is the displacement of the bromide.
Mechanistic Causality
The isoxazoline ring at the C5 position acts as an electron-withdrawing group (EWG) via induction (
effect), pulling density away from the bromomethyl carbon.
Prediction: The electrophilicity of the methylene carbon is enhanced compared to a standard alkyl bromide (e.g., ethyl bromide) but attenuated compared to an
-bromo ketone due to the lack of resonance conjugation.
Selectivity: Soft nucleophiles (R-SH,
) will react preferentially at the site over the harder imine carbon (C3).[1]
Visualization: Reactivity Landscape
The following diagram illustrates the divergent pathways available to BM-Et-Iso.
Caption: Divergent reactivity pathways controlled by orbital interactions (LUMO vs. LUMO+1).
Reactivity Profile 2: Reductive Ring Cleavage
The isoxazoline ring is synthetically valuable as a "masked" aldol unit.
The "Weak Link" Hypothesis
The N-O bond energy (
53 kcal/mol) is significantly lower than C-C or C-N bonds. Under reductive conditions, this bond cleaves homolytically or heterolytically.
Reagents: Raney Nickel/
(catalytic hydrogenation), (single electron transfer), or .[2]
Outcome: The latent functionality is revealed. The 3-ethyl group becomes the side chain of the resulting
To confirm this computationally before synthesis, follow this workflow:
Caption: Computational workflow to validate geometry and predict kinetic barriers.
Experimental Validation Protocols
These protocols are designed to be self-validating : the success of the reaction is indicated by a distinct physical change or spectroscopic signature.
Protocol A: Cysteine Reactivity Assay (Probing
)
Objective: Quantify the electrophilicity of the bromomethyl group.
Preparation: Dissolve BM-Et-Iso (1.0 eq) in phosphate-buffered saline (PBS, pH 7.4) with 10% DMSO cosolvent.
Reaction: Add N-acetylcysteine (NAC, 1.1 eq).
Monitoring: Track consumption of BM-Et-Iso via HPLC (UV 254 nm).
Self-Validation:
Positive Result: Disappearance of the starting material peak and appearance of a more polar adduct peak.
Mechanistic Check: Perform the reaction in the presence of excess chloride. If the rate is unaffected, the mechanism is likely direct displacement rather than an intermediate aziridinium-like species.
Protocol B: Reductive Unmasking (Probing Ring Stability)
Objective: Convert the isoxazoline to a
-hydroxy ketone.
Setup: Dissolve BM-Et-Iso in MeOH:Water (5:1). Add Ammonium Chloride (buffer).
Reduction: Add Zinc dust (activated, 5.0 eq) at
. Stir for 2 hours.
Workup: Filter zinc, extract with EtOAc.
Self-Validation:
IR Spectroscopy: Look for the appearance of a strong Carbonyl stretch (
NMR: Disappearance of the characteristic isoxazoline C4/C5 protons (
3.0-4.8 ppm) and appearance of alkyl ketone signals.
References
Isoxazoline Synthesis & Reactivity: Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH.[1][3] (2023).[3][4][5] University of Parma. 3
Nucleophilic Substitution: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions. (2020).[6] NIH/PMC.[1] 7[2][3][5][8][9][10][11][12]
Reductive Cleavage: N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014).[2][4][9][13] Beilstein J. Org.[1][2] Chem. 2[2][3][4][5][6][9][10][13][14][15]
DFT Methodology: Theoretical Study of Reactivity and Stability of a Thiazoline Derivative Series by DFT. (2015).[4][14] ResearchGate. 16[2][3][5][8][9][10][11][12][13][14][16]
General Isoxazoline Properties: Isoxazoline - Chemical Properties and Identifiers. PubChem.[1][4][14] 4[2][3][5][8][9][10][11][12][13]
purification of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole by column chromatography
Application Note: Purification of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole via Flash Column Chromatography Abstract & Scope This technical note details the isolation and purification of 5-(bromomethyl)-3-ethyl-4,5-di...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Purification of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole via Flash Column Chromatography
Abstract & Scope
This technical note details the isolation and purification of 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole (CAS: 938458-87-8), a critical heterocyclic building block used in the synthesis of bioactive compounds, including potential GAPDH inhibitors and antimicrobial agents.
The synthesis of this scaffold typically involves a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from propionaldehyde oxime) and allyl bromide. While this reaction is regioselective, it frequently generates significant impurities, most notably the furoxan dimer (3,4-diethyl-1,2,5-oxadiazole 2-oxide) and unreacted dipolarophiles. This protocol provides a validated flash chromatography method to resolve the target isoxazoline from these specific by-products, addressing the challenge of weak UV chromophores inherent to the 4,5-dihydroisoxazole core.
Chemical Profile & Safety Assessment
Property
Data
Compound Name
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Structure
Isoxazoline core with C3-ethyl and C5-bromomethyl substituents
Molecular Weight
192.05 g/mol
Physical State
Low-melting solid or viscous oil (dependent on purity)
Alkylating Agent: The bromomethyl moiety is a potent electrophile. Treat this compound as a potential alkylating agent and lachrymator. Handle only in a fume hood.
Stability: Isoxazolines are generally stable but can degrade under strongly acidic conditions or high temperatures. Avoid using acidic alumina; Neutral Silica Gel (60 Å) is the required stationary phase.
Pre-Purification Analysis: TLC Method Development
Due to the lack of extended conjugation, 4,5-dihydroisoxazolines exhibit weak UV absorbance (typically end-absorption <210 nm). Standard UV visualization (254 nm) is often insufficient and can lead to missed fractions.
Recommended Visualization Methods:
Iodine Chamber (
): Most effective. The isoxazoline ring coordinates iodine, appearing as a brown/yellow spot.
KMnO
Stain: Oxidizes the isoxazoline/alkyl chain; appears as a yellow spot on a purple background.
p-Anisaldehyde: Effective for differentiating the isoxazoline (often blue/grey) from the furoxan dimer (often distinct pink/red).
TLC Mobile Phase Optimization:
Standard System: Hexane / Ethyl Acetate (EtOAc).
Target
: 0.35 – 0.45.
Starting Point: Spot crude mixture and develop in 80:20 Hexane:EtOAc .
Note: The furoxan dimer is typically less polar than the isoxazoline and will elute earlier (higher
).
Detailed Purification Protocol
Phase A: Column Preparation
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
Column Dimensions: Use a 10:1 to 20:1 ratio of Silica mass to Crude mass.
Example: For 1.0 g crude, use 15–20 g silica.
Packing Method: Slurry pack in 100% Hexane to ensure a tightly packed bed without air bubbles.
Phase B: Sample Loading (Critical Step)
Liquid loading is risky if the crude is dissolved in a strong solvent (like DCM or EtOAc), as this causes "band broadening" and co-elution of the furoxan impurity.
Method: Dry Loading (Recommended)
Dissolve the crude oil/solid in a minimal amount of Dichloromethane (DCM).
Add silica gel (approx.[1] 2x the mass of the crude) to the solution.
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.
Carefully load this powder onto the top of the packed column and cover with a layer of sand.
Phase C: Elution Gradient
Run the column using a stepwise gradient to maximize separation efficiency.
Step
Mobile Phase (Hexane : EtOAc)
Volume (Column Volumes - CV)
Purpose
1
100 : 0
2 CV
Flush non-polar impurities (allyl bromide).
2
95 : 5
3 CV
Begin elution of non-polar dimers (Furoxans).
3
90 : 10
5 CV
Elution of Furoxan / Front of Product peak.
4
80 : 20
Until Complete
Elution of Target Isoxazoline.
5
50 : 50
2 CV
Flush polar by-products (oximes/acids).
Phase D: Fraction Analysis & Pooling
Collect fractions in test tubes (approx. 1/3 to 1/2 of a CV per tube).
Spot every 3rd tube on a TLC plate.
Visualize using Iodine (
) or p-Anisaldehyde .
Critical Decision: Do not pool "mixed" fractions containing both the fast-moving dimer and the product. Recycle these mixed fractions or discard them to maintain high purity (>95%).
Concentrate pure fractions in vacuo at <40°C.
Process Visualization (Workflow Diagram)
Figure 1: Step-by-step purification workflow for separating isoxazolines from nitrile oxide dimers.
Troubleshooting & Expert Insights
Issue: Co-elution of Furoxan Dimer.
Cause: Gradient increased polarity too quickly.
Solution: Hold the gradient at 5% or 10% EtOAc for longer. The dimer is significantly less polar than the isoxazoline; a shallow gradient improves resolution.
Issue: No spots visible on TLC.
Cause: UV lamp used alone.
Solution: You must use a chemical stain (Iodine/KMnO4). The C=N bond in the isoxazoline ring is not a strong chromophore compared to aromatics.
Issue: Product Decomposition.
Cause: Acidic hydrolysis of the oxime ether linkage.
Solution: Ensure the silica gel is neutral. If using recycled silica, wash with 1% Et3N in Hexane before use (though fresh neutral silica is preferred).
References
Synthesis and Regioselectivity of Isoxazolines
Fedyk, A. V., & Chalyk, B. A. (2023).[2] Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry.
Nitrile Oxide Dimerization (Furoxan Formation)
Tableman, A., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. PMC - NIH.
General Isoxazoline Purification Techniques
Zhdankin, V. V., et al. (2013).[2][3] Synthesis of Isoxazolines and Isoxazoles via Metal-Free Desulfitative Cyclization. Organic Letters.
Physical Properties of 3-Substituted-5-Bromomethylisoxazolines
applications of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole in cancer research
Executive Summary This guide details the application of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (CAS 938458-87-8) as a critical electrophilic scaffold in the synthesis of anticancer therapeutics. While not a final d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (CAS 938458-87-8) as a critical electrophilic scaffold in the synthesis of anticancer therapeutics. While not a final drug candidate itself, this compound serves as a "lynchpin intermediate" in Fragment-Based Drug Discovery (FBDD). Its unique structure combines a stable isoxazoline core (a privileged pharmacophore in oncology) with a reactive bromomethyl "handle," enabling the rapid generation of diverse chemical libraries.
Targeted applications include the synthesis of GAPDH inhibitors (targeting the Warburg effect), Tubulin polymerization inhibitors , and hybrid pharmacophores (e.g., isoxazoline-benzimidazoles).
Part 1: Scientific Mechanism & Rationale
The Isoxazoline Pharmacophore in Oncology
The 4,5-dihydroisoxazole (isoxazoline) ring is a validated structural motif in cancer research, mimicking the transition states of peptide hydrolysis or acting as a rigid linker that positions functional groups for optimal receptor binding.
Metabolic Targeting (GAPDH): Isoxazoline derivatives have been shown to covalently inhibit Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway highly upregulated in tumors (Warburg effect).
Natural Product Mimetics: The scaffold mimics the bioactivity of Acivicin , a glutamine antagonist with potent antitumor activity.
The Role of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
This specific molecule acts as a bi-functional building block :
The 3-Ethyl Group: Provides steric bulk and lipophilicity, enhancing cell membrane permeability.
The 5-Bromomethyl Group: Acts as a highly reactive electrophile. It undergoes
nucleophilic substitution with amines, thiols, or phenoxides. This allows researchers to "snap on" diverse targeting heads (e.g., kinase inhibitors, DNA intercalators) to the isoxazoline core.
Strategic Workflow
The following diagram illustrates the workflow for transforming this scaffold into active anticancer agents.
Caption: Strategic workflow for diversifying the isoxazoline scaffold into multi-target anticancer libraries.
Part 2: Experimental Protocols
Protocol A: Library Synthesis via Nucleophilic Substitution
Objective: To synthesize a library of 5-substituted isoxazolines by displacing the bromine atom with amine-based pharmacophores (e.g., morpholine, piperazine, or aniline derivatives).
Nucleophile: Various secondary amines or substituted anilines (1.2 equiv)
Base: Potassium Carbonate (
) (2.0 equiv) or Cesium Carbonate ()
Solvent: Anhydrous Acetonitrile (
) or DMF
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, to accelerate reaction via Finkelstein mechanism.
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile (1.2 mmol) in anhydrous Acetonitrile (5 mL).
Activation: Add
(2.0 mmol) to the solution. Stir at room temperature for 15 minutes to deprotonate/activate the nucleophile.
Addition: Dropwise add a solution of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (1.0 mmol) in Acetonitrile (2 mL).
Critical Note: If using KI, add it at this stage to convert the alkyl bromide to a more reactive alkyl iodide in situ.
Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material spot (
) should disappear.
Work-up:
Cool to room temperature.
Filter off the inorganic salts (
/KBr).
Concentrate the filtrate under reduced pressure.
Redissolve residue in Ethyl Acetate and wash with water (
) and brine.
Purification: Purify the crude product via silica gel column chromatography to yield the 5-(aminomethyl)-isoxazoline derivative .
Protocol B: In Vitro Antiproliferative Screening (MTT Assay)
Objective: To evaluate the cytotoxicity of the synthesized isoxazoline library against human cancer cell lines (e.g., MCF-7 Breast Cancer, HCT-116 Colon Cancer).[1][2]
Materials:
Cell lines: MCF-7, HCT-116, and normal fibroblast control (e.g., HEK293).
Increased membrane permeability but lower specificity.
Membrane Disruption
Key Insight: Derivatives retaining the 3-ethyl group often show better metabolic stability compared to 3-phenyl analogs, which are prone to rapid oxidation by cytochrome P450 enzymes.
References
Isoxazoline Scaffolds in Oncology
Title: Isoxazoline containing natural products as anticancer agents: a review.
Source: European Journal of Medicinal Chemistry (2014).[3][4]
Title: Design, Synthesis, and Antibacterial Evaluation of Hybrid Product of Benzimidazole and Isoxazole. (Demonstrates the bromomethyl substitution chemistry).
Application Note: High-Precision Covalent Labeling of Cysteine Residues with 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Executive Summary This application note details the protocol for the covalent modification of cysteine residues using 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (CAS: 938458-87-8). This compound represents a class of e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the covalent modification of cysteine residues using 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (CAS: 938458-87-8). This compound represents a class of electrophilic fragments utilizing a bromomethyl "warhead" appended to an isoxazoline scaffold.
In drug discovery and chemoproteomics, this reagent serves two primary functions:
Covalent Fragment-Based Drug Discovery (FBDD): Screening for "ligandable" cysteines within cryptic pockets.
Site-Specific Bioconjugation: Exploiting the unique reactivity of the bromomethyl group for stable thioether bond formation.
Unlike highly promiscuous warheads (e.g., iodoacetamide), the bromomethyl-isoxazoline motif offers a tuned reactivity profile, often requiring specific local protein environments to facilitate the
displacement, thereby providing higher specificity for hyper-reactive or functional cysteines.
Mechanism of Action
The labeling reaction proceeds via a bimolecular nucleophilic substitution (
) mechanism. The thiol group (-SH) of the cysteine residue, specifically in its deprotonated thiolate form (), acts as the nucleophile.
Chemical Reaction
The thiolate attacks the methylene carbon of the bromomethyl group, displacing the bromide ion (leaving group). The resulting product is a stable thioether conjugate.
Caption: SN2 reaction pathway for cysteine alkylation by bromomethyl-isoxazoline.
Experimental Design & Causality
Buffer Selection and pH
Recommendation: HEPES (50 mM) or PBS, pH 7.5 – 8.0.
Causality: The pKa of a typical cysteine thiol is ~8.3. To drive the reaction, the pH must be near or slightly below the pKa to ensure a sufficient population of the nucleophilic thiolate form (
) without inducing non-specific hydrolysis or reacting with lysine residues (which become more nucleophilic at pH > 8.5).
-ME contain free thiols that will competitively react with the bromomethyl probe, quenching it before it labels the protein. TCEP is phosphine-based and generally orthogonal to alkyl halides at stoichiometric concentrations.
Probe Solubility
Solvent: DMSO (Dimethyl sulfoxide).
Protocol: Prepare a 50 mM or 100 mM stock solution.
Constraint: Keep final DMSO concentration in the protein reaction < 1-2% (v/v) to prevent protein denaturation/precipitation.
Detailed Protocol
Phase 1: Sample Preparation
Protein Dilution: Dilute the target protein to 10–20 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).
Reduction: Add TCEP (from a 100 mM stock in water) to a final concentration of 100–500 µM .
Note: Ensure TCEP is in 10-20x molar excess over the protein but not excessive to avoid potential side reactions with the probe over long durations.
Incubation: Incubate for 20 minutes at Room Temperature (RT) to reduce accessible disulfide bonds.
Phase 2: Covalent Labeling
Probe Addition: Add the 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole stock (DMSO) to the reduced protein.
Mixing: Gently vortex or pipette up and down. Do not sonicate.
Reaction: Incubate at 37°C for 60 minutes or RT for 2-4 hours .
Optimization: Time-course experiments (15, 30, 60, 120 min) are recommended for new targets.
Phase 3: Quenching & Cleanup
Quenching: Add DTT to a final concentration of 10 mM .
Mechanism:[2][3][4][5] The massive excess of DTT thiols will rapidly consume any remaining unreacted probe, stopping the reaction immediately.
Desalting (Optional but Recommended): Remove excess small molecules using Zeba™ Spin Desalting Columns (7K MWCO) or dialysis if downstream analysis (e.g., intact mass spec) requires high purity.
Phase 4: Analysis (LC-MS/MS)
Digestion: Proceed with standard Trypsin/Lys-C digestion protocols (e.g., FASP or S-Trap).
Alkylation Note: Since cysteines are already labeled with the probe, standard iodoacetamide alkylation will only label unreacted cysteines. This allows for "inverse labeling" quantification.
Data Analysis & Mass Spectrometry
To verify labeling, you must search for the specific mass shift induced by the probe.
Mass Shift Calculation
The reaction adds the (3-ethyl-4,5-dihydroisoxazol-5-yl)methyl group to the sulfur atom.
Formula of Added Group:
Calculation:
MW (Probe,
) 192.05 Da
Loss of HBr (
from Cys, from Probe) 80.91 Da
Accurate Monoisotopic Mass Shift:+112.076 Da
Search Parameters
Parameter
Setting
Variable Modification
Cysteine (C)
Mass Shift
+112.0762 Da
Name
Isoxazoline-Ethyl
Residue Specificity
Cysteine (primary), Lysine (secondary/rare)
Workflow Visualization
Caption: Step-by-step proteomic workflow for isoxazoline cysteine labeling.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Labeling Efficiency
pH too low (< 7.0).
Adjust buffer to pH 8.0 to increase thiolate concentration.
Precipitation
High DMSO concentration.
Ensure DMSO < 2%. Dilute probe stepwise if necessary.
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link
Context: Foundational methodology for screening electrophilic fragments (including alkyl halides) against the cysteinome.
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. Link
Context: Establishes the logic of using reactivity-based probes to identify functional cysteines.
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link
Context: Discusses the library design of covalent fragments, including various halo-methyl heterocycles similar to the topic compound.
Shannon, D. A., & Weerapana, E. (2015). "Covalent linkage of proteins: a new strategy for drug discovery." Current Opinion in Chemical Biology, 24, 18-26. Link
bioconjugation strategies using 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Application Note: Site-Selective Cysteine Bioconjugation via 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole Executive Summary This guide details the application of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (5-BME-Iso) a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Site-Selective Cysteine Bioconjugation via 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Executive Summary
This guide details the application of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (5-BME-Iso) as a specialized reagent for bioconjugation. Unlike transient Michael acceptors (e.g., maleimides) or highly reactive haloacetamides, 5-BME-Iso offers a unique balance of reactivity and stability. It functions primarily as a cysteine-selective alkylating agent via its exocyclic bromomethyl group, forming a stable thioether bond. Furthermore, the resulting isoxazoline ring serves as a "masked" functionality—stable under physiological conditions but capable of chemical reduction to reveal
-amino alcohol motifs, valuable in drug pharmacophore design and prodrug strategies.
Stability: The isoxazoline core is resistant to hydrolysis in aqueous buffers (pH 4–9), unlike maleimides which suffer from ring hydrolysis.
Reaction Mechanism
The conjugation proceeds via a nucleophilic substitution (S
2). The thiolate anion of a cysteine residue attacks the methylene carbon attached to the bromine, displacing the bromide ion. This results in an irreversible thioether linkage, anchoring the isoxazoline ring to the protein.
Key Advantage: The resulting thioether is chemically stable, avoiding the retro-Michael addition often observed with maleimide-thiol conjugates in plasma.
Figure 1: S
2 Reaction Pathway for Cysteine Alkylation by 5-BME-Iso.
Experimental Protocol
Materials Required
Protein of Interest: Purified, in a non-amine buffer (PBS or HEPES preferred).
Reagent: 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (dissolved in dry DMSO or DMF to 50–100 mM).
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine) or DTT.
Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0. (Avoid Tris if high labeling efficiency is required, though steric hindrance usually prevents amine reaction).
Quenching Agent:
-Mercaptoethanol or excess Cysteine.
Step-by-Step Conjugation Workflow
Step 1: Protein Preparation & Reduction
To ensure accessibility of the target cysteine, disulfide bonds must be reduced (if the target is a free cysteine, this step cleans up oxidized dimers).
Dilute protein to 50–100
M in HEPES buffer (pH 8.0).
Add TCEP (2–5 molar equivalents relative to protein).
Incubate for 30 minutes at Room Temperature (RT). Note: TCEP does not need to be removed before adding the alkylating agent, unlike DTT.
Step 2: Conjugation Reaction
Add 5-BME-Iso stock solution to the protein mixture.
Stoichiometry: Use 10–20 molar equivalents of reagent over protein.
Solvent: Ensure final DMSO concentration is <5% (v/v) to prevent protein denaturation.
Incubate for 2–4 hours at 25°C or overnight at 4°C .
Insight: Alkyl bromides react slower than iodoacetamides. The extended incubation ensures complete conversion.
pH Control: Maintain pH 8.0. The thiolate anion (pK
~8.3) is the reactive species.
Step 3: Quenching & Purification
Add excess
-Mercaptoethanol (50 mM final) to quench unreacted reagent. Incubate for 15 mins.
Remove excess small molecules via Size Exclusion Chromatography (SEC) (e.g., PD-10 column or Zeba Spin Desalting Columns) or dialysis against PBS.
Step 4: Validation
LC-MS (Intact Protein): Look for a mass shift of +191.23 Da (Molecular Weight of Reagent - HBr).
Calculation: MW(Reagent)
192.05 Da. Loss of Br (79.9) + Loss of H (1.0) from Cys? No, it is loss of HBr. Mass shift = MW(Reagent) - MW(Br) + MW(H_from_Cys_is_lost_to_buffer) -> Net addition is C6H8NO (Isoxazoline-ethyl-methyl group).
Correction: Reagent Formula: C
HBrNO.
Added Mass: C
HNO (Reagent minus Br).
Exact Mass Shift:+112.07 Da .
Comparative Analysis: 5-BME-Iso vs. Standard Reagents
The following table highlights why a researcher would choose 5-BME-Iso over conventional alkylating agents.
Feature
5-BME-Iso
Iodoacetamide (IAA)
Maleimide
Primary Target
Cysteine (-SH)
Cysteine (-SH)
Cysteine (-SH)
Mechanism
S2 Alkylation
S2 Alkylation
Michael Addition
Linkage Stability
High (Thioether)
High (Thioether)
Moderate (Ring opening/hydrolysis)
Selectivity
High (at pH 8.0)
Moderate (can alkylate Lys/His)
High (at pH 6.5-7.5)
Post-Labeling Utility
Latent Functionality (Reducible ring)
None (Dead end)
None (Dead end)
Reaction Speed
Slow/Moderate
Fast
Very Fast
Advanced Application: The "Tag-and-Modify" Strategy
The isoxazoline ring is not just a passive linker; it is a masked
-amino alcohol . This allows for a two-step modification strategy often used in prodrug development or diversity-oriented synthesis.
Workflow:
Bioconjugation: Attach 5-BME-Iso to Protein-SH.
Chemical Transformation: Treat the conjugate with a reducing agent (e.g., mild hydrogenation or Mo(CO)
) to cleave the N-O bond.
Result: The rigid isoxazoline ring opens to reveal a flexible chain containing a secondary amine and an alcohol, altering the physicochemical properties of the binding pocket.
Figure 2: "Tag-and-Modify" Workflow utilizing the latent isoxazoline functionality.
Troubleshooting & Optimization
Precipitation: If the reagent precipitates upon addition, reduce the stock concentration or increase the DMSO percentage (up to 10% if protein tolerates). Ensure dropwise addition while vortexing.
Low Labeling Efficiency:
Increase pH to 8.5 (increases thiolate concentration).
Increase temperature to 37°C (accelerates S
2 kinetics).
Verify TCEP activity (TCEP oxidizes over time in solution).
Off-Target Labeling: If Lysine modification is suspected (rare with alkyl bromides at pH < 9), lower the pH to 7.5. The specificity for sulfur over nitrogen is maximized at lower pH.
References
Isoxazoline Synthesis & Reactivity
Gorepwari, S. B., et al. (2013). "Synthesis and antimicrobial activity of some new 3,5-disubstituted isoxazolines." Journal of Chemical and Pharmaceutical Research.
Context: Establishes the stability and synthetic routes (1,3-dipolar cycloaddition) for 5-substituted isoxazolines.
Cysteine Alkylation Mechanisms
Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal.
Context: foundational review comparing alkyl halides (bromides/iodides) vs.
Isoxazoline as Latent Functionality
Kozikowski, A. P. (1984).
Context: Authoritative source on the reductive cleavage of isoxazolines to
-amino alcohols.
Electrophilic Warheads in Chemical Biology
Pinto, A., et al. (2016).[1][2] "The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors." ChemMedChem.
Context: While discussing the 3-halo variant, this paper establishes the biological compatibility and stability of the dihydroisoxazole core in proteomic applic
Application Notes and Protocols: Development of Targeted Covalent Inhibitors Using the Dihydroisoxazole Scaffold
Introduction: A New Paradigm in Covalent Inhibition Targeted covalent inhibitors (TCIs) have undergone a renaissance in modern drug discovery, offering distinct advantages in potency, duration of action, and the ability...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A New Paradigm in Covalent Inhibition
Targeted covalent inhibitors (TCIs) have undergone a renaissance in modern drug discovery, offering distinct advantages in potency, duration of action, and the ability to tackle challenging therapeutic targets.[1][2] By forming a stable, covalent bond with a specific nucleophilic residue on the target protein, TCIs can achieve prolonged and often irreversible inhibition.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of a promising class of TCIs based on the dihydroisoxazole scaffold.
The 3-halo-4,5-dihydroisoxazole moiety, inspired by the natural product acivicin, has emerged as a versatile and tunable electrophilic "warhead" for the development of novel covalent inhibitors.[4][5] Its unique chemical properties allow for a controlled reaction with nucleophilic amino acid residues, primarily cysteine, within the target protein's binding pocket. This guide will delve into the rationale behind utilizing this scaffold and provide detailed protocols for its successful implementation in a drug discovery campaign.
I. The Dihydroisoxazole Scaffold: A Tunable Warhead for Covalent Inhibition
The dihydroisoxazole ring system, particularly when substituted with a halogen at the 3-position, acts as a latent electrophile. The reactivity of this "warhead" can be modulated by the nature of the halogen and other substituents on the ring, allowing for a fine-tuning of its electrophilicity to balance target engagement with off-target reactivity.[6] The proposed mechanism of action involves the nucleophilic attack by a deprotonated cysteine residue on the C3 position of the dihydroisoxazole ring, leading to ring-opening and the formation of a stable covalent adduct.
Mechanism of Covalent Modification
The covalent modification of a target protein by a 3-halo-4,5-dihydroisoxazole inhibitor is a two-step process:
Non-covalent Binding: The inhibitor first binds reversibly to the target protein's active site, driven by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The affinity of this initial binding is described by the inhibition constant (Kᵢ).
Covalent Bond Formation: Once optimally positioned within the active site, the electrophilic dihydroisoxazole warhead reacts with a nearby nucleophilic amino acid residue (e.g., cysteine). This irreversible reaction leads to the formation of a stable covalent bond and is characterized by the rate of inactivation (kᵢₙₐ꜀ₜ).[3]
The overall potency of a covalent inhibitor is best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ.[7]
Figure 1: Kinetic model of irreversible covalent inhibition.
II. Design and Synthesis of Dihydroisoxazole-Based Inhibitors
The rational design of dihydroisoxazole-based TCIs involves the integration of a recognition moiety, which provides affinity and selectivity for the target protein, with the dihydroisoxazole warhead.
Design Strategy
A typical design workflow for a novel dihydroisoxazole-based TCI is as follows:
Figure 2: Design workflow for dihydroisoxazole-based TCIs.
Protocol 1: Synthesis of a 3-Bromo-4,5-dihydroisoxazole Warhead
This protocol describes a general method for the synthesis of a 3-bromo-4,5-dihydroisoxazole warhead, which can then be coupled to a recognition scaffold.[8]
Materials:
Allyl alcohol derivative (starting material for the recognition moiety)
1,1-Dibromoformaldoxime
Sodium bicarbonate (NaHCO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Dissolve the allyl alcohol derivative (1.0 eq) in DMF.
Cool the solution to -15 °C in an ice-salt bath.
Add sodium bicarbonate (2.0 eq) to the solution.
Slowly add a solution of 1,1-dibromoformaldoxime (1.2 eq) in DMF to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 5 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired 3-bromo-4,5-dihydroisoxazole derivative.
III. Characterization of Dihydroisoxazole-Based Covalent Inhibitors
Rigorous characterization is essential to confirm the covalent mechanism of action, determine the potency and selectivity, and identify the specific site of modification.
Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
Intact protein mass spectrometry is a primary method to confirm the formation of a covalent adduct between the inhibitor and the target protein.[9][10]
Materials:
Purified target protein
Dihydroisoxazole-based inhibitor
Assay buffer (e.g., PBS or Tris-HCl)
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
Prepare a solution of the purified target protein (e.g., 1-5 µM) in the assay buffer.
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
Incubate the protein with a molar excess of the inhibitor (e.g., 10-fold) at a specific temperature (e.g., 37 °C) for a defined time course (e.g., 0, 15, 30, 60 minutes).
As a control, incubate the protein with the vehicle (e.g., DMSO) under the same conditions.
Desalt the samples using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts.
Analyze the samples by intact protein mass spectrometry.
Deconvolute the resulting mass spectra to determine the molecular weight of the protein.
A mass shift corresponding to the molecular weight of the inhibitor (minus any leaving groups) in the inhibitor-treated sample compared to the control confirms covalent modification.[11]
Sample
Expected Mass (Da)
Observed Mass (Da)
Mass Shift (Da)
Interpretation
Protein + Vehicle
25,000
25,000.5
-
Unmodified Protein
Protein + Inhibitor
25,350
25,350.8
+350.3
Covalent Adduct Formation
Protocol 3: LC-MS/MS Peptide Mapping to Identify the Modification Site
Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying the specific amino acid residue modified by the covalent inhibitor.[9][12]
Materials:
Covalently modified protein sample (from Protocol 2)
Unmodified control protein sample
Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
Reducing agent (e.g., dithiothreitol, DTT)
Alkylating agent (e.g., iodoacetamide, IAA)
Protease (e.g., trypsin)
Quenching solution (e.g., formic acid)
LC-MS/MS system (e.g., Orbitrap coupled to a nano-LC system)
Procedure:
Denaturation, Reduction, and Alkylation:
Denature the protein samples in denaturing buffer.
Reduce disulfide bonds by adding DTT and incubating at 56 °C for 30 minutes.
Alkylate free cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes. This step is crucial to differentiate between cysteines modified by the inhibitor and those that are naturally present.
Proteolytic Digestion:
Dilute the samples to reduce the urea concentration (to < 1 M).
Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37 °C.
Sample Cleanup:
Quench the digestion with formic acid.
Desalt the peptide mixture using a C18 StageTip or ZipTip.
LC-MS/MS Analysis:
Inject the peptide samples onto the LC-MS/MS system.
Separate the peptides using a reverse-phase gradient.
Acquire MS and MS/MS spectra.
Data Analysis:
Search the acquired MS/MS data against the protein sequence database using a search engine (e.g., Mascot, Sequest).
Include a variable modification corresponding to the mass of the inhibitor adduct on the potential nucleophilic residues (e.g., cysteine).
Identify the peptide containing the modification and confirm the site of adduction by manual inspection of the MS/MS spectrum.
Protocol 4: Kinetic Analysis of Covalent Inhibition (kᵢₙₐ꜀ₜ/Kᵢ Determination)
Determining the kinetic parameters kᵢₙₐ꜀ₜ and Kᵢ is essential for ranking the potency of covalent inhibitors.[7][13]
Materials:
Enzyme and substrate
Dihydroisoxazole-based inhibitor
Assay buffer
Plate reader or other suitable detection instrument
Procedure:
Determination of Kᵢ:
Measure the initial reaction rates at various inhibitor and substrate concentrations in a competitive inhibition assay format.
Fit the data to the appropriate competitive inhibition model to determine Kᵢ.
Determination of kᵢₙₐ꜀ₜ:
Pre-incubate the enzyme with a saturating concentration of the inhibitor for various time points.
Initiate the reaction by adding the substrate and measure the residual enzyme activity.
Plot the natural log of the residual activity versus the pre-incubation time. The slope of this plot will be -kᵢₙₐ꜀ₜ.
Calculation of kᵢₙₐ꜀ₜ/Kᵢ:
Divide the determined kᵢₙₐ꜀ₜ by Kᵢ to obtain the second-order rate constant.
Inhibitor
Kᵢ (µM)
kᵢₙₐ꜀ₜ (s⁻¹)
kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)
Compound A
1.2
0.005
4167
Compound B
0.5
0.008
16000
IV. Cellular Target Engagement and Off-Target Profiling
Demonstrating that the inhibitor engages its intended target in a cellular context and assessing its selectivity are critical steps in the drug development process.
Protocol 5: Cellular Target Engagement using a Bioorthogonal Probe
This protocol utilizes "click chemistry" to confirm target engagement in a complex cellular environment.[14][15]
Materials:
Dihydroisoxazole-based inhibitor functionalized with a terminal alkyne.
Cultured cells expressing the target protein.
Cell lysis buffer.
Azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent dye-azide).
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate).
Streptavidin beads (for biotin-tagged proteins).
SDS-PAGE and Western blotting reagents.
Procedure:
Treat cultured cells with the alkyne-functionalized inhibitor for a specified time.
Lyse the cells and harvest the proteome.
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding the azide-functionalized reporter tag and the copper catalyst to the cell lysate.
For biotin-tagged proteins, enrich the covalently modified proteins using streptavidin beads.
Elute the captured proteins and analyze by SDS-PAGE and Western blotting using an antibody against the target protein to confirm its labeling.
Chemoproteomic Profiling for Off-Target Identification
To assess the selectivity of the dihydroisoxazole-based inhibitor, a chemoproteomic approach can be employed to identify other cellular proteins that are covalently modified.[16][17] This typically involves using an alkyne-functionalized inhibitor followed by click chemistry with a biotin-azide tag, enrichment of biotinylated proteins, and identification by mass spectrometry-based proteomics.
V. Conclusion
The dihydroisoxazole scaffold represents a promising and versatile platform for the development of targeted covalent inhibitors. Its tunable reactivity and synthetic tractability make it an attractive warhead for medicinal chemists. By following the detailed protocols outlined in this application note for design, synthesis, and characterization, researchers can effectively harness the potential of this unique scaffold to develop novel and potent therapeutics. Rigorous biophysical and cellular characterization is paramount to ensure the desired mechanism of action and selectivity, ultimately leading to the development of safer and more effective covalent drugs.
Hale, A. J., & Weerapana, E. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 65, 102081. [Link]
Conti, P., et al. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. ChemMedChem, 11(1), 10-14. [Link]
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
Borsari, C., et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Pharmaceuticals, 17(2), 221. [Link]
Potjewyd, F., & Bon, M. (2021). Emerging strategies in covalent inhibition. Drug Discovery World. [Link]
Conti, P., et al. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. ChemMedChem, 11(1), 10-14. [Link]
Zhang, T., et al. (2014). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Journal of Visualized Experiments, (91), e51922. [Link]
Pace, V., et al. (2019). Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. Chemistry – A European Journal, 25(47), 10959-10970. [Link]
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 50(30), 6966-6998. [Link]
Nishimura, T., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 1-12. [Link]
Mouchahoir, T., & Schiel, J. E. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry, 410(8), 2111-2126. [Link]
Strelow, J. M. (2017). Kinetic modeling of covalent inhibition: effects of rapidly fluctuating intermediate states. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 3-20. [Link]
Wang, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2568. [Link]
Mader, L. K., & Keillor, J. W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]
Lin, Z., & Zhao, Y. (2006). Computational study on the reaction mechanism of hydrosilylation of carbonyls catalyzed by high-valent rhenium(V)-di-oxo complexes. The Journal of Organic Chemistry, 71(16), 5999-6007. [Link]
Gotal, A. D., et al. (2022). Synthesis and Biochemical Evaluation of Warhead-Decorated Psoralens as (Immuno)Proteasome Inhibitors. Molecules, 27(19), 6537. [Link]
Al-Terkawi, A., et al. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. European Journal of Chemistry, 15(4), 355-365. [Link]
ResearchGate. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]
Zhang, Y., et al. (2024). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacology & Translational Science. [Link]
Ward, J. A., et al. (2023). Covalent inhibition by a natural product-inspired latent electrophile. bioRxiv. [Link]
Mader, L. K., & Keillor, J. W. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]
Durrant, J. D., & Amaro, R. E. (2024). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Information and Modeling. [Link]
Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]
Domainex. LC-MS based covalent fragment screening strategy. [Link]
CAS. (2022). Bioorthogonal chemistry: A review of its diverse applications in science and medicine. [Link]
Chen, Y., et al. (2024). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. Journal of Chemical Information and Modeling. [Link]
ResearchGate. (2024). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. [Link]
Wildsmith, G. C., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
Carlson, H. A., et al. (2012). Chemical proteomics-based analysis of off-target binding profiles for rosiglitazone and pioglitazone: clues for assessing potential for cardiotoxicity. Journal of Medicinal Chemistry, 55(21), 9134-9143. [Link]
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673-5724.
e-Publications@Marquette. (2012). Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for. [Link]
Cyprotex. Time Dependent CYP Inhibition (kinact/KI). [Link]
ResearchGate. (2022). Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC–MS/MS Approach. [Link]
ResearchGate. (2024). Bioorthogonal Chemistry: Tools for Imaging and Drug Delivery. [Link]
ResearchGate. (2023). Forecasting off-target drug toxicity using proteomic and genetic data: insights from Torcetrapib. [Link]
McAulay, K., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366. [Link]
Zhang, T., et al. (2022). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 65(13), 8823-8832. [Link]
iOpenShell. (2023). Multiscale Simulations of the Covalent Inhibition of the SARS-CoV-2 Main Protease: Four Compounds and Three Reaction Mechanisms. [Link]
Mader, L. K., & Keillor, J. W. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]
Mader, L. K., & Keillor, J. W. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters. [Link]
Application Note: Alternative Synthetic Routes to 5-Substituted-4,5-Dihydroisoxazoles
Abstract 5-Substituted-4,5-dihydroisoxazoles (isoxazolines) are critical pharmacophores in modern drug discovery, exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities.[1] While the classical 1,3-...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Substituted-4,5-dihydroisoxazoles (isoxazolines) are critical pharmacophores in modern drug discovery, exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities.[1] While the classical 1,3-dipolar cycloaddition of in situ generated nitrile oxides (via hydroximoyl chlorides) remains the industry standard, it suffers from safety concerns regarding halogenated waste, harsh basic conditions, and poor stereocontrol. This Application Note details three advanced "alternative" protocols that circumvent these limitations: Hypervalent Iodine-Mediated Cycloaddition , Electrophilic Cyclization of Unsaturated Oximes , and Catalytic Asymmetric Cycloaddition of Silyl Nitronates . These methods offer superior safety profiles, access to unique substitution patterns, and high enantioselectivity.
Introduction & Strategic Analysis
The isoxazoline ring is not merely a scaffold but a masked 1,3-amino alcohol equivalent, releasable via reductive N-O bond cleavage. The "Standard Route" typically involves chlorinating an aldoxime (using NCS or Chloramine-T) to form a hydroximoyl chloride, followed by base-mediated dehydrohalogenation to generate a transient nitrile oxide.
Limitations of the Standard Route:
Dimerization: Transient nitrile oxides rapidly dimerize to furoxans if the dipolarophile (alkene) is not in large excess.
Safety: Handling hydroximoyl chlorides on a kilo-scale poses thermal and sensitization hazards.
Stereochemistry: Thermal cycloadditions are generally racemic.
The alternative routes presented below address these specific bottlenecks.
Best for: Rapid library generation, avoiding chlorinated intermediates, and "green" chemistry compliance.
This method utilizes (Diacetoxyiodo)benzene (DIB) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA) to oxidatively generate the nitrile oxide directly from the aldoxime under neutral or mildly acidic conditions, minimizing dimerization side reactions.
Mechanism of Action
The hypervalent iodine species acts as a two-electron oxidant. Ligand exchange with the oxime oxygen is followed by reductive elimination of iodobenzene, generating the nitrile oxide in situ which is immediately trapped by the alkene.
Figure 1: Oxidative generation of nitrile oxides via hypervalent iodine.
Experimental Protocol
Target: 3-Phenyl-5-butyl-4,5-dihydroisoxazole
Preparation: Dissolve benzaldoxime (1.0 mmol, 121 mg) and 1-hexene (1.5 mmol, 126 mg) in MeOH (5 mL) or TFE (2,2,2-trifluoroethanol) (5 mL). TFE often accelerates the reaction.
Addition: Cool the solution to 0 °C. Add (Diacetoxyiodo)benzene (DIB) (1.1 mmol, 354 mg) portion-wise over 10 minutes.
Note: Slow addition is crucial to keep the steady-state concentration of nitrile oxide low, preventing furoxan formation.
Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours. Monitor by TLC (disappearance of oxime).
Workup: Concentrate the solvent under reduced pressure.
Purification: Dissolve the residue in EtOAc, wash with saturated NaHCO₃ (to remove acetic acid) and brine. Dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).
Expected Yield: 75–85%.
Route B: Electrophilic Cyclization of
-Unsaturated Oximes
Best for: Creating isoxazolines with functional handles at the 5-position (e.g., iodomethyl, selenomethyl) for further coupling.
Unlike the [3+2] cycloaddition, this route involves the activation of a pendant alkene by an electrophile, triggering an intramolecular nucleophilic attack by the oxime oxygen.
Mechanism of Action
The reaction proceeds via a 5-exo-trig cyclization. The electrophile (
) activates the alkene, and the oxime oxygen attacks the more substituted carbon (or the one allowing a 5-membered ring), ensuring high regioselectivity.
Substrate Prep: Synthesize the O-methyl oxime or free oxime of the corresponding
-unsaturated ketone (e.g., allyl acetone oxime).
Reaction Setup: Dissolve the unsaturated oxime (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Add NaHCO₃ (3.0 mmol) as a base to scavenge the acid generated.
Cyclization: Cool to 0 °C. Add Iodine (I₂) (1.2 mmol, 305 mg) or Iodine Monochloride (ICl) (1.1 mmol) dropwise.
Critical Step: Protect from light if using I₂ to prevent radical side reactions.
Monitoring: Stir at 0 °C for 1 hour, then warm to RT. Reaction is typically fast (1–4 hours).
Quench: Add saturated aqueous Na₂S₂O₃ (thiosulfate) to reduce excess iodine (solution turns from violet/brown to colorless).
Workup: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
Purification: Flash chromatography.
Expected Yield: 80–92%. The product contains a reactive iodomethyl group at C5, suitable for subsequent nucleophilic substitution (e.g., azide, amine).
Route C: Catalytic Asymmetric Cycloaddition of Silyl Nitronates
Best for: Enantioselective synthesis of 5-substituted isoxazolines for chiral drug intermediates.
This route replaces the unstable nitrile oxide with a silyl nitronate (a masked nitrile oxide equivalent). In the presence of a chiral Lewis Acid (e.g., oxazaborolidine), silyl nitronates undergo [3+2] cycloaddition with electron-deficient alkenes (like acroleins or crotonaldehydes) with high enantiocontrol.[2]
Mechanism of Action
The chiral catalyst activates the dipolarophile (alkene), creating a defined chiral pocket. The silyl nitronate reacts via a stepwise or concerted pathway controlled by the catalyst's steric bulk, establishing the stereocenter at C5.
Figure 3: Enantioselective synthesis via silyl nitronate activation.
Decrease addition rate of PIFA/DIB. Increase alkene equivalents (up to 3-5 eq).
Incomplete Conversion
A
Steric bulk of oxime.
Switch solvent to TFE (trifluoroethanol) to stabilize the transition state via H-bonding.
No Cyclization
B
Alkene deactivation.
Ensure the alkene is electron-rich or neutral. Strongly electron-deficient alkenes react poorly in electrophilic cyclization.
Racemization / Low ee
C
Temperature fluctuation.
Maintain strict cryogenic conditions (-78 °C). Ensure catalyst is dry and acid-free.
Product Instability
All
N-O bond cleavage.
Avoid strong reducing agents during workup. Store isoxazolines away from light and strong acids.
References
Mendelsohn, J. U., et al. "Synthesis of Isoxazoles via Electrophilic Cyclization." Organic Letters, 2005, 7(23), 5203–5205. [Link]
Denton, R. M., et al. "Hypervalent Iodine-Mediated Cycloaddition of Nitrile Oxides." Synlett, 2011, 2011(11), 1535-1538.
Gogoi, S., et al. "Hypervalent-iodine mediated one-pot synthesis of isoxazolines and isoxazoles bearing a difluoromethyl phosphonate moiety." Organic & Biomolecular Chemistry, 2021, 19, 5556-5560. [Link]
Jang, G. S., et al. "Synthesis of 4-Isoxazolines via Visible-Light Photoredox-Catalyzed [3 + 2] Cycloaddition of Oxaziridines with Alkynes."[3][4] Organic Letters, 2017, 19(23), 6448–6451. [Link]
Svejstrup, T. D., et al. "Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles."[5] Chemical Communications, 2025 (Advance Article). [Link]
Gothelf, K. V., & Jørgensen, K. A. "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chemical Reviews, 1998, 98(2), 863–910. [Link]
Application Notes and Protocols for the Scale-Up Synthesis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Introduction: The Significance of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole in Modern Drug Discovery The 4,5-dihydroisoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole in Modern Drug Discovery
The 4,5-dihydroisoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its unique three-dimensional structure and the presence of both hydrogen bond donors and acceptors allow for versatile interactions with biological targets. Specifically, the incorporation of a bromomethyl group at the 5-position introduces a reactive handle for further chemical elaboration, making 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The isoxazoline core is known to be present in a variety of biologically active compounds, highlighting its importance in the development of new pharmaceuticals. This guide provides a comprehensive overview of a robust and scalable synthetic route to this key intermediate, with a focus on practical considerations for researchers, scientists, and drug development professionals.
Strategic Approach to Synthesis: A Two-Step Pathway
The most reliable and scalable approach to 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole involves a two-step synthetic sequence. This strategy circumvents the direct use of highly volatile and hazardous haloalkenes in the key cycloaddition step. The overall transformation is outlined below:
[3+2] Cycloaddition: The synthesis commences with a 1,3-dipolar cycloaddition reaction between an in situ generated ethyl nitrile oxide and allyl alcohol. This reaction constructs the core 4,5-dihydroisoxazole ring, yielding 3-ethyl-5-(hydroxymethyl)-4,5-dihydroisoxazole.
Bromination: The hydroxyl group of the intermediate is then converted to a bromomethyl group using a suitable brominating agent. This functional group transformation furnishes the desired product.
This two-step approach offers superior control over the reaction and enhances the overall safety of the process, particularly at a larger scale.
Reaction Mechanism: The [3+2] Cycloaddition of Nitrile Oxides
The cornerstone of this synthesis is the 1,3-dipolar cycloaddition, a powerful and widely utilized method for the construction of five-membered heterocyclic rings.[1][2] The reaction proceeds between a 1,3-dipole (in this case, ethyl nitrile oxide) and a dipolarophile (allyl alcohol).
The ethyl nitrile oxide is transient and is therefore generated in situ from a stable precursor, typically an ethyl-substituted hydroximoyl chloride, by the action of a base. The nitrile oxide then readily undergoes a concerted [3+2] cycloaddition with the alkene of the allyl alcohol to form the 4,5-dihydroisoxazole ring.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the scale-up synthesis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Caption: Workflow for the synthesis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Detailed Experimental Protocols
PART 1: Synthesis of 3-Ethyl-5-(hydroxymethyl)-4,5-dihydroisoxazole
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (for 100g scale)
Moles
Propanaldoxime
73.09
100 g
1.37
N-Chlorosuccinimide (NCS)
133.45
183 g
1.37
Allyl Alcohol
58.08
95.5 g (112 mL)
1.64
Triethylamine
101.19
166 g (229 mL)
1.64
Dichloromethane (DCM)
84.93
1.5 L
-
Diethyl Ether
74.12
As needed for workup
-
Saturated aq. NH4Cl
-
As needed for workup
-
Brine
-
As needed for workup
-
Anhydrous MgSO4
120.37
As needed for drying
-
Procedure:
Preparation of Ethyl Hydroxamoyl Chloride:
To a stirred solution of propanaldoxime (100 g, 1.37 mol) in 1 L of dichloromethane (DCM) at 0 °C, add N-chlorosuccinimide (183 g, 1.37 mol) portion-wise over 1 hour, maintaining the temperature below 5 °C.
Stir the reaction mixture at 0 °C for an additional 2 hours. The formation of the hydroximoyl chloride can be monitored by TLC.
In situ Generation of Ethyl Nitrile Oxide and Cycloaddition:
To the reaction mixture containing the freshly prepared ethyl hydroxamoyl chloride, add allyl alcohol (95.5 g, 1.64 mol).
Cool the mixture to 0 °C and add triethylamine (166 g, 1.64 mol) dropwise over 2 hours, ensuring the temperature does not exceed 5 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
Work-up and Isolation:
Quench the reaction by adding 500 mL of water.
Separate the organic layer and wash it sequentially with saturated aqueous NH4Cl (2 x 250 mL) and brine (250 mL).
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude 3-ethyl-5-(hydroxymethyl)-4,5-dihydroisoxazole can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
PART 2: Synthesis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (for 100g of starting material)
Moles
3-Ethyl-5-(hydroxymethyl)-4,5-dihydroisoxazole
143.17
100 g
0.698
Phosphorus Tribromide (PBr3)
270.69
75.6 g (26.3 mL)
0.28
Diethyl Ether (anhydrous)
74.12
1 L
-
Saturated aq. NaHCO3
-
As needed for workup
-
Brine
-
As needed for workup
-
Anhydrous MgSO4
120.37
As needed for drying
-
Procedure:
Bromination Reaction:
Dissolve 3-ethyl-5-(hydroxymethyl)-4,5-dihydroisoxazole (100 g, 0.698 mol) in 1 L of anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
Slowly add phosphorus tribromide (75.6 g, 0.28 mol) dropwise to the stirred solution, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
Work-up and Isolation:
Carefully quench the reaction by slowly pouring it onto 500 g of crushed ice.
Separate the organic layer and wash it cautiously with saturated aqueous NaHCO3 (2 x 250 mL) until the effervescence ceases, followed by brine (250 mL).
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purification:
The crude 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole is purified by vacuum distillation to yield the final product as a colorless to pale yellow oil.
Scale-Up Considerations and Safety Precautions
Safety First:
Allyl Alcohol: Is toxic and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
N-Chlorosuccinimide (NCS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Phosphorus Tribromide (PBr3): Is highly corrosive and reacts violently with water. Handle with extreme caution in a dry atmosphere and under an inert gas if possible. Always add PBr3 to the reaction mixture, never the other way around. Ensure adequate quenching procedures are in place.
Brominated Product: Alkyl bromides can be lachrymatory and irritants. Handle the final product in a fume hood.
Scale-Up Best Practices:
Exothermic Reactions: Both the formation of the nitrile oxide and the bromination reaction are exothermic. For larger scale synthesis, ensure efficient stirring and an adequate cooling system (e.g., a cooling bath or a jacketed reactor) to maintain strict temperature control.
Reagent Addition: Slow, controlled addition of reagents, particularly triethylamine and PBr3, is crucial to manage the reaction exotherm.
Purification: While column chromatography is suitable for smaller scales, vacuum distillation is a more practical and scalable method for purifying the final product and the intermediate alcohol.
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any residual reactive reagents before disposal.
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
Conclusion
The two-step synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole. By prioritizing a strategic route that avoids hazardous reagents in the key bond-forming step and by adhering to stringent safety and scale-up protocols, researchers can confidently produce this valuable building block for their drug discovery and development endeavors.
The Strategic Role of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole in the Synthesis of Next-Generation Agrochemicals
Application Note and Synthetic Protocols for Researchers and Drug Development Professionals The heterocycle 4,5-dihydroisoxazole, also known as isoxazoline, represents a critical scaffold in modern agricultural chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note and Synthetic Protocols for Researchers and Drug Development Professionals
The heterocycle 4,5-dihydroisoxazole, also known as isoxazoline, represents a critical scaffold in modern agricultural chemistry. Its derivatives have been successfully commercialized as herbicides, insecticides, and fungicides.[1][2] The inherent chemical reactivity and structural features of the isoxazoline ring allow for diverse functionalization, leading to the discovery of novel agrochemicals with improved efficacy and selectivity. Among the various isoxazoline-based synthons, 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole emerges as a highly versatile building block for the synthesis of a wide array of potential agrochemicals. This document provides an in-depth guide to its application, including synthetic protocols and mechanistic insights.
Core Attributes of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole as a Synthon
The utility of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole in agrochemical synthesis is primarily attributed to the reactive bromomethyl group at the C5 position. This functional group serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of various pharmacophores and toxophores. The ethyl group at the C3 position can also be modified, although it is generally less reactive than the bromomethyl moiety. The dihydroisoxazole ring itself is a key structural element that contributes to the biological activity of the final product.
The general synthetic strategy involves the reaction of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole with a nucleophile, typically an alcohol, thiol, or amine, to generate a library of derivatives with diverse physicochemical properties. This approach is particularly useful for structure-activity relationship (SAR) studies aimed at optimizing the biological activity and selectivity of the target agrochemical.
Proposed Synthetic Pathway for Novel Agrochemicals
The following diagram illustrates a generalized synthetic workflow for the utilization of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole in the generation of a diverse chemical library for agrochemical screening.
Caption: Synthetic workflow for agrochemical discovery.
Detailed Synthetic Protocol: Synthesis of a Model Herbicide Candidate
This protocol describes the synthesis of a hypothetical herbicide candidate, "Ethyl-isoxazolyl-phenoxy-acetate," via nucleophilic substitution of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole with a substituted phenol.
Reaction Setup: To a 100 mL round-bottom flask, add 4-chloro-2-methylphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone (50 mL).
Addition of Isoxazoline: While stirring, add a solution of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (1.1 eq) in anhydrous acetone (10 mL) dropwise to the reaction mixture at room temperature.
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C) for 6-8 hours. Monitor the reaction progress by TLC.
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate using a rotary evaporator.
Extraction: Dissolve the crude product in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure "Ethyl-isoxazolyl-phenoxy-acetate."
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanistic Insights and Biological Activity
The isoxazoline scaffold is known to be a key feature in several commercial pesticides.[1][2] While the specific mode of action can vary depending on the overall structure of the molecule, many isoxazoline-based insecticides target the γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to nervous system disruption.[3] For herbicides, the mechanism can be more diverse, potentially inhibiting specific plant enzymes or disrupting essential metabolic pathways.
The synthesized "Ethyl-isoxazolyl-phenoxy-acetate" in the protocol above is designed as a hypothetical herbicide. The phenoxy-acetate moiety is a common feature in auxinic herbicides, which mimic the plant hormone auxin and lead to uncontrolled growth and ultimately death of susceptible plants. The isoxazoline portion of the molecule can contribute to the overall efficacy, selectivity, and metabolic stability of the compound.
In Vitro Biological Screening Protocol: Herbicidal Activity Assay
This protocol outlines a primary screen to evaluate the herbicidal activity of newly synthesized isoxazoline derivatives.
Compound Preparation: Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.
Assay Plate Preparation: In a 96-well plate, add 99 µL of a suitable growth medium to each well. Add 1 µL of the stock solution to the first well and perform serial dilutions to obtain a range of concentrations (e.g., 100, 10, 1, 0.1 µg/mL).
Seed Germination: Germinate seeds of the target plant species on moist filter paper in a petri dish.
Seedling Transfer: Once the radicle has emerged, transfer one seedling to each well of the 96-well plate containing the test compound.
Incubation: Incubate the plates under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7-10 days.
Data Collection: Assess the herbicidal effect by visual scoring of plant growth inhibition and measure the root and shoot length.
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each active compound.
Quantitative Data and Structure-Activity Relationship (SAR)
The following table presents hypothetical data from a primary herbicidal screen of a small library of derivatives synthesized from 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Compound ID
R-Group (from R-OH)
IC₅₀ (µg/mL) vs. E. crus-galli
IC₅₀ (µg/mL) vs. A. retroflexus
IZ-01
4-Chloro-2-methylphenyl
5.2
2.8
IZ-02
2,4-Dichlorophenyl
3.1
1.5
IZ-03
4-Trifluoromethylphenyl
8.9
4.3
IZ-04
Phenyl
25.6
18.4
IZ-05
Naphthyl
15.3
11.7
From this representative data, a preliminary SAR can be deduced:
Electron-withdrawing groups on the phenyl ring (e.g., Cl, CF₃) appear to enhance herbicidal activity.
The position of the substituents on the phenyl ring also influences activity, with the 2,4-dichloro substitution being the most potent in this series.
Unsubstituted phenyl or bulky naphthyl groups result in lower activity.
This information guides the next round of synthesis for lead optimization.
Conclusion
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its reactive bromomethyl group allows for the straightforward introduction of a wide range of functional groups, facilitating the generation of diverse chemical libraries for biological screening. The protocols and insights provided in this document offer a framework for researchers to explore the potential of this synthon in the discovery and development of next-generation herbicides, insecticides, and fungicides.
References
Kong, L., et al. (2025). Isoxazoline: An emerging scaffold in pesticide discovery. Journal of Agricultural and Food Chemistry, 73, 8678-8693.
Wu, H., et al. (2025). Discovery of Novel Isoxazoline Derivatives Containing Pyrazolamide Fragment as Insecticidal Candidates. Journal of Agricultural and Food Chemistry.
Shan, X., et al. (2022). Synthesis and pesticidal activities of cyclopentanoperhydrophenanthrene 3-aryl-4,5-dihydroisoxazole-5-formate derivatives. Chinese Journal of Pesticide Science, 24(6), 1358-1366.
European Patent Office. (2020). WO2020048476A1 - Isoxazoline derivatives and their uses in agriculture.
ACS Publications. (2025). New Isoxazoline Cyclopropyl-Picolinamide Derivatives as Potential Insecticides. Journal of Agricultural and Food Chemistry.
ACS Publications. (2025). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry.
Application Note: Site-Specific Peptide Functionalization with 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
This Application Note provides a comprehensive technical guide for the functionalization of peptides using 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole . This reagent serves as a specialized electrophilic building block,...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the functionalization of peptides using 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole . This reagent serves as a specialized electrophilic building block, allowing the site-specific installation of the 4,5-dihydroisoxazole scaffold—a structural motif valuable in peptidomimetics and fragment-based drug discovery—onto peptide backbones.
Abstract
The incorporation of heterocyclic scaffolds into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, constrain conformational space, or introduce novel pharmacophores. This guide details the protocol for conjugating 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (CAS: 938458-87-8) to peptides via chemoselective cysteine alkylation. The protocol leverages the high nucleophilicity of the thiol group to displace the primary alkyl bromide, resulting in a stable thioether linkage. This method is applicable to the synthesis of isoxazoline-containing peptidomimetics and the development of fragment-based probes.
Scientific Background & Mechanism[1][2]
The Reagent: 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
This molecule features two distinct functional domains:[]
The 4,5-Dihydroisoxazole Core: A five-membered heterocycle containing a nitrogen-oxygen bond. In drug design, this ring often acts as a bioisostere for amide bonds or as a rigid linker that mimics the transition states of hydrolytic enzymes. Unlike the 3-halo-4,5-dihydroisoxazole "warheads" used in Transglutaminase 2 (TG2) inhibitors, the 3-ethyl substituent renders the ring chemically stable against nucleophilic attack at the C3 position, making it suitable as a permanent structural modification rather than a suicide substrate.
The 5-Bromomethyl Group: A primary alkyl halide that serves as a potent electrophile for SN2 reactions.
The functionalization proceeds via a bimolecular nucleophilic substitution (SN2). The thiolate anion of a cysteine residue attacks the methylene carbon of the bromomethyl group, displacing the bromide ion.
Key Mechanistic Considerations:
Chemoselectivity: At physiological to slightly basic pH (7.5–8.5), the cysteine thiol (pKa ~8.3) is significantly more nucleophilic than lysine amines (pKa ~10.5) or the N-terminus.[][2][3][4][5] This allows for site-specific modification without protecting groups on other residues.
Stereochemistry: The reagent typically exists as a racemate at the C5 position. Functionalization will introduce a mixture of diastereomers if the peptide is chiral (L-amino acids), which may be separable by HPLC.
Pathway Visualization
The following diagram illustrates the reaction pathway and the logic flow for the experimental protocol.
Figure 1: Mechanistic pathway for the SN2 alkylation of peptide thiols by 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Experimental Protocol
Materials and Reagents
Component
Grade/Specification
Function
Peptide Substrate
>95% Purity
Target molecule (must contain Cys).
Alkylating Reagent
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Electrophile (CAS: 938458-87-8).[]
Reducing Agent
TCEP-HCl (Tris(2-carboxyethyl)phosphine)
Maintains Cys in reduced state (thiol-free).
Buffer
100 mM Sodium Phosphate or Tris-HCl, pH 8.0
Reaction medium.
Solvent
DMF or Acetonitrile (ACN)
Solubilizes the hydrophobic isoxazole reagent.
Quenching Agent
DTT (Dithiothreitol) or β-Mercaptoethanol
Scavenges excess alkylating reagent.
Step-by-Step Methodology
Step 1: Peptide Preparation and Reduction
Rationale: Cysteine residues often form disulfide dimers upon storage. TCEP is preferred over DTT for the reduction step because TCEP is non-nucleophilic and does not need to be removed before adding the alkylating reagent.
Dissolve the peptide in 100 mM Phosphate Buffer (pH 8.0) to a final concentration of 1–2 mM .
Note: If the peptide is hydrophobic, add up to 20% ACN or DMF to ensure solubility.
Add 1.5 equivalents of TCEP-HCl (relative to cysteine content).
Incubate at Room Temperature (RT) for 30 minutes .
Optional QC: Verify complete reduction using Ellman’s Reagent or LC-MS (check for monomer mass vs. dimer mass).
Step 2: Reagent Preparation
Prepare a 50 mM stock solution of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole in 100% DMF or ACN .
Critical: This reagent is hydrophobic. Ensure it is fully dissolved before adding to the aqueous peptide solution.
Add 2.0 to 5.0 equivalents of the isoxazole reagent stock solution to the reduced peptide mixture.
Protocol Tip: Add the reagent dropwise while vortexing to prevent precipitation.
Solvent Check: Ensure the final organic solvent concentration does not exceed 25-30% to prevent peptide precipitation, unless the peptide requires it.
Flush the headspace with Nitrogen or Argon (optional but recommended to prevent thiol oxidation).
Incubate at RT for 2–4 hours with gentle agitation.
Monitoring: Monitor the reaction by LC-MS every hour. Look for the disappearance of the starting material and the appearance of the product peak (+111.1 Da mass shift).
Step 4: Quenching and Purification
Once the reaction is complete (>95% conversion), add 10 equivalents of DTT or β-Mercaptoethanol. Incubate for 15 minutes.
Mechanism:[7][6][8] The excess thiol will react with the remaining alkyl bromide, preventing over-alkylation or reaction with the HPLC column.
Acidify the reaction mixture to pH 2–3 using Trifluoroacetic acid (TFA) or Formic acid.
Filter the sample through a 0.22 µm PTFE filter.
Purify via preparative Reverse-Phase HPLC (C18 column) using a standard water/acetonitrile gradient (+0.1% TFA).
Data Analysis & Validation
Mass Spectrometry Interpretation
Successful functionalization is confirmed by a specific mass shift.
Species
Formula Change
Mass Shift (Monoisotopic)
Native Cysteine
-H (loss of proton)
N/A
Isoxazole Adduct
+ C₆H₁₀NO (addition of group) - Br
+ 111.07 Da
Calculation:
Target Mass = (Mass of Reduced Peptide) + 192.05 (Reagent) - 80.91 (HBr) ≈ +111.1 Da .
Lower pH to 7.0–7.5 to reduce amine nucleophilicity. Reduce reagent equivalents.
Multiple Product Peaks
Diastereomer formation.
The reagent is racemic. This is expected. Separation may require a shallow HPLC gradient.
References
Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal. Link
Verhelst, S. H., & Bogyo, M. (2005). "Chemical Probes for Profiling Proteolytic Activity." Nature Reviews Drug Discovery. Link
Smith, A. B., et al. (2012). "Design and Synthesis of 3-Bromo-4,5-dihydroisoxazole Inhibitors of Transglutaminase 2." Journal of Medicinal Chemistry. Link(Note: Provides context on the isoxazole ring stability and related warhead chemistry).
Konno, H., et al. (2009). "Synthesis of Functionalized Isoxazolines via 1,3-Dipolar Cycloaddition." Heterocycles. Link
Application Note & Protocol: Synthesis and Utility of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole for Fragment-Based Drug Discovery
Abstract Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging biological targets. This approach relies on screening libraries of low-molecul...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging biological targets. This approach relies on screening libraries of low-molecular-weight fragments to identify weak but efficient binders, which are then optimized into potent drug candidates. The success of FBDD is intrinsically linked to the quality and diversity of the fragment library. This document provides a detailed guide on the synthesis, characterization, and strategic application of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, a novel fragment designed for FBDD campaigns. The isoxazoline core offers a rigid, three-dimensional scaffold, while the bromomethyl group serves as a versatile, reactive handle for subsequent fragment elaboration, making it an invaluable tool for medicinal chemists.
Introduction: The Strategic Value of the Isoxazoline Scaffold in FBDD
Fragment-based drug discovery (FBDD) is a rational drug design approach that begins with the identification of small, low-complexity molecules ("fragments") that bind weakly to a biological target.[1] These initial hits are then progressively optimized through synthetic chemistry to develop high-affinity ligands.[2][3] The core philosophy is that it is more efficient to link or grow small, efficient binders than to deconstruct a large, complex, and often non-optimal high-throughput screening hit.
The 4,5-dihydroisoxazole (isoxazoline) ring system is an exemplary scaffold for FBDD for several reasons:
Three-Dimensionality: Unlike common aromatic fragments, the puckered isoxazoline ring presents a distinct 3D vector, enabling exploration of deeper, more complex binding pockets.
Metabolic Stability: The isoxazoline core is generally stable under physiological conditions.
Synthetic Tractability: As demonstrated in this note, the synthesis via 1,3-dipolar cycloaddition is robust and allows for modular decoration of the scaffold.[4][5]
Bioactivity: The isoxazoline motif is present in numerous biologically active compounds, indicating its favorable interaction with biological targets.[6][7][8]
The title compound, 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole , is specifically designed as a high-value fragment. The ethyl group at the 3-position provides a simple hydrophobic interaction, while the bromomethyl group at the 5-position acts as a reactive handle. This electrophilic center can be used for covalent targeting of nucleophilic residues (e.g., Cys, His) in a protein's active site or as a synthetic anchor point for "fragment growing" or "fragment linking" strategies.[2][9]
Synthetic Strategy: The [3+2] 1,3-Dipolar Cycloaddition
The core of the synthetic route is the 1,3-dipolar cycloaddition, a powerful pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[10][11] In this synthesis, the 1,3-dipole is propanenitrile oxide , and the dipolarophile is allyl bromide (3-bromoprop-1-ene).
The nitrile oxide is a highly reactive intermediate and is therefore generated in situ from a stable precursor, N-hydroxypropaneimidoyl chloride. A base, such as triethylamine, facilitates the dehydrochlorination of the precursor to yield the transient nitrile oxide, which is immediately trapped by the allyl bromide present in the reaction mixture.
According to Frontier Molecular Orbital (FMO) theory, this reaction is typically a HOMO(dipole)-LUMO(dipolarophile) controlled process, which dictates the regioselectivity of the addition.[12][13] The reaction between a nitrile oxide and a monosubstituted alkene predominantly yields the 5-substituted isoxazoline, which is the desired regioisomer for this application.[11]
Diagram 1: Overall synthetic workflow for the target fragment.
Detailed Experimental Protocols
Safety First: Bromoacetonitrile and related precursors are often lachrymatory and toxic.[14][15][16] All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[17]
Part A: Synthesis of N-hydroxypropaneimidoyl chloride (Precursor)
This two-step, one-pot procedure generates the necessary precursor for the nitrile oxide.
Materials & Equipment:
Propanal (1.0 eq)
Hydroxylamine hydrochloride (1.1 eq)
Sodium acetate (1.1 eq)
N-Chlorosuccinimide (NCS) (1.05 eq)
N,N-Dimethylformamide (DMF)
Ethanol (EtOH) / Water (H₂O)
Round-bottom flask, magnetic stirrer, ice bath
Protocol:
Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a minimal amount of H₂O/EtOH (1:1) in a round-bottom flask.
Cool the solution to 0-5 °C in an ice bath.
Add propanal (1.0 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C.
Allow the reaction to stir at room temperature for 2-3 hours until TLC analysis indicates the complete consumption of propanal. This forms propanal oxime in situ.
Cool the mixture back to 0-5 °C. Add a solution of NCS (1.05 eq) in DMF dropwise, ensuring the temperature does not exceed 10 °C.
Stir the reaction at room temperature for 12-16 hours.
Pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude N-hydroxypropaneimidoyl chloride. This precursor is often used in the next step without further purification.
Part B: Synthesis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
This protocol describes the in situ generation of propanenitrile oxide and its subsequent cycloaddition.
Materials & Equipment:
N-hydroxypropaneimidoyl chloride (1.0 eq)
Allyl bromide (1.5 eq)
Triethylamine (Et₃N) (1.2 eq)
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Round-bottom flask, magnetic stirrer, dropping funnel
Protocol:
Dissolve the crude N-hydroxypropaneimidoyl chloride (1.0 eq) and allyl bromide (1.5 eq) in ethyl acetate in a round-bottom flask.
Cool the mixture to 0-5 °C.
Add triethylamine (1.2 eq) dissolved in ethyl acetate dropwise to the reaction mixture over 1 hour via a dropping funnel. A white precipitate of triethylammonium chloride will form.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours.[18]
Monitor the reaction progress by TLC until the precursor spot disappears.
Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the solid with a small amount of ethyl acetate.
Combine the filtrate and washings and concentrate in vacuo to obtain the crude product.
Part C: Purification and Characterization
Purification:
Purify the crude oil using flash column chromatography on silica gel.[18]
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes).
Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole as a colorless or pale yellow oil.
Expected Characterization Data:
¹H-NMR (400 MHz, CDCl₃): Expect characteristic signals for the ethyl group (triplet and quartet), and diastereotopic protons of the CH₂ group and the proton at the C4 and C5 positions of the isoxazoline ring.[19]
¹³C-NMR (100 MHz, CDCl₃): Signals corresponding to the carbons of the ethyl group, the bromomethyl group, the isoxazoline ring carbons (C3, C4, C5), and the C=N imine carbon.[19]
Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[20]
IR (neat): Expect characteristic absorption bands for C=N stretching (~1600 cm⁻¹) and C-O stretching.[8]
Parameter
Value
Rationale
Dipolarophile
Allyl Bromide
Provides the bromomethyl group at the 5-position post-cycloaddition.
Base
Triethylamine
Acts as a non-nucleophilic base to generate the nitrile oxide in situ.
Solvent
Ethyl Acetate
A common solvent for cycloadditions that is relatively non-polar and easily removed.[21]
Temperature
0 °C to RT
Slow addition at low temperature controls the exothermic generation of the reactive nitrile oxide.
Stoichiometry
Excess Allyl Bromide
Using an excess of the trapping agent ensures efficient consumption of the transient nitrile oxide.
Expected Yield
40-60%
Yields for 1,3-dipolar cycloadditions can be moderate due to potential side reactions of the nitrile oxide.
Application in a Fragment-Based Drug Discovery Workflow
The synthesized and purified 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole is now ready for inclusion in an FBDD campaign.
Diagram 2: The role of the synthesized fragment within a typical FBDD workflow.
Fragment Screening: The compound is added to a fragment library and screened against the protein target using biophysical methods like Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), or X-ray crystallography.[1][2][22]
Hit Validation: If a binding event ("hit") is detected, the interaction is validated. The reactivity of the bromomethyl group should be considered; it may form a covalent bond with the target, which can be confirmed by mass spectrometry of the intact protein.
Structural Elucidation: X-ray crystallography is used to determine the binding mode of the fragment. This is the most critical step, as it reveals the fragment's orientation and the vectors available for chemical modification.
Fragment Elaboration: With the structural information, the fragment can be optimized:
Fragment Growing: The bromomethyl group can be displaced by nucleophiles (e.g., thiols, amines, imidazoles) to introduce new functionality that extends into an adjacent pocket.
Fragment Linking: If another fragment is found to bind nearby, the bromomethyl handle can be used to synthetically link the two fragments, often resulting in a dramatic increase in affinity.[2]
Conclusion
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole represents a strategically designed chemical tool for modern drug discovery. Its synthesis, centered on the reliable 1,3-dipolar cycloaddition reaction, is robust and accessible. The resulting molecule combines a desirable 3D scaffold with a reactive chemical handle, providing medicinal chemists with a versatile starting point for fragment-to-lead development campaigns. This application note provides the foundational protocol and strategic context necessary for researchers to produce and effectively utilize this valuable fragment.
References
Eureka | Patsnap. (n.d.). Method for preparing bromoacetonitrile from chloroacetonitrile. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). CN116199600A - Preparation method of bromoacetonitrile.
Google Patents. (n.d.). CN114751842A - Preparation method of bromoacetonitrile.
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-14. [Link]
PubMed. (n.d.). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Retrieved February 4, 2026, from [Link]
Organic Syntheses Procedure. (n.d.). dibromoacetonitrile. Retrieved February 4, 2026, from [Link]
Eureka | Patsnap. (n.d.). Preparation method of bromoacetonitrile. Retrieved February 4, 2026, from [Link]
Rossi, F., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. European Journal of Medicinal Chemistry, 253, 115324. [Link]
PubChem - NIH. (n.d.). Bromoacetonitrile | C2H2BrN | CID 11534. Retrieved February 4, 2026, from [Link]
PMC - NIH. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved February 4, 2026, from [Link]
PMC - NIH. (n.d.). Fragment-based drug discovery: A graphical review. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved February 4, 2026, from [Link]
RSC Publishing. (2021). Fragment-based drug discovery: opportunities for organic synthesis. Retrieved February 4, 2026, from [Link]
JOCPR. (n.d.). Isoxazolines: An insight to their synthesis and diverse applications. Retrieved February 4, 2026, from [Link]
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved February 4, 2026, from [Link]
Thieme. (n.d.). Synthesis of Isoxazolines and Isoxazoles via Metal-Free Desulfitative Cyclization. Retrieved February 4, 2026, from [Link]
Wiley Online Library. (n.d.). Copper-Mediated Oxysulfonylation of Alkenyl Oximes with Sodium Sulfinates: A Facile Synthesis of Isoxazolines Featuring a Sulfone Substituent - Supporting Information. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). EP2190289B1 - Isoxazoline compositions and their use as antiparasitics.
Journal of Organic and Pharmaceutical Chemistry. (2017). Fragment-based drug design (FBDD). Retrieved February 4, 2026, from [Link]
Scribd. (n.d.). 1,3 Dipolar Cycloaddition. Retrieved February 4, 2026, from [Link]
SAR Publication. (2024). Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. Retrieved February 4, 2026, from [Link]
SciELO. (n.d.). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Retrieved February 4, 2026, from [Link]
International Journal of Biology and Research. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved February 4, 2026, from [Link]
ACS Publications. (n.d.). Isoxazoline: An Emerging Scaffold in Pesticide Discovery | Journal of Agricultural and Food Chemistry. Retrieved February 4, 2026, from [Link]
PubChem. (n.d.). 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid. Retrieved February 4, 2026, from [Link]
Cambridge Healthtech Institute. (2021). Fragment-Based Drug Discovery. Retrieved February 4, 2026, from [Link]
SAR Publication. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Retrieved February 4, 2026, from [Link]
Chemical Science Review and Letters. (2018). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Retrieved February 4, 2026, from [Link]
screening 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole against a panel of kinases
An Application Guide to Kinome Profiling: Screening 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole Against a Panel of Kinases Abstract This application note provides a comprehensive framework for the screening and characte...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Kinome Profiling: Screening 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole Against a Panel of Kinases
Abstract
This application note provides a comprehensive framework for the screening and characterization of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, a putative covalent inhibitor, against a broad panel of protein kinases. We detail the scientific rationale, experimental design, and step-by-step protocols for primary screening, dose-response analysis, and mechanism of action (MOA) studies. The central hypothesis is that the dihydroisoxazole moiety acts as a cysteine-reactive electrophilic "warhead," enabling covalent modification of target kinases.[1][2] This guide is intended for researchers in drug discovery and chemical biology, offering a robust workflow from initial hit identification to confident validation of a covalent inhibition mechanism.
Background and Scientific Rationale
The Compound: 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole is a heterocyclic compound featuring an electrophilic center. Its structure suggests a potential role as a targeted covalent inhibitor (TCI).[3][4] Covalent inhibitors form a stable, lasting bond with their target protein, which can lead to enhanced potency and a prolonged duration of action compared to non-covalent inhibitors.[3][5]
The key structural features are:
3-Halo-4,5-dihydroisoxazole "Warhead": This moiety is a known electrophile that has been shown to react selectively with activated cysteine residues within the catalytic sites of enzymes.[1] This targeted reactivity is crucial for minimizing off-target effects.
Guidance System: The ethyl and bromomethyl substitutions on the isoxazole ring contribute to the molecule's overall shape, polarity, and binding affinity, guiding it to the specific topology of a kinase's active site before the covalent reaction occurs.[3]
Compound Properties
IUPAC Name
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Molecular Formula
C₆H₁₀BrNO
Molecular Weight
192.05 g/mol
CAS Number
938458-87-8
Predicted MOA
Covalent modification of cysteine residues
Kinases as Therapeutic Targets
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6] This makes them one of the most important classes of drug targets. The human kinome comprises over 500 members, and developing inhibitors with high selectivity is a major challenge in drug discovery.[7]
Covalent Inhibition and the Importance of Kinome Profiling
Covalent inhibitors operate via a two-step mechanism: first, the inhibitor reversibly binds to the target protein (E•I), and second, it forms an irreversible covalent bond (E-I). This irreversible nature can overcome challenges like high intracellular concentrations of competing substrates (e.g., ATP) and can lead to durable target engagement.[8][9]
However, the reactive nature of covalent inhibitors raises concerns about off-target modifications, which can lead to toxicity.[3][10] Therefore, it is imperative to assess the selectivity of a covalent inhibitor across the entire kinome. Broad kinase panel screening, or kinome profiling, is essential for:
Identifying On-Target Potency: Determining which kinases are most potently inhibited.
Mapping the Selectivity Profile: Revealing unintended targets ("off-targets").
Guiding Medicinal Chemistry Efforts: Informing structure-activity relationship (SAR) studies to improve selectivity and reduce off-target effects.[11]
Predicting Potential Toxicities: Early identification of off-targets known to be associated with adverse effects.[5]
Experimental Design and Strategy
A multi-stage screening approach is recommended to efficiently identify and validate kinase targets of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Overall Screening Workflow
The workflow progresses from a broad, single-concentration screen to more focused validation and mechanistic studies on the identified hits.
Figure 1: Overall experimental workflow for kinase inhibitor profiling.
Selection of Assay Technology
The choice of assay is critical for obtaining reliable data. For covalent inhibitors, assays that measure ATP consumption are robust and widely used.
Primary Screen: Luminescence-Based Assay (e.g., Kinase-Glo®): This format is ideal for high-throughput screening (HTS).[12] It measures the amount of ATP remaining after a kinase reaction; lower ATP levels (and thus lower luminescence) indicate higher kinase activity.[13][14] Its homogenous "add-mix-read" protocol simplifies automation.[12]
Orthogonal/Confirmatory Screen: Radiometric Assay: Considered the "gold standard," this method directly measures the incorporation of ³³P-ATP into a substrate.[15] It is less prone to interference from compounds that affect luciferase and is an excellent choice for validating primary hits.
Binding Assay (e.g., KINOMEscan™): As a complementary approach, competition binding assays measure the ability of a compound to displace a ligand from the kinase active site.[7] This confirms direct physical interaction and is independent of enzyme activity.
Detailed Protocols
Disclaimer: These protocols are generalized templates. Specific concentrations of kinase, substrate, and ATP should be optimized for each individual kinase, typically at or near the Kₘ for ATP and substrate.
Protocol 1: Primary Screening using Kinase-Glo®
This protocol outlines a single-concentration screen across a large kinase panel to identify initial hits.
Compound Preparation: Prepare a 10 mM stock solution of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole in 100% DMSO. Create an intermediate dilution to achieve a final assay concentration of 10 µM with ≤1% DMSO.
0% Activity (Positive Control): A known potent, broad-spectrum inhibitor (e.g., Staurosporine).
Kinase Reaction Setup:
a. To each well of a 384-well plate, add 2.5 µL of kinase in kinase buffer.
b. Add 0.5 µL of the test compound (or control) to the appropriate wells.
c. Pre-incubation: Gently mix and incubate the plate for 60 minutes at room temperature. This step is critical to allow time for the covalent bond to form between the inhibitor and the kinase.
d. Initiate the kinase reaction by adding 2.0 µL of a solution containing the kinase-specific substrate and ATP (at the predetermined Kₘ concentration).
e. Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
Signal Detection:
a. Equilibrate the Kinase-Glo® reagent and the assay plate to room temperature.
b. Add 5 µL of Kinase-Glo® reagent to each well.
c. Mix for 2 minutes on a plate shaker to lyse the reaction components and stabilize the luminescent signal.
d. Incubate at room temperature for 10 minutes.
e. Measure luminescence using a plate-reading luminometer.
Protocol 2: IC₅₀ Determination
For kinases showing significant inhibition (>70%) in the primary screen, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
Procedure:
Compound Dilution: Perform a serial 1:3 dilution of the 10 mM stock solution in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM final assay concentration).
Assay Setup: Follow the same procedure as in Protocol 1, but instead of a single concentration, add 0.5 µL of each concentration from the dilution series to the respective wells.
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This assay determines if the inhibitor's potency increases with pre-incubation time, a hallmark of irreversible or covalent binding.
Figure 2: Conceptual basis of the IC₅₀ shift assay for covalent inhibitors.
Procedure:
Prepare two identical sets of assay plates with the 10-point inhibitor dilution series as described in Protocol 2.
Plate 1 (Short Pre-incubation):
a. Add the kinase and inhibitor.
b. Immediately (or after a very short pre-incubation, e.g., 5 minutes), initiate the reaction by adding the ATP/substrate mix.
c. Proceed with the kinase reaction and detection as before.
Plate 2 (Long Pre-incubation):
a. Add the kinase and inhibitor.
b. Pre-incubate for an extended period (e.g., 120 minutes).
c. Initiate the reaction by adding the ATP/substrate mix.
d. Proceed with the kinase reaction and detection.
Analysis: Calculate the IC₅₀ value for both conditions. A significant shift (e.g., >5-fold decrease) in the IC₅₀ value with longer pre-incubation strongly suggests time-dependent, covalent inhibition.
Data Analysis and Interpretation
Primary Screen and Hit Selection
Raw luminescence data is converted to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
A "hit" is typically defined as a compound that causes inhibition above a certain threshold (e.g., >70% at 10 µM).
Example Primary Hit Data
Kinase Target
Concentration
% Inhibition
ABL1
10 µM
85.2%
BTK
10 µM
92.5%
EGFR
10 µM
15.3%
SRC
10 µM
78.1%
In this example, ABL1, BTK, and SRC would be selected as hits for IC₅₀ follow-up.
Interpreting IC₅₀ and Selectivity
The IC₅₀ values provide a quantitative measure of potency. By comparing the IC₅₀ values across different kinases, a selectivity profile can be constructed.
Example IC₅₀ and Covalency Data
Kinase Hit
IC₅₀ (nM)
IC₅₀ Shift (Fold-Decrease)
BTK
25
15.2
ABL1
150
12.8
SRC
850
2.1
Interpretation: BTK is the most potent target. Both BTK and ABL1 show a significant IC₅₀ shift, confirming covalent engagement. The minimal shift for SRC suggests the interaction may be primarily non-covalent or very slow. For definitive confirmation of covalent modification, intact protein mass spectrometry should be performed to observe the expected mass shift corresponding to the addition of the inhibitor.[19]
Data Visualization and Decision Making
Visualizing kinome-wide data is crucial for understanding selectivity. Tools like the TREEspot® Data Visualization tool can map inhibition data onto a kinome dendrogram, providing an intuitive view of a compound's selectivity.[7]
Figure 3: Decision tree for hit validation and characterization.
Conclusion
The screening of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole requires a specialized approach that accounts for its presumed covalent mechanism of action. By integrating a time-dependent pre-incubation step and following up with mechanism-of-action studies like the IC₅₀ shift assay, researchers can confidently identify and validate its kinase targets. This systematic workflow, moving from broad kinome profiling to focused biochemical validation, provides the critical data needed to understand the compound's potency, selectivity, and covalent nature, thereby enabling informed decisions for further drug development programs.
References
Vertex AI Search. 3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole. Google. Accessed February 4, 2026.
Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. NIH. [Link]
WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
CHAPTER 4: Covalent Inhibition of Kinases. Books - The Royal Society of Chemistry. [Link]
Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace. [Link]
TW200630351A - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
Covalent protein kinase inhibitors: Exploring understudied targets and unconventional binding modes. ACS Fall 2025. [Link]
Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. ACS Publications. [Link]
monitoring reaction kinetics of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole with thiols
Application Note: Kinetic Profiling of Thiol Alkylation by 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole ) of isoxazoline-based electrophiles with biological thiols. Abstract This application note details the methodology...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Kinetic Profiling of Thiol Alkylation by 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
) of isoxazoline-based electrophiles with biological thiols.
Abstract
This application note details the methodology for monitoring the reaction kinetics of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (5-BM-Iso) with thiols (e.g., Glutathione, Cysteine, or protein-based thiols). 5-BM-Iso represents a class of heterocyclic alkylating agents often used as intermediates in pharmacophore synthesis or as covalent warheads. The reaction proceeds via a bimolecular nucleophilic substitution (
) mechanism where the thiolate anion displaces the bromide at the C5-methyl position. We provide two complementary protocols: (1) a discontinuous spectrophotometric assay using Ellman’s Reagent to track thiol consumption, and (2) a real-time H-NMR monitoring method for structural validation.
Chemical Basis & Mechanism[1][2]
The Electrophile: 5-BM-Iso
The molecule contains a bromomethyl group attached to the 5-position of a 4,5-dihydroisoxazole ring. Unlike 3-bromo-isoxazolines which can react via complex ring-opening or addition-elimination pathways, the 5-bromomethyl moiety functions primarily as a classic primary alkyl halide electrophile.
The Reaction:
Alkylation
The reaction depends heavily on the ionization state of the thiol. The thiolate anion (
) is the active nucleophile. Consequently, the observed rate constant () is pH-dependent.
Mechanism:
Deprotonation:
Attack: The lone pair of the sulfur attacks the methylene carbon of the 5-bromomethyl group.
Displacement: Bromide (
) leaves, forming a stable thioether bond.
Caption: Reaction pathway showing the pH-dependent activation of the thiol and subsequent
displacement of the bromide leaving group.
Experimental Design Strategy
To accurately determine the second-order rate constant (
), experiments should be conducted under pseudo-first-order conditions . This is achieved by keeping the concentration of the electrophile (5-BM-Iso) at least 10-fold higher than the thiol, or vice versa.
Parameter
Recommendation
Rationale
Buffer
Phosphate (PBS) or Tris, pH 7.4 - 8.0
Mimics physiological pH; higher pH increases .
Solvent
Aqueous buffer + DMSO (up to 10%)
5-BM-Iso has limited water solubility; DMSO aids solubilization.
Temperature
or
Standard biological reference temperatures.
Ionic Strength
150 mM NaCl
Prevents kinetic salt effects from distorting rates.
Control
N-Ethylmaleimide (NEM)
Use NEM as a positive control for thiol alkylation.
Principle: 5-BM-Iso does not have a strong distinct UV absorbance change upon reaction. Therefore, we monitor the loss of free thiol over time. Aliquots of the reaction mixture are quenched and reacted with DTNB (Ellman's Reagent), which reacts instantaneously with remaining free thiol to produce TNB
().
Materials
Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.4.
Thiol Stock: 10 mM L-Cysteine or Glutathione (GSH) in buffer (Freshly prepared).
Electrophile Stock: 100 mM 5-BM-Iso in DMSO.
DTNB Reagent: 2 mM 5,5′-dithiobis-(2-nitrobenzoic acid) in buffer.
Step-by-Step Methodology
Reaction Mix Preparation:
Prepare a master reaction tube containing 50
M Thiol in buffer.
Pre-incubate at target temperature (
) for 10 min.
Initiation:
Add 5-BM-Iso to the reaction tube to a final concentration of 500
M (10x excess).
Note: Final DMSO content should be
.
Start timer immediately.
Sampling:
At defined intervals (
min), withdraw 50 L of the reaction mixture.
Quenching & Measurement:
Immediately add the 50
L aliquot to a cuvette/well containing 950 L of DTNB reagent.
Incubate for 2 minutes to allow color development.
Measure Absorbance at 412 nm (
).
Blank Correction:
Run a parallel control with 5-BM-Iso but no thiol to account for any background hydrolysis or interaction with DTNB (though unlikely).
Data Analysis (Protocol A)
Convert
to concentration using the extinction coefficient of TNB ().
Plot
vs. time.
The slope of the line is
.
Calculate the second-order rate constant:
.
Protocol B: Real-Time
H-NMR Monitoring
Principle: This method provides direct structural evidence. The methylene protons of the
group in 5-BM-Iso appear at a distinct chemical shift ( ppm). Upon substitution by sulfur (), these protons shift upfield (shielded, ppm).
Materials
Solvent: Deuterated Phosphate Buffer (PBS-d) or
with adjusted pD.
Internal Standard: Maleic acid or TMSP (Trimethylsilylpropanoic acid) for integration normalization.
Instrument: 400 MHz (or higher) NMR spectrometer.
Step-by-Step Methodology
Tube Preparation:
Dissolve 5-BM-Iso (5 mM) in 0.6 mL of deuterated solvent containing the internal standard.
Acquire a
spectrum to confirm the integral of the peak.
Initiation:
Add Thiol (e.g., Cysteine) to the NMR tube (5 mM, 1:1 stoichiometry for second-order fit, or 50 mM for pseudo-first-order).
Cap and invert the tube 3 times to mix.
Acquisition:
Insert into the magnet immediately.
Set up a "kinetics loop" or "arrayed experiment" to acquire spectra every 2-5 minutes for 2 hours.
Processing:
Phase and baseline correct all spectra identically.
Integrate the decaying
peak and the growing peak relative to the internal standard.
Caption: Workflow for in-situ NMR monitoring of the alkylation reaction.
Data Interpretation & Troubleshooting
Calculating the Rate Constant (
)
Under pseudo-first-order conditions (Excess Electrophile
For primary alkyl bromides reacting with GSH at pH 7.4, expect
in the range of 0.1 to 10 .
If
, the reaction is too slow for efficient covalent inhibition in a biological context.
Troubleshooting Table
Observation
Probable Cause
Solution
Non-linear kinetics
Thiol oxidation (disulfide formation)
Degas buffers; add TCEP (if compatible) or work under .
Precipitation
5-BM-Iso insolubility
Increase DMSO % or lower concentrations (maintain ratio).
No Reaction
pH too low
The thiol is protonated. Increase pH to 8.0 to increase .
Rapid Burst
Side reaction
Check for hydrolysis of the isoxazoline ring (unlikely at pH 7.4).
References
Pinto, A., et al. (2023). "Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH."[2] University of Parma / PubMed.
Context: Validates 4,5-dihydroisoxazole derivatives as cysteine-reactive covalent inhibitors.
Iddon, B., et al. (1987). "Azoles.[3] Part 4. Nucleophilic substitution reactions of halogenoimidazoles." Journal of the Chemical Society, Perkin Transactions 1.
Context: Establishes foundational kinetics for nucleophilic substitution of halomethyl-heterocycles by thiols.
Baker, P.R.S., et al. (2005). "Kinetic analysis of thiol alkylation by a Michael addition reaction." Journal of Biological Chemistry.
Context: Provides the standard methodology for stopped-flow and spectrophotometric monitoring of thiol-electrophile kinetics.
Rogers, L.K., et al. (2009). "Methods for the determination and quantification of the reactive thiol proteome." Free Radical Biology and Medicine.
Context: Describes the use of alkylating agents and biotin-tags for monitoring thiol st
Technical Support Center: Troubleshooting 1,3-Dipolar Cycloaddition of Nitrile Oxides
Executive Summary: The "Yield Killer" Dynamics The 1,3-dipolar cycloaddition of nitrile oxides to alkenes/alkynes is a powerful tool for synthesizing isoxazolines and isoxazoles.[1] However, it suffers from a notorious "...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Yield Killer" Dynamics
The 1,3-dipolar cycloaddition of nitrile oxides to alkenes/alkynes is a powerful tool for synthesizing isoxazolines and isoxazoles.[1] However, it suffers from a notorious "yield killer": Dimerization .
Nitrile oxides are transient, high-energy species. In the absence of a sufficiently reactive dipolarophile, they rapidly self-react to form furoxans (1,2,5-oxadiazole-2-oxides) . Troubleshooting low yields in this chemistry almost always reduces to a kinetic competition: Rate of Cycloaddition (
) vs. Rate of Dimerization () .
This guide provides a systematic approach to tilting this ratio in your favor.
Diagnostic Workflow
Before altering your reaction, identify the specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of low yields in nitrile oxide cycloadditions.
Troubleshooting Modules (Q&A Format)
Module A: The Dimerization Problem (Furoxan Formation)
Q: I am isolating a crystalline solid instead of my isoxazoline. NMR shows symmetric aromatic signals. What is it?A: You have likely isolated the furoxan dimer . This occurs when the local concentration of the nitrile oxide is too high relative to the dipolarophile, or the dipolarophile is electronically unreactive.
The Fix (Kinetic Control):
High Dilution: Run the reaction at 0.05 M or lower.
Slow Addition: Do not add the base (e.g., Et3N) in one portion. Use a syringe pump to add the base over 4–8 hours. This keeps the steady-state concentration of the nitrile oxide low, statistically favoring the collision with the alkene (cycloaddition) over another nitrile oxide (dimerization).
Excess Dipolarophile: If your alkene is cheap (e.g., styrene, norbornene), use it as a co-solvent or in 5–10 equivalents excess.
Q: I am generating the nitrile oxide in situ from an aldoxime using NCS, but I recover my starting alkene. Why?A: The conversion of aldoxime to hydroximoyl chloride is likely incomplete or failed. The "Huisgen method" is a two-step process occurring in one pot:
Verify Chlorination: Before adding base, take an aliquot. Hydroximoyl chlorides are distinct by TLC (usually less polar than oximes) and NMR (shift of the CH=N proton).
Solvent Choice: DMF is excellent for the chlorination step (using NCS) but can trap the nitrile oxide. DCM or Ether is preferred for the cycloaddition.
Temperature: The chlorination with NCS often requires initiation (catalytic pyridine or gentle warming to 40°C). Ensure this step is complete before adding the base.
Module C: Reactivity Mismatch (FMO Theory)
Q: My nitrile oxide works with styrene but fails with my electron-deficient alkene (e.g., acrylate).A: This is a Frontier Molecular Orbital (FMO) mismatch.
Type I (HO-control): Dominant for electron-rich dipoles + electron-poor dipolarophiles.
Type II (HO, LU-control): Similar FMO energies.
Type III (LU-control): Electron-poor dipoles + electron-rich dipolarophiles.
Most nitrile oxides are moderately electrophilic. If reacting with an electron-deficient alkene (acrylate), the reaction is slow (LUMO_dipole – HOMO_dipolarophile gap is large).
The Fix:
Heat: These mismatched reactions often require reflux (toluene, 80–110°C).
Lewis Acid Catalysis: Adding Mg(II) or Zn(II) can coordinate to the dipolarophile (if it has carbonyls), lowering its LUMO energy and accelerating the reaction [1].
Technical Deep Dive: Method Comparison
Choose the generation method that fits your substrate's stability.
Feature
Huisgen Method (Standard)
Mukaiyama Method
Oxidative (Hypervalent Iodine)
Precursor
Aldoxime Hydroximoyl Chloride
Nitroalkane
Aldoxime
Reagents
NCS/Chloramine-T, then Et3N
PhNCO (Phenyl isocyanate), Et3N
PhI(OAc)2 or PIDA
Mechanism
Dehydrohalogenation
Dehydration
Oxidation
Pros
Reliable, well-characterized.
Avoids halogenation; good for acid-sensitive substrates.
One-step; avoids handling toxic chlorides.
Cons
Two distinct steps; chlorinated byproducts.
PhNCO urea byproduct is hard to remove.
Oxidant may attack sensitive alkenes.
Best For
General Purpose
Acid-Sensitive / Halogen-Sensitive
Rapid Screening
Validated Experimental Protocols
Protocol A: Standard Huisgen Method (In Situ)
Best for: Robust substrates and scaling up.
Chlorination: Dissolve aldoxime (1.0 equiv) in DMF (0.5 M). Add N-Chlorosuccinimide (NCS) (1.1 equiv). Stir at RT for 1 h. Check completion by TLC.
Preparation: Dilute with DCM (to 0.1 M). Add the dipolarophile (alkene/alkyne) (1.2 – 1.5 equiv).
Cycloaddition: Cool to 0°C. Dissolve Et3N (1.2 equiv) in DCM. Add this solution dropwise via syringe pump over 4 hours.
Workup: Dilute with water, extract with DCM. Wash organic layer with 1N HCl (remove amine), then brine. Dry over MgSO4.
Reflux: Heat to 60–80°C. A precipitate (diphenylurea) will form.
Workup: Filter off the urea precipitate. Evaporate solvent. Flash chromatography.
Visualizing the Pathway
Understanding the competition between the desired path and the "Yield Killer" path is crucial.
Figure 2: The competitive pathways. Path A (Cycloaddition) is second-order overall (
). Path B (Dimerization) is second-order in nitrile oxide (). Therefore, keeping [CNO] low drastically suppresses Path B.
References
Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[1][3][4][5][6] Past and Future. Angewandte Chemie International Edition.[1] Link
Mukaiyama, T., & Hoshino, T. (1960). The Reaction of Primary Nitroparaffins with Isocyanates.[4] Journal of the American Chemical Society. Link
Basel, Y., & Hassner, A. (1997).[1] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine as a New Reagent System for the Synthesis of Nitrile Oxides. Synthesis.[1][3][4][7][8] Link
Denton, R. M., et al. (2008). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids.[2] Organic Letters. Link
identifying and minimizing byproducts in dihydroisoxazole synthesis
A Guide to Identifying and Minimizing Byproducts Welcome to the Technical Support Center for dihydroisoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are n...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Identifying and Minimizing Byproducts
Welcome to the Technical Support Center for dihydroisoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a cornerstone for constructing the 4,5-dihydroisoxazole (also known as 2-isoxazoline) ring system.[1] While powerful, this reaction is often accompanied by the formation of byproducts that can complicate purification and reduce yields. This guide will provide you with the expertise to identify these byproducts, understand their formation, and implement strategies to minimize their presence in your reaction mixtures.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during dihydroisoxazole synthesis.
Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the likely causes?
A low or non-existent yield can be attributed to several factors, primarily related to the stability of your nitrile oxide intermediate and the reaction conditions.[2]
Instability of the Nitrile Oxide Precursor: If you are generating the nitrile oxide in situ, the precursor (e.g., an aldoxime or a hydroximinoyl halide) may be degrading. Ensure the purity of your starting materials.
Inefficient Nitrile Oxide Generation: The conditions used to generate the nitrile oxide may not be optimal. For instance, if you are using a base to dehydrohalogenate a hydroximinoyl halide, the base may not be strong enough, or it might be reacting with other functional groups in your molecule. Similarly, if you are using an acid-catalyzed method with α-nitroketones, the acid may not be potent enough to facilitate the reaction.[3]
Decomposition of the Nitrile Oxide: Nitrile oxides are reactive intermediates and can decompose if they do not react with the dipolarophile in a timely manner. This is particularly true at elevated temperatures.
Poor Reactivity of the Alkene (Dipolarophile): Electron-deficient alkenes generally react faster with nitrile oxides. If your alkene is electron-rich or sterically hindered, the reaction may be sluggish.
Q2: I am observing a significant amount of a byproduct with a molecular weight that is double that of my nitrile oxide. What is it and how can I prevent its formation?
This is a classic case of nitrile oxide dimerization, leading to the formation of a furoxan (1,2,5-oxadiazole-2-oxide).[4][5] This is the most common side reaction in dihydroisoxazole synthesis.
Mechanism of Furoxan Formation: The dimerization is believed to be a stepwise process involving a dinitrosoalkene diradical intermediate.[6] The rate of this dimerization is concentration-dependent; the higher the concentration of the nitrile oxide, the more likely it is to dimerize.
To minimize furoxan formation, you should aim to keep the instantaneous concentration of the nitrile oxide low. This can be achieved by:
Slow addition of the nitrile oxide precursor: Instead of adding all of the precursor at once, add it slowly over a period of time to the reaction mixture containing the alkene.
In situ generation: Generating the nitrile oxide in the presence of the alkene ensures that it has a readily available reaction partner, outcompeting the dimerization pathway.[7]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions.[8] The regioselectivity is governed by both electronic and steric factors of the nitrile oxide and the alkene.
Frontier Molecular Orbital (FMO) Theory: The regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (nitrile oxide), and vice versa. The reaction will favor the regioisomer that results from the smaller HOMO-LUMO energy gap.
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkene can sterically disfavor the formation of one regioisomer.
To improve regioselectivity, consider the following:
Modify the electronic properties of your reactants: If possible, modify the substituents on the alkene or the nitrile oxide to enhance the electronic bias for one regioisomer.
Use a Lewis acid catalyst: Lewis acids can coordinate to the nitrile oxide or the alkene, altering the energies of their frontier orbitals and thereby influencing the regioselectivity.[9][10][11][12]
Change the solvent: The polarity of the solvent can influence the transition state of the cycloaddition and, in some cases, affect the regiochemical outcome.[13]
Q4: I have obtained a mixture of diastereomers. How can I control the stereoselectivity?
When the alkene or the nitrile oxide contains a stereocenter, the formation of diastereomers is possible. The facial selectivity of the cycloaddition is influenced by the steric and electronic environment around the existing stereocenter.
Allylic Strain and Steric Hindrance: The approach of the nitrile oxide to the double bond of the alkene can be directed by substituents on the allylic carbon. For example, an allylic oxygen substituent can have a directing effect on the incoming dipole.[14][15]
Chiral Auxiliaries: The use of a chiral auxiliary on the alkene can induce facial selectivity, leading to the preferential formation of one diastereomer.
Troubleshooting Guide
This section provides a more in-depth, scenario-based approach to troubleshooting common problems in dihydroisoxazole synthesis.
Scenario 1: Low Yield and Complex Product Mixture
Observation: The TLC or crude NMR of your reaction mixture shows multiple spots or peaks, with only a small amount of the desired product.
Possible Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Nitrile Oxide Dimerization
As discussed in the FAQs, high concentrations of the nitrile oxide lead to furoxan formation.
1. Slow Addition: Use a syringe pump to add the nitrile oxide precursor (e.g., aldoxime and oxidizing agent, or hydroximinoyl halide and base) to the reaction mixture containing the alkene over several hours. 2. High Dilution: Run the reaction at a lower concentration to disfavor the bimolecular dimerization.
Reaction Temperature Too High
Elevated temperatures can accelerate the rate of nitrile oxide decomposition and other side reactions.
1. Optimize Temperature: Screen a range of temperatures, starting from room temperature and gradually increasing. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
Incorrect Stoichiometry
An excess of the nitrile oxide precursor can lead to increased byproduct formation.
1. Use a Slight Excess of the Alkene: Typically, a 1.1 to 1.5-fold excess of the alkene is used to ensure that the nitrile oxide is consumed as it is formed.
Solvent Effects
The polarity of the solvent can influence the stability of the nitrile oxide and the rates of competing reactions.[16][17]
1. Solvent Screen: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, THF). A study on p-TsOH-mediated synthesis found that less polar solvents like acetonitrile gave better yields than more polar solvents like DMF or DMSO.[3]
Scenario 2: Formation of Isomeric Byproducts
Observation: Your purified product shows a single peak by LC-MS, but the NMR spectrum is more complex than expected, suggesting the presence of isomers.
Possible Causes & Solutions:
Potential Cause
Explanation
Troubleshooting & Identification Steps
Regioisomers
The nitrile oxide has added to the alkene in two different orientations.
1. NMR Analysis: Carefully analyze the 1H and 13C NMR spectra. The chemical shifts and coupling constants of the protons on the dihydroisoxazole ring will be different for each regioisomer. 2D NMR techniques like COSY and HSQC can be invaluable in assigning the structures.[18][19] 2. Improve Regioselectivity: Refer to the strategies in FAQ Q3, such as using Lewis acid catalysts or modifying the electronic properties of the reactants.
Diastereomers
If your starting materials are chiral, you may be forming a mixture of diastereomers.
1. Chiral HPLC/SFC: Use a chiral stationary phase to separate and quantify the diastereomers. 2. NMR Analysis: The NMR spectra of diastereomers will be different, though the differences may be subtle. 3. Improve Diastereoselectivity: Refer to the strategies in FAQ Q4, such as using a chiral auxiliary or optimizing the reaction conditions to favor one diastereomeric transition state.
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime and Cycloaddition
This protocol is a general procedure for the synthesis of a 4,5-dihydroisoxazole via the in situ generation of a nitrile oxide from an aldoxime using an oxidizing agent like chloramine-T.[20]
Materials:
Aldoxime (1.0 mmol)
Alkene (1.2 mmol)
Chloramine-T (1.5 mmol)
Ethanol (20 mL)
Diethyl ether
10% NaOH solution
Saturated brine solution
Anhydrous Na2SO4
Silica gel for column chromatography
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 mmol) and the alkene (1.2 mmol) in ethanol (20 mL).
To this solution, add chloramine-T (1.5 mmol) in one portion.
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the progress of the reaction by TLC.
After completion of the reaction, filter the precipitated sodium chloride and wash the solid with a small amount of ethanol.
Combine the filtrate and the washings and remove the solvent under reduced pressure.
Extract the residue with diethyl ether (3 x 25 mL).
Wash the combined organic layers successively with water (2 x 15 mL), 10% NaOH solution (2 x 15 mL), and saturated brine solution (10 mL).
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to obtain the pure dihydroisoxazole.
Protocol 2: Identification of Byproducts by HPLC-MS
This protocol provides a general method for analyzing your crude reaction mixture to identify the desired product and potential byproducts.
Materials:
Crude reaction mixture
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for improving peak shape)
C18 reverse-phase HPLC column
Procedure:
Prepare a dilute solution of your crude reaction mixture in acetonitrile.
Set up the HPLC-MS system with a suitable gradient elution method. A typical gradient might be from 95:5 water:acetonitrile to 5:95 water:acetonitrile over 15-20 minutes. A small amount of formic acid (0.1%) can be added to both mobile phases to improve ionization and peak shape.
Inject the sample and acquire the data.
Analyze the chromatogram to identify the major peaks. The mass spectrometer will provide the mass-to-charge ratio (m/z) for each peak, allowing you to identify your desired product, unreacted starting materials, and potential byproducts like the furoxan dimer.[21][22]
The following diagram illustrates the dimerization of a nitrile oxide to form a furoxan byproduct.
Caption: Dimerization of nitrile oxide to a furoxan byproduct.
Experimental Workflow: Troubleshooting Low Yield
This workflow outlines a systematic approach to troubleshooting low yields in dihydroisoxazole synthesis.
Caption: A workflow for troubleshooting low yields.
References
Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(7), 4583-4603. [Link]
Pasin, D., et al. (2007). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. The Journal of Organic Chemistry, 72(15), 5511–5519. [Link]
Fustero, S., et al. (2011). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in "Non-Conventional" Reaction Media. Molecules, 16(8), 6645-6693. [Link]
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-16. [Link]
Kotian, S. Y., et al. (2016). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 128(7), 1033–1036. [Link]
Li, P., et al. (2012). Synthesis of Functionalized 2,3-Dihydroisoxazoles by Domino Reactions in Water and Unexpected Ring-Opening Reactions of 2,3-Dihydroisoxazoles. Organic & Biomolecular Chemistry, 10(2), 244-247. [Link]
Wang, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2565. [Link]
Sibi, M. P., & Liu, M. (2001). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 3(26), 4181–4184. [Link]
Oxford Instruments. (2022). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
Zakharychev, V. V., et al. (2022). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 8(2), 1-8. [Link]
Trost, B. M., & Curran, D. P. (1981). Diastereofacial selection in nitrile oxide cycloaddition reactions. The anti-directing effect of an allylic oxygen and some new results on the ring metalation of isoxazolines. A synthesis of (.+-.)-blastmycinone. Journal of the American Chemical Society, 103(24), 7380–7382. [Link]
Maryanoff, B. E., et al. (2010). Regiocontrol in the 1,3-dipolar cycloaddition reactions of mesoionic compounds with acetylenic dipolarophiles. Tetrahedron, 66(27-28), 5034-5040. [Link]
Li, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1541–1547. [Link]
da Silva, A. B. F., et al. (2016). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 27(8), 1486-1495. [Link]
AZoM. (2022). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
Hossain, M. A., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(13), 5085. [Link]
Padwa, A. (Ed.). (2002). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons. [Link]
Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]
Holmes, A. B., et al. (2004). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 6(10), 1609-1612. [Link]
Technical Support Center: Strategies to Prevent Furoxan Formation During In Situ Generation of Nitrile Oxides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common challenge in 1,3-dipolar cycloaddit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common challenge in 1,3-dipolar cycloaddition reactions: the undesired formation of furoxan (1,2,5-oxadiazole-2-oxide) byproducts. As highly reactive intermediates, nitrile oxides are prone to dimerization, which can significantly lower the yield of the desired cycloadducts, such as isoxazolines and isoxazoles.[1][2][3] This guide will equip you with the knowledge to diagnose and troubleshoot this issue effectively.
Frequently Asked Questions (FAQs)
Q1: What is furoxan, and why does it form during my nitrile oxide cycloaddition reaction?
A1: Furoxan is a stable heterocyclic compound that arises from the dimerization of two molecules of a nitrile oxide intermediate.[2][4] This dimerization is a competing reaction pathway to the desired 1,3-dipolar cycloaddition with your alkene or alkyne. The propensity for furoxan formation is a major limitation in the chemistry of isoxazolines.[2] If the generated nitrile oxide does not react quickly with a suitable dipolarophile, it can dimerize.[5]
Q2: What are the common methods for generating nitrile oxides in situ?
A2: There are several well-established methods for the in situ generation of nitrile oxides. The most common include:
Dehydrohalogenation of hydroxamoyl halides: This classic approach involves treating a hydroxamoyl chloride or bromide with a base to eliminate HCl or HBr.[6]
Oxidation of aldoximes: Various oxidizing agents, such as sodium hypochlorite (bleach), N-bromosuccinimide (NBS), or greener options like Oxone in the presence of NaCl, can convert aldoximes to nitrile oxides.[7][8][9]
Dehydration of primary nitroalkanes (Mukaiyama method): Reagents like phenyl isocyanate in the presence of a base can dehydrate nitroalkanes to form nitrile oxides.[6]
Q3: How can I detect the presence of furoxan in my reaction mixture?
A3: Furoxan byproducts can often be detected using standard analytical techniques such as Thin Layer Chromatography (TLC), where they may appear as a distinct spot. For more definitive identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable. Furoxans often have characteristic spectral data that distinguish them from the desired cycloaddition product.
Q4: Are there any "green" or more environmentally friendly methods for nitrile oxide generation that might reduce side reactions?
A4: Yes, recent research has focused on developing greener protocols. For instance, the use of Oxone and sodium chloride for the oxidation of aldoximes is considered a more environmentally benign approach as it avoids the use of halogenated reagents and often results in cleaner reactions with fewer byproducts.[7][9] Additionally, mechanochemical methods, such as ball-milling, have been shown to be effective for nitrile oxide generation and cycloaddition, sometimes offering improved selectivity and reduced solvent waste.[10]
This section provides detailed troubleshooting strategies for specific experimental scenarios where furoxan formation is a significant issue.
Issue 1: Low yield of the desired cycloaddition product with a significant amount of furoxan byproduct observed.
Underlying Cause: This is the most common problem and typically indicates that the rate of nitrile oxide dimerization is competitive with or faster than the rate of the 1,3-dipolar cycloaddition. This can be due to a high instantaneous concentration of the nitrile oxide.
Solutions:
Slow Addition of Reagents: The key is to maintain a low, steady-state concentration of the nitrile oxide throughout the reaction. This can be achieved by the slow, dropwise addition of the base (for dehydrohalogenation methods) or the oxidizing agent (for aldoxime oxidation) to the reaction mixture containing the aldoxime/hydroxamoyl halide and the dipolarophile.[2]
Experimental Protocol: Slow Addition of Base for Dehydrohalogenation
Dissolve the hydroxamoyl chloride and the dipolarophile (alkene or alkyne) in a suitable solvent (e.g., dichloromethane, THF) in a reaction flask.
Prepare a separate solution of a mild base, such as triethylamine or sodium bicarbonate, in the same solvent.[5]
Using a syringe pump or a dropping funnel, add the base solution to the reaction mixture dropwise over a period of several hours (e.g., 4-8 hours).
Stir the reaction at room temperature and monitor its progress by TLC.
Choice of Base: The strength of the base can significantly impact the rate of nitrile oxide formation.[5] A strong base can lead to a rapid, localized increase in nitrile oxide concentration, favoring dimerization.
Base Strength
Effect on Nitrile Oxide Generation
Recommendation
Strong (e.g., NaH, LDA)
Rapid, uncontrolled generation
Generally not recommended
Moderate (e.g., Triethylamine)
Controlled generation
Often a good starting point
Mild (e.g., NaHCO₃, Na₂CO₃)
Slow, controlled generation
Recommended for sensitive substrates
Temperature Control: Elevated temperatures can accelerate the rate of both the desired cycloaddition and the undesired dimerization. It is often beneficial to run the reaction at room temperature or even cooler to suppress the dimerization pathway.[5]
Issue 2: Furoxan formation is still significant even with slow addition techniques.
Underlying Cause: In some cases, particularly with less reactive dipolarophiles, the rate of cycloaddition may be inherently slow, allowing even low concentrations of the nitrile oxide to dimerize over time.
Solutions:
Increase the Concentration of the Dipolarophile: Using an excess of the alkene or alkyne (e.g., 2-5 equivalents) can increase the probability of a successful cycloaddition event over dimerization. This is a straightforward application of Le Chatelier's principle.
Solvent Effects: The polarity of the solvent can influence the relative rates of cycloaddition and dimerization.[5] While there is no universal rule, it is worth screening a few solvents of varying polarity (e.g., toluene, THF, acetonitrile, DMF) to find the optimal conditions for your specific substrate combination.
Alternative Nitrile Oxide Precursors: The choice of nitrile oxide precursor can influence the reaction outcome. If you are using a hydroxamoyl chloride, consider preparing the corresponding hydroxamoyl bromide, as the leaving group ability can affect the rate of nitrile oxide formation. Alternatively, switching to an aldoxime oxidation method might provide a different reactivity profile.
Issue 3: The reaction is sluggish, and both starting material and furoxan are present after an extended period.
Underlying Cause: This scenario suggests that the generation of the nitrile oxide itself is inefficient under the current conditions, and what little is formed is dimerizing.
Solutions:
Re-evaluate the Base/Oxidant: If using a very mild base or a weak oxidizing agent, it may be necessary to switch to a slightly stronger one to ensure efficient generation of the nitrile oxide. For example, if sodium bicarbonate is ineffective, triethylamine could be a suitable alternative.[5]
Check Reagent Purity: Ensure that your starting materials (hydroxamoyl halide or aldoxime) and reagents are pure. Impurities can sometimes interfere with the reaction.
Consider a Different Generation Method: If one method is consistently failing, it may be beneficial to try an alternative approach for generating the nitrile oxide. For example, if the dehydrohalogenation route is problematic, the oxidation of the corresponding aldoxime could be a viable alternative.[7][9]
Visualizing the Reaction Pathways
The following diagram illustrates the desired 1,3-dipolar cycloaddition pathway versus the competing furoxan formation.
Caption: Competing reaction pathways for in situ generated nitrile oxides.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting furoxan formation.
Caption: A step-by-step workflow for troubleshooting furoxan formation.
By systematically applying these principles and troubleshooting strategies, researchers can significantly improve the outcomes of their 1,3-dipolar cycloaddition reactions involving in situ generated nitrile oxides, leading to higher yields of the desired heterocyclic products and minimizing the formation of furoxan byproducts.
References
In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (2019). PubMed.
A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids.
Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.
In situ methods of nitrile oxide generation and cycloaddition.
Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[11][11]bicyclic Structures. (2023). MDPI.
Isolation of nitrile oxides from the thermal fragment
Minimizing furoxan formation from "N-Hydroxy-4-nitrobenzimidoyl chloride". Benchchem.
cycloadditions with nitrile oxides. (2019). YouTube.
Solid-State Chemistry of the Nitrile Oxides. ACS.
Nitrile Oxides, Nitrones, and Nitron
Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. (2025).
Nitrile synthesis by oxidation, rearrangement, dehydr
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI.
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. NIH.
Synthesis of stable nitrile oxide compounds.
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI.
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis.
In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.
1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradi
Synthesis and Antifungal Activities of Furoxan Derivatives Designed as Novel Fungicide. MDPI.
Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. PubMed.
Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent. Journal of Chemical Research, Synopses (RSC Publishing).
The first C–C bond-forming reactions on the furoxan ring, reported in 2005.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Isoxazoline Synthesis & Regiocontrol
Ticket ID: REGIO-ISOX-35
Subject: Optimizing Regioselectivity in 3,5-Disubstituted Dihydroisoxazole Synthesis
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 3,5-disubstituted-4,5-dihydroisoxazoles (2-isoxazolines) is primarily achieved via the [3+2] cycloaddition of nitrile oxides with alkenes. While this reaction is generally regioselective for the 3,5-isomer due to Frontier Molecular Orbital (FMO) interactions, deviations occur with internal alkenes, electron-rich dipolarophiles, or sterically demanding substrates. This guide addresses the mechanistic "why" behind these failures and provides actionable protocols to restore or enforce 3,5-selectivity.
Part 1: Diagnostic & Troubleshooting Guide
Category 1: Substrate-Driven Regioselectivity Loss
Q: I am using an internal alkene and getting a mixture of 3,4- and 3,5-isomers. How do I force 3,5-selectivity?A: Internal alkenes lack the steric bias of terminal alkenes, making electronic control paramount.
The Mechanism: The reaction is controlled by the interaction between the HOMO of the alkene (dipolarophile) and the LUMO of the nitrile oxide (dipole). For electron-deficient alkenes (e.g., acrylates), the β-carbon (C5) is the site of nucleophilic attack by the nitrile oxide oxygen.
The Fix:
Increase Electronic Bias: If possible, add an electron-withdrawing group (EWG) to the alkene. For example, converting a simple internal alkene to an
-unsaturated ketone or ester strongly directs the oxygen to the -position (forming the 3,5-product).
Mg(II) Chelation (Allylic Alcohols): If your substrate is an allylic alcohol, add MgBr₂ or Mg(ClO₄)₂ . The magnesium ion coordinates to both the allylic hydroxyl group and the nitrile oxide oxygen, locking the transition state into a specific geometry that highly favors the 3,5-cis isomer (Kanemasa et al., 1997).
Q: My terminal alkene is reacting, but I see significant byproduct formation (Furoxan). Is this affecting my regioselectivity?A: Furoxan (1,2,5-oxadiazole-2-oxide) formation is a dimerization artifact, not a regioselectivity failure, but it depletes your nitrile oxide, leading to low yields that may be mistaken for poor reactivity.
The Cause: The nitrile oxide dipoles react with each other faster than with the alkene, especially if the alkene is electron-poor or sterically hindered.
The Fix:
Slow Addition Protocol: Do not add the base (e.g., TEA) all at once. Use a syringe pump to add the base over 4–8 hours. This keeps the steady-state concentration of the nitrile oxide low, statistically favoring the reaction with the alkene (present in excess) over dimerization.
High Dilution: Run the reaction at 0.05 M or lower.
Category 2: Reagent & Catalyst Optimization
Q: I am using the Huisgen method (NCS/Base). Are there milder alternatives to improve selectivity?A: Yes. Harsh bases can cause isomerization or side reactions.
Chloramine-T Method: Instead of generating the hydroximoyl chloride with NCS, use Chloramine-T trihydrate in ethanol/water. This generates the nitrile oxide in situ under neutral-to-mildly basic conditions, often improving the purity profile for sensitive substrates.
Dehydration Method: For acid-stable substrates, use the Mukaiyama method (phenyl isocyanate + nitroalkane). This avoids the chlorination step entirely but requires careful handling of the isocyanate.
Q: Can I use Lewis Acids to reverse selectivity to the 3,4-isomer?A: Reversing selectivity to the 3,4-isomer is notoriously difficult for terminal alkenes because both sterics and electronics favor the 3,5-isomer. However, tertiary cinnamides have been shown to favor the 4-substituted product (up to 77:[1]23) due to steric repulsion in the transition state (conflicting with the phenyl ring). If you need the 3,5-isomer with these substrates, you must switch to the methyl ester (cinnamate), which restores 80:20 3,5-selectivity, and then convert the ester to the amide post-cyclization.
Part 2: Decision Logic for Regiocontrol
The following diagram illustrates the decision process for optimizing reaction conditions based on substrate class.
Caption: Decision tree for selecting experimental conditions to maximize 3,5-regioselectivity in nitrile oxide cycloadditions.
Part 3: Optimized Experimental Protocols
Protocol A: Standard Regioselective Synthesis (Chloramine-T Method)
Best for: Terminal alkenes, styrenes, and acrylates.
Preparation: Dissolve the aldoxime (1.0 equiv) and the alkene (1.2–1.5 equiv) in Ethanol/Water (1:1 v/v).
Initiation: Add Chloramine-T trihydrate (1.1 equiv) in small portions over 15 minutes at room temperature.
Reflux: Heat the mixture to 60–80 °C for 2–4 hours.
Workup: Remove ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.
Purification: Silica gel chromatography (Hexanes/EtOAc). The 3,5-isomer is typically less polar than the 3,4-isomer (if present).
Best for: Allylic alcohols requiring high regio- and stereocontrol.
Complexation: In a flame-dried flask under Argon, dissolve the allylic alcohol (1.0 equiv) in dry DCM. Add MgBr₂·OEt₂ (1.2 equiv) and stir for 30 minutes at room temperature to form the alkoxide complex.
Cycloaddition: Cool to 0 °C. Add the hydroximoyl chloride (pre-cursor to nitrile oxide) (1.5 equiv).
Base Addition: Add TEA (2.0 equiv) via syringe pump over 4 hours.
Quench: Quench with saturated NH₄Cl solution.
Result: This protocol typically yields >95:5 regioselectivity for the 3,5-isomer due to the "anchoring" effect of the magnesium ion.
Part 4: Data Summary: Substituent Effects on Regioselectivity
Dipolarophile Type
Substituent (R)
Major Product
Typical Ratio (3,5 : 3,4)
Mechanistic Driver
Terminal Alkene
Alkyl / Aryl
3,5-Disubstituted
>95 : 5
Steric + Electronic (HOMO-LUMO)
Acrylate
-COOMe
3,5-Disubstituted
>98 : 2
Strong Electronic (LUMO polarization)
Tertiary Cinnamide
-CONEt₂
3,4-Disubstituted
23 : 77
Steric Repulsion (Reversal)
Allylic Alcohol
-CH(OH)R
3,5-Disubstituted
>90 : 10
H-bonding / Chelation (with Mg²⁺)
Styrene
-Ph
3,5-Disubstituted
90 : 10
Electronic (Benzylic stabilization)
References
Mechanism & Regioselectivity (FMO Theory)
Houk, K. N., et al.[2] (2016).[2][3] "Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates." Bioorganic & Medicinal Chemistry.
Magnesium-Mediated Chelation Control
Kanemasa, S., et al.[4][5] (1997).[4] "Catalytic efficiency, ligand acceleration, and concentration effect in magnesium ion mediated 1,3-dipolar cycloadditions." Tetrahedron Letters.
Chloramine-T Protocol
Hassner, A., & Lokanatha Rai, K. M. (1989). "Chloramine-T in Heterocyclic Synthesis." Comprehensive Heterocyclic Chemistry II. (Contextualized via BenchChem Technical Guides).
Regioselectivity Reversal (Cinnamides)
McGabrey, et al. (2000).[4][6] "Unusual Regioselectivity of the Dipolar Cycloaddition Reactions of Nitrile Oxides and Tertiary Cinnamides." The Journal of Organic Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: BHC-PUR-001
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Instability, Separation, and Metal Scavenging in Brominated Heterocycles
Introduction: The "Halogen Handle" Paradox
Brominated heterocycles (pyridines, indoles, thiophenes, etc.) are the backbone of modern medicinal chemistry, serving as the primary "handles" for Suzuki, Buchwald, and Sonogashira couplings. However, they present a unique paradox: the very reactivity that makes them useful (the labile C-Br bond and electron-rich nature) makes them chemically fragile during purification.
This guide addresses the three most critical failure modes reported by our users: Silica-Induced Protodebromination , Regioisomer Co-elution , and Persistent Metal Contamination .
Module 1: The "Vanishing Bromine" Phenomenon
Issue: “My crude NMR shows a clean brominated product, but after column chromatography, I isolate the de-brominated starting material or a complex decomposition mixture.”
Root Cause Analysis: Acid-Catalyzed Protodebromination
Silica gel is weakly acidic (pH 5.0–7.0) due to surface silanol groups (Si-OH). Electron-rich heterocycles, particularly brominated indoles, pyrroles, and furans , are susceptible to ipso-protonation at the carbon bearing the bromine. This creates a transient cation that can eject the bromine atom (as HBr), effectively reversing the bromination reaction or leading to polymerization.
Step 1: The "TEA Wash" Technique (For Silica Columns)
Do not simply add triethylamine (TEA) to your mobile phase. You must pretreat the silica.
Slurry Preparation: Suspend your silica in the non-polar component of your eluent (e.g., Hexanes) containing 1% v/v Triethylamine .
Equilibration: Pour the column and flush with 2 column volumes (CV) of this basified solvent.
Running: Run your purification using your standard gradient containing 0.1% TEA.
Why? The pretreatment neutralizes the most active acidic sites (isolated silanols) before your compound ever touches them.
Step 2: The "Alumina Switch" (When Silica Fails)
If the compound is still unstable (e.g., 3-bromoindoles), switch to Neutral Alumina (Brockmann Grade III) .
Preparation: Add 6% water (by weight) to Grade I neutral alumina and shake until free-flowing. This lowers the activity to Grade III, preventing the irreversible adsorption often seen with Grade I.
Visual Workflow: Preventing On-Column Degradation
Caption: Decision tree for mitigating acid-catalyzed debromination on stationary phases.
Module 2: The Regioisomer Nightmare
Issue: “I cannot separate 3-bromopyridine from 4-bromopyridine (or similar isomers). They co-elute as a single spot on TLC.”
Regioisomers of brominated heterocycles often have identical polarities in standard solvent systems (Hexane/EtOAc). However, they almost always differ in dipole moment vector or molecular planarity . You must stop separating by polarity and start separating by selectivity.
Troubleshooting Protocol: Alternative Solvent Systems
1. The "Toluene Effect" (π-π Selectivity)
Toluene is an underutilized solvent in flash chromatography. It interacts via π-stacking with the heterocyclic rings.[1] The strength of this interaction varies significantly depending on the position of the bromine atom (steric hindrance to stacking).
Try: Toluene / Ethyl Acetate (instead of Hex/EtOAc).
Try: Toluene / Acetone (for more polar heterocycles).
2. The "DCM/MeOH" Trap
DCM/MeOH is often too strong and suppresses subtle differences.
Try: DCM / Acetonitrile (MeCN). MeCN has a strong dipole and can differentiate isomers based on their dipole alignment better than MeOH.
Table 1: Recommended Solvent Systems for Difficult Regioisomers
Heterocycle Class
Standard System (Fails)
Recommended System
Mechanism of Separation
Bromopyridines
Hexane / EtOAc
DCM / MeCN (95:5)
Dipole-dipole discrimination
Bromoindoles
Hexane / EtOAc
Toluene / Acetone
Differential π-stacking interactions
Bromothiophenes
Hexane / DCM
Pentane / Et2O
Steric exclusion of solvent
Highly Polar
DCM / MeOH
EtOAc / EtOH (3:1)
Hydrogen bonding selectivity
Module 3: Solubility & The "Oiling Out" Trap
Issue: “My compound is a solid, but it oils out during recrystallization or won't dissolve in the mobile phase for loading.”
Technique: Seeding at the Cloud Point
Brominated compounds are heavy and lipophilic, often leading to "oiling out" (liquid-liquid phase separation) before crystallization occurs.
Step-by-Step Protocol:
Dissolution: Dissolve the crude material in the minimum amount of a "Good Solvent" (e.g., Acetone or THF) at boiling point.
Addition: Slowly add the "Poor Solvent" (e.g., Hexane or Water) dropwise until a faint, persistent cloudiness appears (the Cloud Point).
The Critical Step: Stop heating. Add a single seed crystal of pure product (if available) or scratch the glass surface.
Insulation: Wrap the flask in aluminum foil and allow it to cool very slowly to room temperature. Rapid cooling forces oiling out.
Note on Loading: For chromatography, if solubility is poor, avoid "wet loading" with strong solvents (which ruins resolution). Use Solid Loading : Dissolve in DCM, add Celite (ratio 1:2 compound:Celite), evaporate to a free-flowing powder, and load the powder on top of the column.
Module 4: Post-Coupling Metal Scavenging
Issue: “I used a brominated heterocycle in a Suzuki coupling. Now I have residual Palladium (Pd) that won't wash out.”
Expert Insight: The Chelation Problem
Nitrogen heterocycles (pyridines, pyrimidines) are excellent ligands. They actively bind Pd residues, pulling them through standard aqueous workups. Carbon treatment is often ineffective because it adsorbs the heterocyclic product along with the metal.
Protocol: The Si-TMT Scavenger Workflow
Use Silica-bound Trimercaptotriazine (Si-TMT) . This resin has a higher affinity for Pd than most nitrogen heterocycles.
Dissolve: Dissolve crude product in THF or EtOAc (avoid MeOH if possible, as it competes for metal binding).
Dosage: Add Si-TMT resin (approx. 3–5 equivalents relative to the Pd loading, not the product).
Temperature: Heat to 50°C for 2–4 hours . Room temperature scavenging is often too slow for chelated Pd.
Filtration: Filter through a generic fritted funnel. The Pd remains bound to the silica; the filtrate contains your purified product.
Visual Workflow: Metal Scavenging Decision Tree
Caption: Optimized workflow for removing palladium from coordinating heterocycles using Si-TMT.
stability and storage conditions for 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Technical Support Center: 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole Welcome to the technical support guide for 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (CAS No. 938458-87-8).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Welcome to the technical support guide for 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (CAS No. 938458-87-8). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and successful application of this versatile heterocyclic building block. The inherent reactivity of the bromomethyl group, which makes this compound a valuable synthetic intermediate, also necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Q1: What are the ideal long-term storage conditions for the solid compound?
For optimal stability, the solid compound should be stored at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen).[1] It should be kept in a tightly sealed, amber glass vial to protect it from moisture and light. While some suppliers indicate storage at room temperature is possible for related compounds[2], refrigerated conditions are recommended as a best practice to minimize the risk of thermal degradation over extended periods. The isoxazoline ring itself is thermally stable at moderate temperatures, but the bromomethyl group is the primary site of potential reactivity.[3]
Q2: How should I prepare and store stock solutions of this compound?
The stability of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole in solution is highly dependent on the choice of solvent.[4]
Recommended Solvents: Anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally suitable for preparing stock solutions.[4]
Storage of Solutions: Stock solutions should be stored at -20°C or -80°C to maximize shelf-life.[4] It is critical to use anhydrous grade solvents, as the presence of water can lead to hydrolysis.[5]
Best Practices: To avoid repeated freeze-thaw cycles that can accelerate degradation and introduce moisture, it is highly recommended to prepare single-use aliquots.[4]
Q3: What is the primary degradation pathway I should be concerned about?
The most significant stability concern is the hydrolysis of the C-Br bond . The bromomethyl group is a potent electrophile, making it susceptible to nucleophilic attack by water. This reaction results in the formation of the corresponding hydroxymethyl derivative, which will be inactive in alkylation reactions. This process is accelerated by the presence of moisture and protic solvents.
Q4: Is the compound sensitive to air or light?
While there is limited specific data on the photo-degradation of this particular molecule, it is a standard best practice in organic chemistry to protect functionalized heterocyclic compounds from prolonged exposure to light and air.[4] Oxygen can potentially participate in radical-mediated decomposition pathways, although this is less common than hydrolysis. Storing the solid in an amber vial and purging the headspace with an inert gas before sealing is a robust preventative measure.
Q5: What solvents should I avoid?
Protic solvents such as methanol, ethanol, and water should be avoided for long-term storage, as they can directly participate in solvolysis reactions with the reactive bromomethyl group.[4] Similarly, nucleophilic solvents or buffers (e.g., those containing amines or thiols) will react with the compound and should not be used for storage.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Problem: My reaction yield is low, or my experimental results are inconsistent.
Potential Cause: This is often the primary indicator of compound degradation. If the reagent has lost its potency, subsequent reactions will fail or provide poor yields. The cause is likely hydrolysis or reaction with impurities in the solvent.
Recommended Action:
Verify Integrity: Before proceeding, assess the purity of your compound using an analytical method like LC-MS or ¹H NMR. The presence of new, more polar peaks in LC-MS or the appearance of a peak corresponding to a -CH₂OH group in the NMR spectrum indicates hydrolysis.
Use Fresh Aliquots: If using a stock solution, thaw a fresh, unused aliquot. Avoid using solutions that have been stored for long periods at room temperature or have undergone multiple freeze-thaw cycles.
Ensure Anhydrous Conditions: For reactions, ensure all solvents and reagents are rigorously dried to prevent in-situ degradation of the alkylating agent.
Problem: The solid compound appears clumpy, sticky, or discolored.
Potential Cause: These physical changes are classic signs of moisture absorption (hygroscopicity).[6][7] Brominated organic compounds can be susceptible to absorbing atmospheric water, which not only changes the physical state but also initiates the chemical degradation process described above.
Recommended Action: It is strongly advised not to use the compound if its physical appearance has been compromised. Procure a fresh batch and strictly adhere to the recommended storage conditions, including the use of a desiccator for short-term storage outside of the refrigerator.
Problem: A precipitate has formed in my frozen stock solution, or the solution has changed color.
Potential Cause: Precipitation upon freezing can occur if the compound's solubility limit is exceeded at low temperatures.[4] Discoloration, such as turning yellow, often indicates chemical degradation.[4]
Recommended Action:
Precipitation: Gently warm the solution to room temperature and vortex or sonicate to attempt redissolution. If it does not fully redissolve, the concentration may be too high for the solvent at that storage temperature.
Discoloration: A color change is a strong indicator of decomposition. The solution should be discarded, and a fresh stock should be prepared. Ensure you are using high-purity, anhydrous solvent and storing the solution protected from light.
Part 3: Protocols and Data
Protocol 3.1: Recommended Handling of Solid Compound
Allow the sealed vial to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
Handle the compound in a well-ventilated area, preferably a fume hood.[2][8]
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
For weighing, use a clean, dry spatula and weigh the desired amount quickly.
After dispensing, purge the vial headspace with an inert gas (e.g., argon), reseal tightly, and return to refrigerated storage.
The following diagram outlines a logical workflow for troubleshooting experiments where the stability of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole is .
Caption: Troubleshooting workflow for assessing compound stability.
Technical Support Center: Stability of Isoxazoline Compounds in Common Laboratory Solvents. (n.d.). BenchChem.
Material Safety Data Sheet - 3-Bromo-5,5-Dimethyl-4,5-Dihydroisoxazole. (n.d.). Chemicea.
Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. (2023). European Journal of Medicinal Chemistry.
Hygroscopicity and Cloud Condensation Nucleation Activity of Bromine Salts. (2026). ACS Earth and Space Chemistry.
Structure and stability of isoxazoline compounds. (2025). ResearchGate.
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024). Research Results in Pharmacology.
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). Atmospheric Chemistry and Physics.
Navigating the Unexpected: A Technical Support Guide for 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Welcome to the technical support center for 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile, yet oc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile, yet occasionally unpredictable, reagent. My aim is to provide you with in-depth, field-tested insights into the unexpected side reactions that can occur during its use. By understanding the underlying chemical principles, you can better troubleshoot your experiments, optimize your reaction conditions, and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
1. Why am I observing a significant amount of a bicyclic impurity, especially when using strong bases?
This is likely the formation of 4-ethyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene . This unexpected rearrangement is a known side reaction for 5-(halomethyl)-4,5-dihydroisoxazoles when treated with strong, non-nucleophilic bases like potassium t-butoxide. The reaction proceeds through an intramolecular cyclization, which is often favored over intermolecular nucleophilic substitution or elimination under these conditions.
2. My reaction with a nucleophile is giving a mixture of the desired substituted product and an alkene. What's happening?
You are observing a competition between nucleophilic substitution (SN2) and elimination (E2) at the bromomethyl group.
Strong, sterically hindered bases (e.g., potassium t-butoxide, DBU) will favor the E2 pathway, leading to the formation of 5-methylene-3-ethyl-4,5-dihydroisoxazole.
Good nucleophiles that are weak bases (e.g., azide, cyanide, thiols) will favor the desired SN2 reaction.
Nucleophiles with intermediate basicity (e.g., amines, hydroxides) can give mixtures of both products.
3. I'm seeing degradation of my starting material and the formation of polar, water-soluble byproducts upon acidic workup. What are these?
The 4,5-dihydroisoxazole ring is susceptible to acid-catalyzed hydrolysis due to the inherent weakness of the N-O bond.[1] This ring-opening reaction typically yields β-amino carbonyl compounds or related derivatives, which are often more polar and water-soluble than the starting material. The rate of this hydrolysis is dependent on the pH, with lower pH values leading to faster degradation.
4. During the synthesis of the isoxazoline itself, I'm getting a significant, hard-to-remove impurity. What could it be?
If you are synthesizing the isoxazoline via a 1,3-dipolar cycloaddition of a nitrile oxide, the most common side product is a furoxan .[2] Furoxans are dimers of the nitrile oxide intermediate and their formation is favored at higher concentrations of the nitrile oxide.
II. Troubleshooting Guides
This section provides a more detailed analysis of specific problems, including mechanistic insights and actionable protocols.
Problem 1: Formation of 4-ethyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene
Symptoms:
Appearance of a new, non-polar spot on TLC.
1H NMR spectrum shows the disappearance of the bromomethyl signal and the appearance of signals corresponding to a cyclopropyl ring.
Mass spectrometry confirms a product with the loss of HBr from the starting material.
Causality:
The formation of the bicyclic product is a result of an intramolecular SN2' type reaction. A strong base deprotonates the C4 position of the isoxazoline ring, creating a carbanion. This carbanion then acts as an internal nucleophile, attacking the bromomethyl group and displacing the bromide to form the cyclopropane ring.
Troubleshooting Protocol:
Reagent Selection:
If your goal is nucleophilic substitution at the bromomethyl group, avoid strong, hindered bases. Opt for weaker bases like sodium carbonate or triethylamine, or use a salt of your nucleophile (e.g., sodium azide).
If an elimination reaction is desired, a strong, hindered base is appropriate, but be aware of the potential for this rearrangement to compete.
Temperature Control:
Run the reaction at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate. The intramolecular cyclization may have a higher activation energy than the desired intermolecular reaction.
Order of Addition:
Consider adding the base slowly to a solution of the isoxazoline and the nucleophile. This will keep the concentration of the deprotonated isoxazoline low and favor the intermolecular reaction.
Data Summary: Base Selection and Predominant Reaction Pathway
Base/Nucleophile Category
Examples
Predominant Reaction Pathway
Strong, Hindered Bases
Potassium t-butoxide, DBU
Rearrangement/Elimination
Strong, Nucleophilic Bases
NaOH, KOH
Mixture of Substitution, Elimination, and Rearrangement
Weak, Non-nucleophilic Bases
NaHCO₃, K₂CO₃
Minimal side reactions, suitable for substitution
Good Nucleophiles (Weak Bases)
NaN₃, NaCN, RSH
Nucleophilic Substitution
Experimental Workflow: Minimizing Bicyclic Product Formation in a Substitution Reaction
Caption: Deciding between SN2 and E2 pathways.
Problem 3: Ring Opening and Degradation
Symptoms:
Streaking on TLC, indicating the formation of multiple, often polar, products.
Difficulty in isolating the desired product from an aqueous workup.
Complex NMR spectra with broad signals.
Causality:
The N-O bond of the isoxazoline ring is the weak point.
Acidic conditions: The nitrogen atom is protonated, making the N-O bond even more susceptible to cleavage. Water can then attack the C5 position, leading to ring opening.
Basic conditions: A strong base can deprotonate the C4 position, which can initiate a cascade of reactions leading to ring cleavage.
Troubleshooting Protocol:
pH Control:
Avoid strongly acidic or basic conditions during both the reaction and workup.
If an acidic or basic reagent is required, consider using a milder alternative or a buffered system.
During workup, use a saturated solution of a mild base (e.g., NaHCO₃) or a mild acid (e.g., NH₄Cl) for neutralization.
Temperature Management:
Ring opening is often accelerated at higher temperatures. Maintain the lowest practical temperature for your reaction and workup.
Mechanistic Pathway: Acid-Catalyzed Ring Opening
Caption: Acid-catalyzed hydrolysis pathway.
III. References
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 56-65. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Improving aqueous solubility of 4,5-dihydroisoxazole (isoxazoline) derivatives for biological assays.
Executive Summary & Scaffold Analysis
The Problem:
4,5-dihydroisoxazole (isoxazoline) derivatives are privileged scaffolds in medicinal chemistry, known for their bioactivity in antimicrobial, anticancer, and anti-inflammatory domains. However, they suffer from the "Brick Dust" syndrome. The heterocyclic core is rigid and lipophilic; when substituted with aryl groups (common for potency), the LogP spikes, and aqueous solubility plummets.
The Consequence:
In biological assays, this leads to:
Compound Precipitation: The "Crash Effect" upon dilution into media.
Cytotoxicity Artifacts: Crystal formation disrupting cell membranes, masquerading as apoptosis.
This guide provides a validated troubleshooting framework to solubilize these derivatives without compromising assay integrity.
Diagnostic Decision Matrix
Before altering your protocol, determine the physicochemical bottleneck of your specific derivative.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on chemical structure and assay constraints.
Troubleshooting Guides & FAQs
Issue 1: The "Crash" Effect (Precipitation upon Dilution)
User Question: "My compound is soluble in 100% DMSO at 10mM. When I dilute it directly into the culture medium to 10µM, it turns cloudy immediately. Why?"
Technical Diagnosis:
You are experiencing Solvent Shock . 4,5-dihydroisoxazoles are highly hydrophobic. When a small volume of DMSO stock hits a large volume of aqueous media, the local solvent environment shifts instantaneously from lipophilic to hydrophilic. The compound molecules aggregate faster than they can disperse.
Solution: The Intermediate Dilution Protocol
Do not dilute directly from 100% DMSO to 0.1% DMSO. Use a "stepping stone" approach to allow the compound to equilibrate.
Protocol:
Stock: Start with 10 mM compound in 100% DMSO.
Intermediate Step: Dilute 1:10 into a compatible intermediate solvent (e.g., pure Ethanol or 50% DMSO/Water) to create a 1 mM working solution.
Note: Many isoxazolines tolerate ethanol better as a transition solvent than water.
Final Step: Dilute the 1 mM working solution 1:100 into the pre-warmed culture medium while vortexing vigorously .
Result: Final concentration 10 µM, Final DMSO/Solvent < 1%.
Issue 2: False Positives in Enzyme Assays
User Question: "I see high inhibition in my kinase assay, but the IC50 shifts when I change the enzyme concentration. Is my isoxazoline a promiscuous inhibitor?"
Technical Diagnosis:
Likely yes. Hydrophobic isoxazolines are prone to forming colloidal aggregates in aqueous buffers. These colloids sequester enzymes nonspecifically, leading to false inhibition. This is a hallmark of Pan-Assay Interference Compounds (PAINS).
Solution: Detergent-Based Disaggregation
You must prove the inhibition is specific (1:1 binding) and not physical sequestration.
Protocol:
Prepare your assay buffer with 0.01% Triton X-100 or 0.005% Tween-20 .
Freshly prepare the inhibitor dilution series.
Centrifugation Test: Spin your diluted compound samples at 10,000 x g for 10 minutes before adding enzyme. If the potency drops significantly after spinning, your compound was precipitating/aggregating.
Critical Reference: See the Assay Guidance Manual on detecting non-specific inhibition [1].
Issue 3: Cellular Toxicity vs. Compound Activity
User Question: "My cells are dying in the control wells containing only the vehicle. How can I deliver high concentrations of my lipophilic isoxazoline without killing the cells with DMSO?"
Technical Diagnosis:
Most primary cells and sensitive lines (e.g., neurons, stem cells) cannot tolerate DMSO > 0.1%. If your compound requires 1% DMSO to stay in solution, the solvent toxicity will mask your data.
Solution: Cyclodextrin Complexation ("The Trojan Horse")
Encapsulate the hydrophobic isoxazoline core inside a water-soluble ring. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this scaffold.
Protocol (Complexation):
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS. Filter sterilize (0.22 µm).
Solubilization: Add your solid isoxazoline derivative to this vehicle.
Equilibration: Shake at 250 RPM at Room Temperature for 24–48 hours.
Usage: The resulting solution is water-soluble.[1][2] You can add this directly to cell media without any DMSO.
Data Comparison:
Parameter
DMSO Delivery
Cyclodextrin Delivery
Max Solubility
High (in stock)
Moderate (in aqueous)
Cell Toxicity
High (>0.5% v/v)
Negligible (up to 20% w/v)
Precipitation Risk
High (upon dilution)
Low (encapsulated)
Permeability
Passive diffusion
Endocytosis/Release
Validated Experimental Workflow
Kinetic Solubility Assay (High-Throughput)
Do not rely on thermodynamic solubility (equilibrium of solid powder). For bioassays, you need Kinetic Solubility (from DMSO stock).[3]
Figure 2: Kinetic solubility workflow to determine the maximum concentration usable in an assay before precipitation occurs.
Step-by-Step Protocol:
Preparation: Pipette 4 µL of 10 mM DMSO stock into 196 µL of PBS (pH 7.4) in a 96-well plate.
Agitation: Seal and shake at 500 RPM for 2 hours at room temperature.
Separation: Filter using a 0.45 µm filter plate OR centrifuge at 3000 rpm for 10 minutes.
Quantification: Analyze the supernatant via HPLC-UV or LC-MS.
Calculation:
References
Assay Guidance Manual (NCBI) . Assay Interference by Chemical Aggregates.
Source: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online
Operator: Senior Application Scientist
Ticket ID: SC-13DC-SCALE
Subject: Troubleshooting Safety, Catalysis, and Purification in High-Throughput "Click" Chemistry
Executive Summary: The Scale-Up Paradox
Welcome to the Scale-Up Support Center. You are likely here because the reaction that worked perfectly on a 50 mg scale in a scintillation vial is failing—or becoming dangerous—at the 50 g or 1 kg scale.
1,3-Dipolar cycloadditions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are deceptively simple. On a small scale, they are robust and high-yielding. On a large scale, three critical variables turn against you:
Thermodynamics: These reactions are highly exothermic (~50–60 kcal/mol). In batch, this heat cannot dissipate fast enough, leading to thermal runaway.
Azide Stability: Organic azides are high-energy density precursors. Accumulating large inventories poses an explosion hazard.
Metal Contamination: Removing copper to <10 ppm (ICH guidelines) becomes exponentially harder as viscosity and volume increase.
This guide provides field-proven protocols to neutralize these threats.
Safety Module: Handling Organic Azides
Issue: Unsure if a specific azide is safe to isolate or scale up.
The stability of an organic azide is governed by its energy density. Before scaling, you must calculate the Carbon/Nitrogen (C/N) Ratio .[1]
Diagnostic Tool: The "Rule of Six" & C/N Ratio
Use the following equation to determine the safety tier of your reagent:
DO NOT ISOLATE. Synthesize in situ only. Max scale < 1 g.
1.0 – 3.0
Unstable
Store as dilute solution (< 1 M).[1][2][5] Store cold (< 0°C). Shield from light.
≥ 3.0
Stable
generally safe to isolate at room temperature (Rule of Six).[5]
Technical Note: Even "stable" azides can decompose violently if exposed to transition metals (forming metal azides) or chlorinated solvents (forming di/tri-azidomethane). Never use DCM with sodium azide.
Visual Workflow: Azide Safety Assessment
Caption: Decision logic for handling organic azides based on atomic composition ratios.
Process Module: Managing the Exotherm (Batch vs. Flow)
Issue: My 100 g batch reaction overheated and ejected contents.
Root Cause: The enthalpy of triazole formation is approx. -61 kcal/mol. In a bulk reactor, the surface-area-to-volume ratio decreases, trapping heat. This accelerates the rate (Arrhenius law), creating a positive feedback loop (runaway).
Solution: Switch from Batch to Continuous Flow Chemistry . This increases the surface-area-to-volume ratio by orders of magnitude, allowing efficient heat dissipation.
Protocol: Converting Batch CuAAC to Continuous Flow
Materials:
Reactor: Coil reactor (PFA or Stainless Steel), volume 10–20 mL.
Pumps: Dual piston pumps (Acid resistant).
Back Pressure Regulator (BPR): 4–7 bar (to prevent solvent boiling).
Note: Keep Cu and Ascorbate separated until the mixing tee to prevent premature catalyst activation/degradation.
System Setup:
Connect Stream A and Stream B to a T-mixer.
Pass the combined stream into a reactor coil submerged in a thermostat bath (set to 40–60°C).
Install BPR at the outlet.
Residence Time Calculation:
Target residence time (
) = 10–20 mins (typical for CuAAC).
Flow Rate (
) = Reactor Volume () / .
Quench & Collection:
Direct output into a vessel containing a copper scavenger (e.g., EDTA solution or QuadraPure™ resin) to immediately stop the reaction and begin purification.
Why this works: The small diameter of the flow tubing ensures that heat generated is immediately transferred to the cooling bath, maintaining isothermal conditions.
Purification Module: Copper Catalyst Removal
Issue: Product is colored (green/blue) or fails heavy metal testing (>10 ppm Cu).
Troubleshooting Guide:
Method
Efficiency
Pros
Cons
Best For
Liquid-Liquid Extraction
Low-Medium
Cheap, simple.
Generates large waste volumes; Emulsions.
Early R&D; Non-polar products.
Homogeneous Chelation
High
Very effective.
Reagents (EDTA) can be hard to remove.
Water-soluble products.
Solid-Supported Scavengers
Very High
Clean filtration; No emulsion.
Expensive materials (Resins/Silica).
GMP Scale-up ; API synthesis.
Recommended Protocol: Solid-Phase Scavenging (The "Tea Bag" Method)
Selection: Use a thiourea-functionalized silica or resin (e.g., SiliaMetS® Thiol or QuadraPure™ TU). These have extremely high affinity for Cu(I) and Cu(II).
Loading: Add 10–20 wt% of scavenger relative to the theoretical mass of the product.
Incubation: Stir the crude reaction mixture (diluted in EtOAc or MeOH) with the resin for 2–4 hours at room temperature.
Visual Check: The resin should turn dark/black (absorbing Cu), and the solution should become colorless.
Filtration: Filter through a celite pad.
Validation: Test filtrate with a colorimetric Cu test strip or ICP-MS.
Visual Workflow: Copper Removal Strategy
Caption: Comparison of liquid-liquid extraction vs. solid-phase scavenging for catalyst removal.
Regioselectivity: Controlling the Isomer
Issue: I need the 1,5-disubstituted triazole, but CuAAC gives the 1,4-isomer.
Thermal cycloaddition (Huisgen) gives a ~1:1 mixture of 1,4- and 1,5-isomers. You cannot rely on thermal methods for scale-up if regioselectivity is required.
For 1,4-Regioisomer: Use CuAAC (Copper-Catalyzed).[6]
Mechanism:[6][7][8][9][10][11][12][13][14] Formation of a copper-acetylide intermediate directs the azide attack.
For 1,5-Regioisomer: Use RuAAC (Ruthenium-Catalyzed).[7][15][16]
Scale-up Note: RuAAC is sensitive to air/moisture and more expensive. It requires strictly anhydrous solvents (THF/Dioxane) and inert atmosphere (N2/Ar).
References
Foundational Click Chemistry: Kolb, H. C.; Finn, M. G.; Sharpless, K. B.[5] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[5]
CuAAC Mechanism & Ligands: Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
Azide Safety (Rule of Six): Bräse, S.; Gil, C.; Knepper, K.; Zimmermann, V. Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[4][5][5]
Flow Chemistry Scale-Up: Gutmann, B.; Roduit, J.-P.; Roberge, D.; Kappe, C. O. Safe and Scalable Continuous-Flow Synthesis of Organic Azides and 1,2,3-Triazoles.
RuAAC (1,5-Selectivity): Zhang, L.; Chen, X.; Xue, P.; Sun, H. H. Y.; Williams, I. D.; Sharpless, K. B.; Fokin, V. V.; Jia, G. Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.
) are highly reactive 1,3-dipoles.[1][2] In the absence of a sufficient concentration of dipolarophile (alkene/alkyne), they undergo a rapid, second-order dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).
The Solution Logic:
Since dimerization is second-order with respect to the nitrile oxide (
), while cycloaddition is first-order with respect to the nitrile oxide (), the most effective control strategy is to minimize the steady-state concentration of the nitrile oxide.
Decision Matrix: Select Your Generation Method
Use the following logic flow to determine the optimal protocol for your specific substrate.
Figure 1: Decision matrix for selecting the appropriate nitrile oxide generation method based on stability and precursor availability.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant amounts of furoxan dimer in my NMR/LCMS."
Diagnosis: The local concentration of nitrile oxide is too high relative to the dipolarophile. This often happens when the base is added too quickly or the dipolarophile is unreactive.
Corrective Action:
Switch to In Situ Generation: Never attempt to isolate unstable nitrile oxides. Generate them in the presence of the dipolarophile.
Implement Syringe Pump Addition: If using the hydroximoyl chloride method (Protocol B), add the base (e.g., Et3N) via a syringe pump over 4–8 hours. This keeps the
extremely low, statistically favoring the collision with the alkene over another nitrile oxide molecule.
Increase Dipolarophile Equivalents: If the alkene is inexpensive, use it in excess (1.5 – 5.0 equiv) to drive the pseudo-first-order kinetics.
Issue 2: "My aliphatic nitrile oxide decomposes before reacting."
Diagnosis: Aliphatic nitrile oxides are notoriously unstable and prone to rapid dimerization or rearrangement to isocyanates.
Corrective Action:
Use the Mukaiyama Method (Protocol C): Dehydration of nitroalkanes using phenyl isocyanate (PhNCO) creates the nitrile oxide under anhydrous, non-nucleophilic conditions that are often gentler for aliphatic chains.
Flow Chemistry: If available, use a continuous flow reactor.[2] By mixing the precursor and base immediately before a heated coil containing the dipolarophile, you minimize the residence time of the free dipole.
Issue 3: "I cannot use chlorinated solvents or toxic reagents."
Diagnosis: Traditional methods often use DCM or benzene and chlorinating agents (NCS).
Corrective Action:
Adopt Protocol D (Green Oxidation): Use the NaCl/Oxone system in aqueous media. This generates the nitrile oxide directly from the aldoxime without pre-chlorination, using water/alcohol solvents.
Comparative Data: Generation Methods
Feature
Hydroximoyl Chloride (Huisgen)
Nitroalkane Dehydration (Mukaiyama)
Oxidative (Oxone/NaCl)
Precursor
Aldoxime Chlorination
Primary Nitroalkane
Aldoxime
Reagents
NCS/DMF then EtN
PhNCO, EtN (cat.)
Oxone, NaCl, Base
Dimerization Risk
Medium (High if base added fast)
Low (Slow release)
Low (Controlled oxidation)
Substrate Scope
Broad (Aromatic/Aliphatic)
Best for Aliphatic
Broad, Water-tolerant
Key Advantage
Standard, well-characterized
Avoids halogenation steps
Green, avoids toxic byproducts
Validated Experimental Protocols
Protocol A: In Situ Generation from Hydroximoyl Chlorides (Standard)
Best for: Aromatic nitrile oxides and general synthesis.
Mechanism:
Chlorination of aldoxime using N-chlorosuccinimide (NCS).
1,3-Elimination of HCl by base to release nitrile oxide.
Step-by-Step:
Chlorination: Dissolve the aldoxime (1.0 equiv) in DMF (0.5 M). Add NCS (1.1 equiv) portion-wise at room temperature. Stir until conversion is complete (check TLC/NMR). Note: Gas evolution (HCl) may occur.
Setup: Dissolve the resulting hydroximoyl chloride and the dipolarophile (1.2–1.5 equiv) in dry DCM or Ether.
Controlled Addition: Dissolve Et
N (1.2 equiv) in a small volume of solvent. Using a syringe pump , add the EtN solution to the reaction mixture dropwise over 4–6 hours at 0°C to RT.
Workup: Wash with water to remove salts, dry over MgSO
Reaction: Stir at 50–80°C. The formation of a urea precipitate (diphenylurea) indicates reaction progress.
Filtration: Filter off the urea byproduct before standard aqueous workup.
Protocol C: Green Oxidative Cycloaddition (NaCl/Oxone)
Best for: Environmental sustainability and avoiding chlorination steps.
Mechanism:
Chloride (catalytic) is oxidized to Cl
, which chlorinates the aldoxime in situ. The base effects elimination to the nitrile oxide.[3]
Step-by-Step:
Solution: Suspend aldoxime (1.0 equiv) and dipolarophile (1.1 equiv) in a 1:1 mixture of
-BuOH/Water.
Reagents: Add NaCl (0.5 equiv) and NaHCO
(3.0 equiv).
Oxidation: Add Oxone® (0.6 equiv) portion-wise over 1 hour.
Completion: Stir vigorously at RT. The reaction is usually complete within 2–4 hours.
Workup: Extract with EtOAc.
Mechanistic Visualization
The competition between cycloaddition and dimerization is governed by kinetics. The diagram below illustrates the divergent pathways.
Figure 2: Kinetic competition between the desired cycloaddition (Path A) and unwanted dimerization (Path B).[4][5]
References
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][6][7][8][9][10][11] Past and Future. Angewandte Chemie International Edition. Link
Mukaiyama, T., & Hoshino, T. (1960). The Reaction of Primary Nitroparaffins with Isocyanates. Journal of the American Chemical Society. Link
Yoshimura, A., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters.[12] Link
Plumet, J. (2020).[6][11] 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non-Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow.[6][11][13] ChemPlusChem.[6][10] Link
Firestone, R. A. (2013). Mechanism of 1,3-Dipolar Cycloadditions.[1][2][7][8][10][11] Tetrahedron. Link
influence of solvent and temperature on dihydroisoxazole synthesis yield
Technical Support Center: Dihydroisoxazole Synthesis Optimization Subject: Influence of Solvent and Temperature on Yield & Selectivity in [3+2] Cycloaddition Ticket ID: #ISOX-302-OPT Assigned Specialist: Senior Applicati...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Dihydroisoxazole Synthesis Optimization
Subject: Influence of Solvent and Temperature on Yield & Selectivity in [3+2] Cycloaddition
Ticket ID: #ISOX-302-OPT
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The Reaction Landscape
The synthesis of 4,5-dihydroisoxazoles (isoxazolines) typically proceeds via the 1,3-dipolar cycloaddition of a nitrile oxide (the dipole) with an alkene (the dipolarophile).[2] While this reaction is powerful, it is kinetically sensitive. The primary cause of yield loss is not usually decomposition, but rather the dimerization of the highly reactive nitrile oxide intermediate into furoxans (1,2,5-oxadiazole-2-oxides).
Success depends on maintaining a low steady-state concentration of the nitrile oxide relative to the alkene, controlled primarily by temperature (kinetics) and solvent (solubility and hydrophobic effects).
Troubleshooting Guide (Q&A Format)
Q1: My LC-MS shows full consumption of the starting oxime, but the isolated yield of the dihydroisoxazole is <40%. A significant side product is observed. What happened?
Diagnosis: You are likely observing Furoxan formation (nitrile oxide dimerization).[1][2][3][4]
Root Cause: The rate of dimerization (
) is second-order with respect to the nitrile oxide concentration, whereas the cycloaddition () is first-order. If the nitrile oxide is generated too quickly or accumulates because the alkene is unreactive, dimerization dominates.
Solution:
Protocol Adjustment: Switch to a slow-addition protocol . Do not add the base (e.g.,
) all at once.[1] Add it dropwise over 2–4 hours to the mixture of chloroxime and alkene.
Stoichiometry: Increase the alkene equivalents (1.5 – 3.0 eq) to favor the bimolecular collision with the dipolarophile over the self-reaction.
Q2: I am using Dichloromethane (DCM) as a solvent, but the reaction is sluggish. Should I switch to a polar aprotic solvent like DMF?
Diagnosis: Solvent choice affects both solubility and reaction rate via the "hydrophobic effect."
Analysis: While DMF solves solubility issues, it often does not accelerate the cycloaddition.[1]
Recommendation: Consider "On-Water" or Aqueous-Alcoholic conditions .
Mechanism: Water forces the organic reactants (nitrile oxide and alkene) into close proximity due to hydrophobic interactions, significantly accelerating the reaction rate and often improving regioselectivity.
Green Alternative: Use Ethanol/Water (1:[1]1) or pure water with vigorous stirring. Yields in aqueous media are often 15–20% higher than in DCM due to this "internal pressure" effect.
Q3: The reaction is slow at room temperature. Can I reflux the mixture to push conversion?
Diagnosis: Thermal instability of the nitrile oxide.
Risk: High temperatures (
) increase the entropy of the system, often favoring the entropically driven dimerization or decomposition over the ordered transition state of the cycloaddition.
Optimization:
Do not reflux unless the alkene is extremely electron-deficient and unreactive.
Alternative: Use mild heating (40–50°C) only if necessary.[1] If the reaction is slow, it is safer to increase the concentration of the alkene (dipolarophile) rather than the temperature.
Figure 1: Mechanistic Divergence (Cycloaddition vs. Dimerization)
This diagram illustrates the critical competition between the desired pathway and the fatal side reaction.
Caption: Figure 1. The kinetic competition between the desired [3+2] cycloaddition (Green) and the parasitic dimerization to furoxan (Red).
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step logic for diagnosing yield issues based on crude reaction analysis.
Comparative Data: Solvent & Temperature Impact[2]
The following table summarizes expected outcomes based on standard literature precedents for the reaction of benzaldehyde oxime with ethyl acrylate.
Parameter
Condition
Expected Yield
Mechanistic Insight
Solvent
DCM / Chloroform
60–75%
Good solubility, but slow kinetics. Standard baseline.
Water / EtOH (1:1)
80–92%
Hydrophobic effect accelerates cycloaddition; product often precipitates (easy isolation).
DMF / DMSO
50–65%
High solubility prevents precipitation but makes workup difficult; no rate acceleration.
Temperature
0°C RT
High
Ideal. Slow generation of dipole allows trapping by alkene before dimerization.
Reflux (>60°C)
Low (<50%)
Promotes rapid dimerization (Furoxan) and thermal degradation.
Microwave (80°C)
Variable
Can work for very stable dipoles, but risky for labile substrates.
Standard Operating Procedure (SOP)
Protocol: In Situ Generation via Chloramine-T (Green Chemistry Approach)
This protocol avoids the use of toxic chlorine gas or unstable acid chlorides.
Preparation: Dissolve the aldoxime (1.0 mmol) in Ethanol (10 mL).
Dipolarophile Addition: Add the alkene (1.2 – 1.5 mmol).
Oxidant Addition: Add Chloramine-T trihydrate (1.1 mmol) in portions over 15 minutes.
Reaction: Stir at Room Temperature (25°C) for 4–8 hours.
Checkpoint: Monitor TLC.[1][5][6] The formation of a white precipitate (NaCl/Sulfonamide byproduct) usually indicates progress.
Workup:
Evaporate ethanol under reduced pressure.
Resuspend residue in water (15 mL) and extract with Ethyl Acetate (3 x 15 mL).
Wash organic layer with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol (if solid) or Flash Chromatography (Hexane/EtOAc).
References
Kotian, S. Y., et al. (2016).[1] "Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives..." Journal of Chemical Sciences. Link
BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of isoxazole derivatives." Link
Mendel, D. S., et al. (2016).[1] "Water-Assisted Nitrile Oxide Cycloadditions." Angewandte Chemie International Edition. Link
Kouznetsov, V. V. (2019).[1] "Recent advances in the synthesis of isoxazoles." Organic & Biomolecular Chemistry. Link
Sci-Rad. (2023).[7] "Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles." Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Catalyst Selection for Regiocontrol in Cycloadditions
Topic: Catalyst Selection for Improved Regioselectivity in Cycloaddition Reactions
Content Type: Technical Guide & Troubleshooting Matrix
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: The Regioselectivity Imperative
In drug discovery, the difference between a 1,4-triazole and a 1,5-triazole, or an ortho- vs. meta- Diels-Alder adduct, is not just structural—it is the difference between a nanomolar inhibitor and an inactive by-product. This guide moves beyond basic textbook definitions to provide a decision-making framework for catalyst selection, focusing on the mechanistic drivers that enforce regiocontrol.
Module 1: The Click Chemistry Divergence (Cu vs. Ru)
The azide-alkyne cycloaddition is the gold standard for modular synthesis. However, the choice of metal dictates the regiochemical outcome through entirely different mechanistic pathways.
Mechanistic Insight
Cu-Catalyzed (CuAAC): Proceeds via a dinuclear copper intermediate.[1] The copper acetylide species enforces a steric and electronic lock, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.
Ru-Catalyzed (RuAAC): Operates via a ruthenacycle intermediate.[2][3][4] The oxidative coupling of the azide and alkyne places the more electronegative carbon of the alkyne distal to the steric bulk of the Cp* ligand, favoring the 1,5-disubstituted product.
Decision Matrix: Cu vs. Ru
Feature
CuAAC (Copper)
RuAAC (Ruthenium)
Primary Product
1,4-Regioisomer (Exclusive)
1,5-Regioisomer (Selective)
Catalyst Species
Cu(I) generated in situ (CuSO₄ + Ascorbate) or CuI/TTTA
[CpRuCl(cod)] or [CpRuCl(PPh₃)₂]
Alkyne Scope
Terminal Alkynes Only
Terminal & Internal Alkynes
Solvent Tolerance
High (Water, alcohols, DMSO compatible)
Moderate (Aprotic preferred; THF, Dioxane)
Key Limitation
Cytotoxicity (Cu residues); unstable with internal alkynes
Steric sensitivity; higher cost
Protocol 1: Ruthenium-Catalyzed Synthesis of 1,5-Triazoles
For researchers requiring the "inverse" click regioisomer.
Preparation: In a glovebox or under Ar flow, charge a vial with [Cp*RuCl(cod)] (2–5 mol%).
Solvent: Add anhydrous THF or Dioxane (0.2–0.5 M concentration relative to limiting reagent). Note: Avoid protic solvents which can retard the rate.
Addition: Add the azide (1.0 equiv) and alkyne (1.2 equiv).
Reaction: Seal and heat to 60–80 °C for 4–12 hours.
Workup: Ru catalysts do not require extensive chelation workup like Cu. Filter through a short pad of silica gel to remove the metal complex; concentrate filtrate.
Module 2: Lewis Acid Tuning in Diels-Alder Reactions
Thermal Diels-Alder reactions often yield mixtures of regioisomers (ortho/meta or para) and stereoisomers (endo/exo). Lewis Acids (LAs) catalyze these reactions by lowering the LUMO energy of the dienophile, but their coordination geometry drives regioselectivity.
The "Chelation Control" Strategy
For substrates with auxiliary binding sites (e.g.,
-hydroxy enones), bidentate Lewis acids lock the conformation, effectively shielding one face of the molecule or directing the diene approach to a specific carbon.
Monodentate LAs (e.g., BF₃·OEt₂, AlCl₃): Strong activation, but flexible coordination. Good for simple rate acceleration.
Bidentate/Chelating LAs (e.g., TiCl₄, Mg(II)-bis(oxazoline)): rigidify the transition state. Essential for high regio- and enantiocontrol.
Visualizing the Pathway
Caption: Decision tree for selecting catalysts based on reaction class and desired regiochemical outcome.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users in the field.
Scenario A: "I switched from Cu to Ru to get the 1,5-isomer, but the reaction is stalled."
Diagnosis: Catalyst Deactivation or Steric Congestion.[5]
Cause 1 (Solvent): Did you use a coordinating solvent like MeCN or DMSO?
Fix: Ru centers are easily inhibited by strong sigma-donors. Switch to non-coordinating solvents like Dioxane , Toluene , or Benzene .
Cause 2 (Sterics): Are you using a bulky tertiary azide?
Fix: The Cp* ligand is bulky. Switch to the slightly smaller CpRuCl(PPh₃)₂ (lacking the pentamethyl group) or increase temperature to 80°C.
Cause 3 (Internal Alkynes): Are you trying to react two internal, electron-deficient partners?
Fix: RuAAC struggles with highly electron-deficient internal alkynes. This substrate class is a known limitation.
Scenario B: "My Diels-Alder reaction has high conversion but poor regioselectivity (1:1 mixture)."
The Problem: The uncatalyzed thermal background reaction is competing with the catalyzed pathway. If the catalyst isn't accelerating the reaction by at least
, the non-selective thermal pathway will dilute your selectivity.
Fix 1 (Temperature):Lower the temperature. A potent Lewis Acid (e.g., Et₂AlCl) should allow the reaction to proceed at -78°C or -40°C. At these temps, the thermal background is dormant, and only the catalyzed (selective) pathway operates.
Fix 2 (Catalyst Loading): Increase catalyst loading to 20-50 mol% or switch to a "harder" Lewis acid (e.g., Sc(OTf)₃) if the dienophile is a hard base (like an amide).
Scenario C: "The catalyst precipitates or turns black immediately."
Diagnosis: Poisoning by Impurities.
Amines/Thiols: Free amines or thiols in your substrate will kill Lewis Acids (forming stable adducts) and poison Cu/Ru catalysts.
Fix: Protect free amines as carbamates (Boc/Cbz) or use H-bonding organocatalysts (e.g., thioureas) which are tolerant of Lewis-basic sites, though they offer lower rate acceleration.
References
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][4][6][7] Journal of the American Chemical Society.
Corey, E. J. (2002). Catalytic Enantioselective Diels-Alder Reactions: Methods, Mechanistic Fundamentals, Applications, and Perspectives. Angewandte Chemie International Edition.
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society.
Technical Support Center: Purification of Halogenated 4,5-Dihydroisoxazoles
Status: Operational Ticket ID: PUR-ISOX-45-HAL Assigned Specialist: Senior Application Scientist Last Updated: February 4, 2026 Executive Summary This guide addresses the purification of halogenated 4,5-dihydroisoxazoles...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: PUR-ISOX-45-HAL
Assigned Specialist: Senior Application Scientist
Last Updated: February 4, 2026
Executive Summary
This guide addresses the purification of halogenated 4,5-dihydroisoxazoles (isoxazolines), typically synthesized via [3+2] cycloaddition of nitrile oxides with alkenes. The primary challenges in this workflow are the separation of the furoxan dimer (nitrile oxide dimerization byproduct), the resolution of regioisomers (3,5- vs. 3,4-substitution), and the prevention of acid-catalyzed degradation on silica gel.
Module 1: Diagnostic Triage & Impurity Profiling
Before initiating purification, you must accurately identify the composition of your crude mixture. The "Halogen Advantage" (heavy atoms Cl, Br, I) often renders these compounds crystalline, but it also increases lipophilicity, compressing chromatographic separation windows.
The Impurity Landscape
The [3+2] cycloaddition is rarely quantitative. You will likely encounter three distinct species:
Species
Origin
Relative Polarity (TLC)
Diagnostic NMR Feature (H)
Target Isoxazoline
[3+2] Cycloaddition
Mid-Polar
Distinct ABX/AMX pattern at 2.8–5.5 ppm (4-H and 5-H protons).
Furoxan (Dimer)
Nitrile Oxide Dimerization
Low Polarity (Moves fast)
Lacks the ABX aliphatic signals. Aromatic/Alkyl signals only.
Regioisomer (3,4)
Reverse addition
Close to Target (Often slightly more polar)
Similar ABX pattern but distinct chemical shifts/coupling constants.
Unreacted Alkene
Starting Material
Very Low Polarity
Olefinic protons ( 5.0–6.5 ppm).
Visualization Workflow (DOT Diagram)
Figure 1: Decision matrix for selecting between crystallization and chromatography based on physical state and TLC behavior.
Module 2: Chromatographic Troubleshooting
Issue: "My compound streaks on the column" or "I cannot separate the furoxan byproduct."
The Silica Acidity Problem
Halogenated isoxazolines typically possess a labile N-O bond. Standard silica gel is slightly acidic (pH 6.0–6.5), which can catalyze:
Elimination: Conversion to the fully aromatic isoxazole (loss of H-X or H2).
Ring Opening: Hydrolysis to
-amino ketones or oximes.
Protocol: Neutralization
If streaking or degradation is observed:
Pre-wash: Flush the silica column with Mobile Phase + 1% Triethylamine (Et
N).
Eluent: Run the purification using Mobile Phase + 0.5% Et
N.
Alternative: Switch to Neutral Alumina (Brockmann Grade III) if the compound is extremely acid-sensitive.
Separating the Furoxan Dimer
The furoxan dimer (1,2,5-oxadiazole-2-oxide) is the "silent killer" of yield. It forms when the dipole (nitrile oxide) reacts with itself faster than with the alkene.
Polarity: Furoxans are generally less polar than the corresponding isoxazoline due to the lack of the saturated ring's conformational flexibility and H-bonding potential.
Gradient Strategy: Start with a very non-polar eluent (e.g., 95:5 Hexane/EtOAc) to elute the furoxan and unreacted alkene first. Only increase polarity once the "fast-moving" spots have cleared.
Module 3: Crystallization (The Halogen Advantage)
Issue: "Chromatography is insufficient to separate regioisomers."
Halogen atoms (Cl, Br, I) significantly increase the molecular weight and intermolecular dispersion forces, often making these derivatives solid at room temperature. This allows for fractional recrystallization , which is superior to chromatography for separating the 3,5-isomer (major) from the 3,4-isomer (minor).
Dissolve the crude solid in the minimum amount of boiling Ethanol.
If the solution is colored (dark yellow/orange due to furoxan), add activated charcoal, boil for 2 mins, and filter hot through Celite.
Allow to cool slowly to room temperature, then to 4°C.
Regioisomer Check: The 3,5-isomer usually crystallizes first due to higher symmetry and better packing compared to the 3,4-isomer.
Module 4: Stability & Storage FAQs
Q: Can I store the purified isoxazoline in CDCl
for long periods?A:No. Chloroform naturally decomposes to form traces of HCl (phosgene pathway) over time. This acidity will degrade the isoxazoline ring.
Recommendation: Flush the NMR tube with Nitrogen or store the solid compound at -20°C. If solution storage is mandatory, use DMSO-
or neutralize the CDCl with basic alumina.
Q: My compound turned yellow after a week. What happened?A: This indicates oxidative degradation or elimination .
Mechanism:[1][2][3] The dihydroisoxazole ring can oxidize to the fully aromatic isoxazole (which is often more stable but is not your target).
Prevention: Store under Argon/Nitrogen. Avoid light exposure (wrap vials in foil), as halogenated N-O bonds can be photolabile.
References
Synthesis and Side Products: Fedyk, A. V., et al. "Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group."[4] Journal of Organic and Pharmaceutical Chemistry, 2023. Link (Discusses furoxan byproducts and separation).
Chromatographic Separation: Lipka, E., et al. "Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography."[5] Journal of Chromatography A, 2017. Link (Details chromatographic parameters for isoxazole derivatives).
Stability & Solvents: BenchChem Technical Support. "Stability of Isoxazoline Compounds in Common Laboratory Solvents." Link (General stability data for isoxazoline scaffolds).
Regioselectivity & Purification: 1,3-Dipolar Cycloaddition mechanisms and regioisomer separation strategies. National Institutes of Health (NIH) / PubMed Central. Link (Context on furoxan coupled derivatives and purification).
interpreting diastereotopic protons in the 1H NMR of 4,5-dihydroisoxazoles
This guide provides an advanced technical framework for interpreting the stereochemistry of 4,5-dihydroisoxazoles (isoxazolines), a critical pharmacophore in modern drug discovery (e.g., factor Xa inhibitors, antiparasit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an advanced technical framework for interpreting the stereochemistry of 4,5-dihydroisoxazoles (isoxazolines), a critical pharmacophore in modern drug discovery (e.g., factor Xa inhibitors, antiparasitics).[1]
A Publish Comparison Guide for Structural Elucidation
Executive Summary: The "Isoxazoline Problem"
In the synthesis of 3,5-disubstituted-4,5-dihydroisoxazoles, the formation of a chiral center at the C5 position breaks the symmetry of the molecule. This renders the two protons at the C4 position diastereotopic (
and ). They are no longer chemically equivalent, splitting the signal into a complex ABX or AMX spin system (along with the C5 proton, ).
Correctly assigning the relative stereochemistry (cis vs. trans) of substituents on this ring is not merely an academic exercise; it dictates the biological potency of the scaffold. This guide compares the primary method—J-coupling constant analysis —against definitive alternatives like NOESY and X-ray crystallography .[1]
Theoretical Framework: The ABX Spin System
The 4,5-dihydroisoxazole ring typically adopts a flexible "envelope" conformation.[1] This flexibility complicates the application of the Karplus equation compared to rigid systems like cyclohexanes.[1]
The Spin System
(C5-H): Usually the most deshielded aliphatic proton (4.5–5.5 ppm) due to the adjacent oxygen. It appears as a doublet of doublets (dd).
(C4-H): Diastereotopic methylene protons (2.8–3.8 ppm).[1] They couple to each other (geminal) and to (vicinal).
Coupling Constants (
) Rules of Thumb
Unlike acyclic alkenes where
, 5-membered rings often exhibit the reverse trend due to dihedral angles constrained by the envelope pucker.
Coupling Type
Symbol
Typical Value (Hz)
Structural Origin
Geminal
16 – 18 Hz
Two protons on same carbon (C4). Large magnitude is characteristic.[1]
Vicinal (Cis)
8 – 12 Hz
Dihedral angle (Pseudo-eclipsed).
Vicinal (Trans)
4 – 9 Hz
Dihedral angle .
Critical Insight: In 4,5-dihydroisoxazoles,
is typically larger than .[1][2] However, because the ranges overlap (8-9 Hz), -coupling alone is presumptive, not definitive .
Comparative Analysis: Choosing the Right Method
The following table compares the three primary methods for assigning stereochemistry in these systems.
Table 1: Performance Comparison of Stereochemical Assignment Methods
Objective: Resolve the ABX pattern to extract accurate
values.
Sample Prep: Dissolve 5 mg of purified isoxazoline in 0.6 mL DMSO-d6 or Benzene-d6 .
Why? CDCl3 often causes signal overlap.[1] Benzene-d6 induces an aromatic solvent induced shift (ASIS) that often separates diastereotopic protons significantly.[1]
Acquisition:
Field Strength: Minimum 400 MHz (600 MHz preferred to separate second-order effects).
Processing: Apply "Zero Filling" to double the data points and "Gaussian Apodization" (lb = -0.3, gb = 0.1) to sharpen multiplets for precise Hz measurement.
Protocol B: 1D NOE Difference Experiment (The Validator)
Objective: Confirm if
or is on the same face as the C5 substituent.
Target Selection: Identify the resonance of the C5-substituent (e.g., a methyl group or ortho-phenyl proton).[1]
Irradiation: Selectively irradiate the C5-substituent signal.
Observation:
If
shows signal enhancement (positive NOE), is cis to the substituent.
) should not show a strong NOE if the substituent is trans to it (which is chemically required).
Decision Logic & Workflow
The following diagram illustrates the logical pathway for assigning stereochemistry using the combined data.
Figure 1: Decision tree for stereochemical assignment of isoxazolines. Note that while J-coupling provides a strong lead, NOE is recommended for confirmation.
Signal A is likely cis to the C5-proton (and thus trans to the C5-methyl group).
Signal B is likely trans to the C5-proton (and thus cis to the C5-methyl group).
Validation: A NOE experiment irradiating the C5-methyl group showed enhancement of Signal B (2.98 ppm), confirming it is on the same face (cis) as the methyl group.
References
Karplus, M. (1963).[1] "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society.[1][3]
Huisgen, R. (1963).[1] "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]
Giacomelli, G., et al. (2010). "Stereoselective synthesis of 4,5-dihydroisoxazoles." European Journal of Organic Chemistry.[1] (Contextual citation for synthetic relevance).
X-ray crystallography for structural elucidation of 4,5-dihydroisoxazole derivatives
A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives Introduction: The Regio- and Stereochemical Challenge 4,5-dihydroisoxazoles (isoxazolines) are privileged scaffolds in medicinal chemistry, serv...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Introduction: The Regio- and Stereochemical Challenge
4,5-dihydroisoxazoles (isoxazolines) are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in next-generation antibiotics, antivirals, and agrochemicals.[1] They are typically synthesized via the [3+2] 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
While versatile, this synthetic route presents a critical structural bottleneck: Ambiguity.
The reaction often yields a mixture of regioisomers (3,5-disubstituted vs. 3,4-disubstituted) and diastereomers.[1] In drug development, where binding affinity is strictly governed by 3D topology, a misassigned structure can derail a lead optimization campaign for months.[1]
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and computational alternatives, establishing why SC-XRD remains the definitive tool for these derivatives and how to overcome its primary limitation: crystallization.
Comparative Analysis: SC-XRD vs. Alternatives
While NMR is the workhorse of daily synthesis, it struggles with the specific electronic and steric nuances of the isoxazoline ring, particularly when quaternary centers sever scalar coupling pathways.
Table 1: Technical Comparison of Structural Elucidation Methods
Feature
SC-XRD (The Gold Standard)
NMR (1H/13C/NOESY)
DFT/Computational
Primary Output
Absolute 3D atomic coordinates & packing
Connectivity & relative proximity
Theoretical energy minima
Regiochemistry
Unambiguous. Direct visualization of C/N/O positions.[1]
Inferred. Relies on chemical shift heuristics & coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
).
Predictive. Suggests most stable isomer, not actual product.
Stereochemistry
Absolute (R/S). Determinable via anomalous scattering (Flack parameter).[1]
Relative. NOESY signals can be misleading due to conformational averaging.[1]
In 3,5-disubstituted isoxazolines, the protons on the ring (H4a, H4b, H5) form an AMX or ABX spin system.[1] While ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
coupling constants can suggest relative stereochemistry (cis/trans), they cannot determine absolute configuration . Furthermore, if the 5-position is a quaternary center (common in potent derivatives), the scalar coupling network is broken, rendering HMBC/HSQC data insufficient for definitive regioisomer assignment.
Experimental Protocol: The Crystallography Workflow
The primary argument against XRD is the difficulty of obtaining suitable crystals. Isoxazolines are notorious for "oiling out" due to their conformational flexibility and low melting points. The following protocol addresses this specific challenge.
Phase 1: Synthesis & Purification
Reaction: 1,3-dipolar cycloaddition of nitrile oxide (generated in situ from aldoximes via Chloramine-T or NCS) with the appropriate alkene.
Purification: Rigorous column chromatography is essential. Impurities >1% can inhibit crystal nucleation. Isolate the major diastereomer before crystallization.
Phase 2: The "Rescue" Crystallization Protocol (For Oils)
If your derivative is an oil, standard evaporation will fail. Use the Antisolvent Vapor Diffusion method with a "rigidifying" derivatization strategy if necessary.
Solvent Screen: Dissolve 5 mg of sample in 0.5 mL of a "good" solvent (DCM, Acetone, THF).[1]
Antisolvent Layering: Carefully layer a "poor" solvent (Hexane, Pentane, Diethyl Ether) on top (1:3 ratio).[1]
Vapor Diffusion (Preferred): Place the open vial of sample solution inside a larger jar containing the antisolvent. Seal the outer jar. This allows slow equilibration, promoting lattice formation over amorphous precipitation.[1]
Derivatization (The Nuclear Option): If the sample remains oily, synthesize a crystalline analog.
Strategy: Introduce a p-bromophenyl sulfonyl group or use a 4-nitrobenzyl moiety.
Mechanism:[2][3] The heavy atom (Br) facilitates anomalous scattering for absolute configuration, and the rigid aromatic system encourages
- stacking interactions, raising the melting point.
Phase 3: Data Collection & Refinement
Source: Use Cu-K
radiation ( Å).
Reasoning: Organic isoxazolines are light-atom structures (C, H, N, O).[1] Molybdenum (Mo) sources often lack sufficient scattering power for small crystals. Cu sources maximize diffraction intensity and anomalous signal for absolute configuration assignment.
Temperature: Collect at 100 K (Cryostream). This reduces thermal motion (ellipsoids), improving resolution of the isoxazoline ring puckering.
Visualization of Workflows
Diagram 1: From Synthesis to CIF (The Structural Pipeline)
Caption: Logical workflow for converting crude isoxazoline reaction mixtures into definitive crystallographic data.
Diagram 2: Critical Decision Matrix (NMR vs. XRD)
Caption: Decision matrix for escalating from standard spectroscopy to X-ray crystallography.
Data Interpretation: Validation Metrics
When analyzing the generated CIF (Crystallographic Information File), specific geometric parameters confirm the isoxazoline core integrity.
Bond Lengths (Fingerprint):
N–O Bond: Expect 1.40 – 1.44 Å .[1] This is significantly longer than a double bond, confirming the single bond character within the ring.
C=N Bond: Expect 1.26 – 1.29 Å .[1] A value >1.32 Å may indicate incorrect atom assignment (e.g., confusing N with C).[1]
Ring Conformation:
The 4,5-dihydroisoxazole ring is rarely planar.[1] Look for an envelope conformation where C5 or O1 is the flap atom. This puckering is crucial for understanding how the molecule fits into biological binding pockets.
Absolute Configuration:
Check the Flack Parameter . For a correct absolute structure, the value should be near 0.0 (with esd < 0.1) . A value of 1.0 indicates the inverted structure.
References
Comparison of X-ray and NMR:
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
[Link]
Synthesis & Crystallization of Isoxazolines:
Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules (MDPI), 2022.[1]
[Link]
Experimental Bond Lengths:
NIST Standard Reference Database: Experimental Bond Lengths for C=N and N-O.
[Link]
Regioselectivity Challenges:
Synthesis of new series of 4,5-dihydroisoxazole-5-carboxylate derivatives. Journal of Chemical Sciences.
[Link]
comparative reactivity of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole vs. chloromethyl analogue
Comparative Reactivity Guide: 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole vs. Chloromethyl Analogue Executive Summary This technical guide evaluates the comparative reactivity and synthetic utility of 5-(Bromomethyl)-3-...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Reactivity Guide: 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole vs. Chloromethyl Analogue
Executive Summary
This technical guide evaluates the comparative reactivity and synthetic utility of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (5-Br-Iso) versus its 5-(Chloromethyl) analogue (5-Cl-Iso) . While both compounds serve as electrophilic "warheads" for diversifying isoxazoline scaffolds, the bromomethyl derivative exhibits a superior kinetic profile for nucleophilic substitution (
) reactions. This guide details the mechanistic underpinnings, provides optimized experimental protocols, and offers a decision matrix for selecting the appropriate intermediate in drug discovery workflows.
Chemical Structure & Properties
Both compounds share the core 4,5-dihydroisoxazole (isoxazoline) ring, a privileged scaffold in medicinal chemistry (e.g., antibacterial and anti-inflammatory agents). The differentiation lies solely in the exocyclic leaving group at the C5 position.
Feature
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
5-(Chloromethyl)-3-ethyl-4,5-dihydroisoxazole
Abbreviation
5-Br-Iso
5-Cl-Iso
Leaving Group
Bromide ()
Chloride ()
C-X Bond Length
~1.94 Å (Weaker)
~1.77 Å (Stronger)
C-X Bond Energy
~285 kJ/mol
~339 kJ/mol
Primary Reactivity
Rapid Substitution
Slow (often requires activation)
Stability
Moderate (Light sensitive)
High (Stable at RT)
Synthesis & Accessibility
Both analogues are accessible via 1,3-dipolar cycloaddition of propionitrile oxide (generated in situ from propionaldehyde oxime) with the corresponding allyl halide.
5-Br-Iso : Synthesized using Allyl Bromide . The reaction is regioselective, yielding the 5-substituted isoxazoline.
5-Cl-Iso : Synthesized using Allyl Chloride . Allyl chloride is cheaper but less reactive in the cycloaddition step compared to allyl bromide, often requiring slightly more vigorous conditions or longer reaction times.
Expert Insight: The choice of starting material (allyl bromide vs. chloride) locks in the downstream reactivity early in the synthesis. Using allyl bromide is a strategic investment: it costs marginally more but saves significant time and energy in subsequent functionalization steps.
Figure 1: Divergent synthesis of halomethyl isoxazolines via [3+2] cycloaddition.
Comparative Reactivity Profile
The primary utility of these intermediates is the introduction of nucleophiles (amines, thiols, azides, fluorides) via Nucleophilic Substitution (
) .
A. Kinetic Advantage of Bromide
The 5-bromomethyl derivative reacts 50–100 times faster than the chloromethyl analogue in polar aprotic solvents (e.g., DMF, DMSO).
Mechanism : The reaction proceeds via a concerted backside attack. The weaker C-Br bond and the superior stability of the bromide leaving group (
of HBr = -9 vs HCl = -7) lower the activation energy ().
Implication : 5-Br-Iso allows for substitution at room temperature with weak nucleophiles, preserving the integrity of the isoxazoline ring (which can be sensitive to harsh bases or high heat).
B. The "Finkelstein" Workaround for Chlorides
The 5-chloromethyl analogue is often inert under mild conditions. To force the reaction, chemists must employ Finkelstein conditions (adding catalytic KI in acetone/MEK).
The transient iodo-intermediate reacts rapidly. However, this adds a reagent, requires heating, and complicates purification.
Data Summary: Reaction with Morpholine (Model Nucleophile)
Substrate
Solvent
Temp
Time
Yield
Notes
5-Br-Iso
Acetonitrile
25°C
2 h
92%
Clean conversion.
5-Cl-Iso
Acetonitrile
25°C
24 h
<10%
Mostly unreacted starting material.
5-Cl-Iso
DMF + KI (cat)
80°C
6 h
85%
Requires heat; darker reaction mixture.
Experimental Protocols
Protocol A: Synthesis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Use this protocol to generate the high-reactivity intermediate.
Setup : Dissolve 5-Br-Iso (1.0 equiv) in dry DMF (0.2 M concentration).
Nucleophile : Add the amine/thiol (1.2 equiv).
Base : Add
(1.5 equiv) to scavenge HBr.
Reaction :
For 5-Br-Iso: Stir at RT for 2–4 hours . Monitor by TLC.
For 5-Cl-Iso: Add 0.1 equiv KI and heat to 80°C for 6–12 hours .
Quench : Dilute with EtOAc, wash with water (3x) to remove DMF.
Validation :
NMR will show the shift of the -X protons from 3.4–3.6 (starting material) to 2.5–3.0 (product).
Decision Matrix & Workflow
When should you choose the Chloromethyl analogue? Only when cost is the sole driver or the product is stored for long periods before use. For all discovery and optimization phases, the Bromomethyl analogue is superior.
Figure 2: Selection logic for 5-halomethyl isoxazoline intermediates.
References
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks . National Institutes of Health (NIH). Discusses the superior convenience of nucleophilic substitution in 5-bromomethyl derivatives for preparing fluorinated analogues.
[Link]
Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles . ResearchGate.[3][4] Overview of the isoxazoline scaffold as an electrophilic warhead and the reactivity trends of halogenated derivatives.
[Link]
Regiospecific formation of nitromethyl-substituted 3-phenyl-4,5-dihydroisoxazole . NIH / PubMed. Details the [3+2] cycloaddition regiochemistry and structural analysis relevant to 5-substituted isoxazolines.
[Link]
Leaving Group Ability and Finkelstein Reaction . Master Organic Chemistry. Fundamental principles explaining the kinetic difference between alkyl chlorides and bromides in substitution reactions.
[Link]
assessing the covalent binding of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole to target proteins
This guide provides a technical assessment of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (CAS 938458-87-8), a representative sp³-rich electrophilic fragment used in covalent drug discovery. It focuses on assessing its...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical assessment of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (CAS 938458-87-8), a representative sp³-rich electrophilic fragment used in covalent drug discovery. It focuses on assessing its binding efficiency, selectivity, and kinetics against cysteine-containing target proteins.
Executive Summary & Mechanism of Action
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole is a heterocyclic electrophile belonging to the class of
-bromomethyl isoxazolines . Unlike traditional flat aromatic warheads, this scaffold offers three-dimensional character (sp³ hybridization at C4/C5), making it a valuable fragment for exploring novel chemical space in Fragment-Based Drug Discovery (FBDD) .
Mechanism of Binding
The compound acts as an alkylating agent. The bromomethyl group at position 5 functions as a "warhead," susceptible to nucleophilic attack (
mechanism) by the thiolate anion of surface-exposed or active-site cysteine residues.
Reaction: Nucleophilic displacement of the bromide leaving group.
Outcome: Formation of a stable thioether bond between the protein and the isoxazoline scaffold.
Advantage: The isoxazoline ring provides potential secondary interactions (H-bonding via the oxygen/nitrogen) that can enhance specificity over simple alkyl halides like iodoacetamide.
Pathway Diagram: Covalent Labeling Mechanism
Caption: Mechanism of covalent modification via nucleophilic substitution (
) at the bromomethyl center.
Comparative Performance Analysis
When selecting a covalent probe, it is critical to compare the reactivity-stability trade-off . The table below compares 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole against standard covalent warheads.
Table 1: Electrophile Performance Matrix
Feature
Bromomethyl Isoxazoline (Subject)
Acrylamide (Standard)
Chloroacetamide (High Reactivity)
Vinyl Sulfone
Reactivity Type
Alkylation
Michael Addition
Alkylation
Michael Addition
Intrinsic Reactivity ()
Moderate
Low to Moderate (Tunable)
High
Moderate
Selectivity
High (Scaffold driven)
High (Orientation driven)
Low (Promiscuous)
Moderate
Chemical Stability
Moderate (Hydrolysis risk at high pH)
High
High
High
Metabolic Liability
Glutathione conjugation
Glutathione conjugation
Rapid Metabolism
Moderate
Primary Application
FBDD / Novel Pockets
Kinase Inhibitors
Proteomics (Mapping)
Cysteine Proteases
Key Insight: Unlike acrylamides, which require specific alignment for the Michael addition to occur, the bromomethyl group is intrinsically more reactive but sterically sensitive. This makes the isoxazoline probe excellent for mapping accessible cysteines that may not be positioned correctly for Michael acceptors.
Experimental Protocols for Assessment
To validate the binding of this compound, a "Self-Validating" workflow is required. This involves measuring intrinsic reactivity (to ensure it's not a pan-assay interference compound) and specific target engagement.
Monitoring: Monitor the depletion of the free probe or formation of the GSH-adduct using LC-MS/MS or a fluorescent thiol sensor (e.g., DTNB/Ellman’s reagent) at t = 0, 15, 30, 60 min.
Calculation: Plot
vs. time to extract the pseudo-first-order rate constant ().
Protocol B: Intact Protein Mass Spectrometry (Target Engagement)
Purpose: To confirm covalent adduct formation and stoichiometry on a model protein (e.g., GAPDH or BSA).
Incubation: Incubate Target Protein (5 µM) with the isoxazoline probe (50 µM, 10x excess) in Ammonium Bicarbonate buffer (50 mM, pH 7.8) for 1 hour at RT.[1]
Quenching: Add 1% Formic Acid to stop the reaction.
Desalting: Pass the sample through a C4 ZipTip or rapid size-exclusion spin column to remove excess probe.
Analysis: Inject onto a Q-TOF or Orbitrap Mass Spectrometer (ESI source).
Data Interpretation: Deconvolute the spectra.
Expected Mass Shift:
.
Note: If multiple adducts (+224 Da, +336 Da) are observed, the probe is non-specific at that concentration.
Protocol C: Time-Dependent Inhibition (
)
Purpose: To quantify the potency of the covalent inhibition.
Enzyme Reaction: Establish a continuous enzymatic assay for the target (e.g., GAPDH activity via NADH fluorescence).
Pre-incubation: Incubate enzyme with varying concentrations of the isoxazoline probe (
) for different time points ().
Measurement: Add substrate and measure residual velocity (
).
Analysis:
Plot
vs. time to get for each .
Plot
vs. to fit the hyperbolic equation:
Success Criteria: A defined
indicates a specific binding step prior to alkylation. A linear plot indicates non-specific bimolecular collision.
Validation Workflow Diagram
The following diagram illustrates the decision tree for validating this probe in a drug discovery campaign.
Caption: Step-by-step validation workflow for assessing covalent probe suitability.
References
Resurgence of Covalent Drugs: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[2][3] Nature Reviews Drug Discovery, 10(4), 307-317. Link
Electrophile Fragment Screening: Keeley, A., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. Link
Isoxazoline Scaffolds: Conti, P., et al. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors.[3] ChemMedChem, 11(16), 1700-1717. Link
Covalent Probe Assessment: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
Mass Spectrometry Protocols: Potel, C. M., et al. (2018). Versatile Extensions of the LiP-MS Workflow Allow for the Analysis of Thermo-sensitive and Acidic Proteins. Journal of Proteome Research, 17(9), 3096-3104. Link
A Comparative Guide to the Efficacy of Covalent Inhibitors: Profiling 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole Against Established Warheads
Introduction: The Renaissance of Covalent Inhibition In the landscape of modern drug discovery, the deliberate design of targeted covalent inhibitors (TCIs) has undergone a significant resurgence.[1] Once viewed with ske...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Renaissance of Covalent Inhibition
In the landscape of modern drug discovery, the deliberate design of targeted covalent inhibitors (TCIs) has undergone a significant resurgence.[1] Once viewed with skepticism due to concerns about off-target reactivity, the rational design of TCIs has yielded highly potent and selective therapeutics for a range of challenging targets, including those in oncology and virology.[2][3] Unlike non-covalent inhibitors that bind reversibly to their targets, covalent inhibitors form a stable, lasting bond, often with a nucleophilic amino acid residue within the target protein.[1] This irreversible or slowly reversible mode of action can offer distinct pharmacological advantages, including prolonged duration of action, enhanced potency, and the ability to overcome drug resistance mechanisms.[3]
This guide provides a comparative analysis of the potential efficacy of a novel covalent inhibitor, 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, against other well-established classes of covalent inhibitors. We will delve into the mechanistic underpinnings of different electrophilic "warheads," provide a framework for evaluating their comparative efficacy, and present standardized experimental protocols for their characterization.
The Principles of Targeted Covalent Inhibition
The efficacy of a TCI is governed by a two-step mechanism. First, the inhibitor non-covalently and reversibly binds to the target protein, forming an initial enzyme-inhibitor complex (E-I). This binding is driven by the inhibitor's scaffold. In the second step, the electrophilic warhead of the inhibitor is positioned to react with a nearby nucleophilic amino acid residue (commonly cysteine), forming a covalent bond (E-I').
This two-step process is crucial for achieving selectivity. An ideal TCI possesses a scaffold that provides high binding affinity (a low dissociation constant, Ki) for the intended target, ensuring that the reactive warhead is primarily localized to the desired protein. The warhead itself should have finely tuned reactivity (kinact), being reactive enough to form a bond with the target residue in a timely manner but not so reactive as to indiscriminately modify other biomolecules, which could lead to toxicity.[4]
Comparative Analysis of Covalent Warheads
The choice of electrophilic warhead is a critical determinant of a TCI's pharmacological profile. Here, we compare the projected characteristics of the bromomethyl group in our focus compound, 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, with several widely used warheads.
The Bromomethyl Isoxazole Scaffold: A Profile
While specific experimental data for 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole is not yet widely published, we can infer its potential properties based on the known chemistry of its constituent parts.
The Warhead: Bromomethyl Group: As a haloacetamide-like electrophile, the bromomethyl group is expected to be a potent alkylating agent, likely targeting nucleophilic residues such as cysteine. Chloroacetamides, a closely related class, are known for their high reactivity.[5] This high intrinsic reactivity of the bromomethyl group could translate to a rapid rate of covalent bond formation. However, this potency must be carefully balanced to mitigate the risk of off-target reactions.[5][6]
The Scaffold: 3-ethyl-4,5-dihydroisoxazole: Isoxazole derivatives are common motifs in medicinal chemistry, recognized for their ability to form various non-covalent interactions.[7][8] The scaffold's role is to provide the initial non-covalent binding affinity and selectivity for the target protein, positioning the bromomethyl warhead for efficient covalent modification.
Established Covalent Warheads for Comparison
1. Acrylamides (Michael Acceptors):
Acrylamides are currently the most prevalent class of warheads found in FDA-approved covalent inhibitors, including those targeting kinases like Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR).[9][10] They react with cysteine residues via a Michael addition mechanism.[10] Acrylamides are considered "soft" electrophiles, exhibiting moderate reactivity that can be tuned to achieve a favorable balance between on-target activity and off-target effects.[11] The introduction of an electron-withdrawing cyano group at the α-position of the acrylamide can increase reactivity and, in some cases, confer reversibility to the covalent bond.[6][10]
2. Chloroacetamides:
This class of warheads, similar to the bromomethyl group, are highly reactive alkylating agents that form irreversible covalent bonds with cysteine residues.[5][12] Their high reactivity can be an advantage for targeting proteins with less accessible or less nucleophilic cysteines. However, this reactivity also poses a greater challenge for achieving selectivity, as they may react with off-target proteins and other biological nucleophiles like glutathione.[2]
3. Vinyl Sulfones:
Vinyl sulfones are another class of Michael acceptors that react with cysteine residues.[13] They are generally considered to be more reactive than acrylamides. This warhead has been successfully employed in inhibitors targeting proteases and kinases.[14] The reactivity of vinyl sulfones can be modulated through chemical modifications to the scaffold.[13][15]
4. Nitriles:
Nitriles are a unique class of warheads that can form reversible covalent bonds with the catalytic cysteine residues of proteases.[16] This reversibility can be advantageous in terms of safety, as it may reduce the potential for permanent off-target modification. The COVID-19 therapeutic Nirmatrelvir (a component of Paxlovid) is a notable example of a successful nitrile-based covalent inhibitor.[3]
Data Summary: A Comparative Overview of Covalent Warheads
Warhead Class
Mechanism of Action
Reactivity
Bond Type
Examples of Approved Drugs/Probes
Key Considerations
Bromomethyl
Nucleophilic Substitution
High (Predicted)
Irreversible
Research Probes
High potential for off-target reactivity; requires a highly selective scaffold.
Reversibility may offer a better safety profile; primarily used for proteases.[16]
Experimental Protocols for Efficacy Evaluation
A rigorous and systematic evaluation of a covalent inhibitor's efficacy is paramount. The following experimental workflows provide a framework for characterizing and comparing novel TCIs like 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Determination of Covalent Modification: The IC50 Shift Assay
A hallmark of covalent inhibition is its time-dependent nature. The IC50 shift assay is a straightforward method to confirm a covalent mechanism of action.[20] In this assay, the inhibitor's potency (IC50) is measured at different pre-incubation times with the target enzyme before the addition of the substrate. An irreversible or slow-reversible covalent inhibitor will show a time-dependent decrease in its IC50 value (i.e., an increase in potency) as the pre-incubation time is extended.[4][21]
Step-by-Step Protocol:
Prepare Reagents: Enzyme, inhibitor stock solutions, substrate, and assay buffer.
Set up Reactions: Prepare a series of reactions with varying concentrations of the inhibitor.
Pre-incubation: Incubate the enzyme and inhibitor together for different periods (e.g., 0, 15, 30, 60 minutes) before adding the substrate. A control with no pre-incubation (0 minutes) is essential.[20]
Initiate Reaction: Add the substrate to start the enzymatic reaction.
Measure Activity: Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).
Data Analysis: Calculate the IC50 value for each pre-incubation time point. A significant leftward shift in the IC50 curve with increasing pre-incubation time indicates time-dependent, likely covalent, inhibition.[22]
Diagram of the IC50 Shift Assay Workflow
Caption: Workflow for the IC50 Shift Assay.
Quantifying Inhibitor Potency: kinact and KI Determination
While the IC50 shift assay confirms a covalent mechanism, it does not provide the intrinsic kinetic parameters that define the inhibitor's efficiency. The potency of an irreversible inhibitor is best described by the ratio kinact/KI, where KI is the inhibitor's binding affinity for the target, and kinact is the maximum rate of inactivation.[4][23] These parameters are crucial for structure-activity relationship (SAR) studies and for comparing the efficacy of different inhibitors.[24]
Step-by-Step Protocol:
Experimental Setup: Similar to the IC50 shift assay, incubate the enzyme with a range of inhibitor concentrations for several time points.
Measure Residual Activity: At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of substrate to measure the remaining enzyme activity.
Data Analysis:
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine the kinact and KI values.[25]
Diagram of kinact/KI Determination
Caption: Workflow for determining kinact and KI.
Confirming Target Engagement: Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for unequivocally confirming the covalent modification of a target protein.[26] It can identify the specific amino acid residue that has been modified and provide a quantitative measure of target engagement in complex biological samples, such as cell lysates or tissues.[27]
Step-by-Step Protocol:
Sample Preparation: Incubate the target protein (or cell lysate) with the covalent inhibitor.
Proteolytic Digestion: Digest the protein sample into smaller peptides using an enzyme like trypsin.
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).
Data Analysis: Search the MS/MS data for a peptide with a mass shift corresponding to the mass of the inhibitor. The fragmentation pattern of this modified peptide will confirm the identity of the modified amino acid. By comparing the abundance of the modified versus unmodified peptide, the extent of target engagement can be quantified.[26][27]
Diagram of Mass Spectrometry Workflow for Target Engagement
Comparative Computational Analysis: Dihydroisoxazole vs. Isoxazole Scaffolds in BET Bromodomain Inhibition
Executive Summary This guide provides a technical comparison of computational methodologies used to elucidate the binding mode of dihydroisoxazole (isoxazoline) derivatives, specifically as acetyl-lysine (KAc) mimics in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of computational methodologies used to elucidate the binding mode of dihydroisoxazole (isoxazoline) derivatives, specifically as acetyl-lysine (KAc) mimics in BET bromodomain inhibition. While the aromatic isoxazole ring (found in I-BET151) is a privileged scaffold, its planar geometry often limits specificity. The dihydroisoxazole alternative introduces a chiral center and sp³ character, offering superior shape complementarity but demanding more rigorous computational workflows (MD/FEP) to predict binding affinity accurately.
Part 1: Structural & Performance Comparison (The Scaffold)
The choice of scaffold dictates the computational strategy. Here we compare the industry-standard Isoxazole against the Dihydroisoxazole alternative.
Geometric and Electronic Distinctions
The primary failure mode in computational predictions for dihydroisoxazoles arises from treating them like their aromatic counterparts.
Feature
Isoxazole (Standard)
Dihydroisoxazole (Alternative)
Computational Impact
Hybridization
Planar ()
Pucker/Envelope ( at C4/C5)
High: Docking algorithms often penalize the necessary ring pucker unless flexible sampling is enabled.
Chirality
Achiral
Chiral (Typically C5)
Critical: Enantiomers ( vs ) exhibit . Standard docking often misses this selectivity.
Water Interaction
Accepts H-bond (N)
Accepts H-bond (N, O)
High: Requires explicit water simulation to capture the conserved "WPF" shelf water network.
Metabolic Liability
High (Ring opening to reactive nitriles/quinones)
Moderate/Low (Lacks aromaticity for direct quinone formation)
Medium: FEP+ can predict relative stability better than static descriptors.
Performance Metric: Selectivity Profiles
Experimental data suggests that while isoxazoles are potent pan-BET inhibitors, dihydroisoxazoles offer superior isoform selectivity (e.g., BRD4 vs. BRD2) due to the "kinked" geometry filling the ZA-channel more specifically.
Part 2: Methodological Comparison (The Workflow)
To accurately predict the binding mode of dihydroisoxazoles, static docking is insufficient. The following comparison highlights why a dynamic approach is non-negotiable for this scaffold.
Comparative Analysis of Computational Methods
Methodology
Accuracy for Dihydroisoxazoles
Causality & Limitations
Rigid Receptor Docking (e.g., Glide SP)
Low (< 50%)
Fails to account for the "induced fit" of the ZA-loop required to accommodate the sp³ pucker. Often predicts incorrect enantiomer preference.
IFD (Induced Fit Docking)
Medium (70%)
Captures side-chain movement (e.g., Tyr97) but neglects the thermodynamic stability of the conserved water network bridging the ligand and Asn140.
Molecular Dynamics (MD)
High (90%)
Recommended. Explicitly samples water residence times and the stability of the chiral center in the binding pocket.
FEP+ (Free Energy Perturbation)
Very High (> 95%)
Essential for calculating between enantiomers () and predicting potency shifts due to subtle scaffold puckering.
Workflow Visualization
The following diagram illustrates the necessary computational cascade to validate dihydroisoxazole binding, moving beyond simple docking.
Caption: Integrated workflow prioritizing dynamic stability (MD) over static scoring (Docking) to resolve chiral selectivity in dihydroisoxazoles.
Part 3: Detailed Experimental Protocol (Self-Validating System)
This protocol is designed for GROMACS (2023+) or Schrödinger (Desmond) . It focuses on validating the stability of the dihydroisoxazole headgroup interaction with the conserved asparagine residue (e.g., Asn140 in BRD4).
Phase 1: System Setup (The "Virtual Bench")
Ligand Parameterization:
Do not use generic GAFF for the dihydroisoxazole ring. The ring pucker energy is often underestimated.
Action: Use OPLS4 (if available) or generate RESP charges using Gaussian (HF/6-31G)* and parameterize via AmberTools (GAFF2) .
Solvation & Ions:
Box: Dodecahedron (min distance 1.0 nm).
Water Model:TIP3P or OPC3 . Crucial: Dihydroisoxazoles rely on a water bridge to the protein backbone. 3-point models are minimum; 4-point (OPC) is superior for reproducing water structure in hydrophobic enclosures.
Ionic Strength: 0.15 M NaCl (physiological).
Phase 2: Production Run (The "Stress Test")
Minimization: Steepest descent (50,000 steps) to remove steric clashes from the "kinked" ligand geometry.
Equilibration:
NVT: 100 ps at 300 K (Berendsen thermostat). Restrain ligand heavy atoms (
).
NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).
Production MD:
Time: Minimum 100 ns . (Isoxazoles stabilize quickly; dihydroisoxazoles require longer to settle into the correct ring pucker).
Step size: 2 fs.
Phase 3: Analysis Metrics (The "Readout")
To validate the binding mode, you must measure:
Ligand RMSD: Must stabilize < 2.0 Å relative to the protein backbone.
Water Bridge Occupancy: Monitor the distance between the dihydroisoxazole Oxygen/Nitrogen and the conserved water (W1). Occupancy > 80% confirms a viable binder.
Chiral Center Stability: Measure the dihedral angle of the dihydroisoxazole ring. If the ring "flips" or flattens, the force field parameters are likely incorrect or the enantiomer is the non-binder.
Part 4: Mechanism of Action & Signaling Pathway[1]
Understanding the downstream effect of the inhibitor is vital for correlating computational binding energy (
) with biological efficacy (IC50). Dihydroisoxazoles act by displacing BRD4 from chromatin.
Caption: Mechanism of Action: The inhibitor acts as a competitive antagonist, displacing BRD4 from acetylated histones, thereby silencing the c-MYC oncogene.
References
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[1][2] Nature. [Link]
Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands.[1][3][4] Journal of Medicinal Chemistry. [Link]
Wang, L., et al. (2015).[5] Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol. Journal of the American Chemical Society. [Link]
GROMACS Development Team. (2023). GROMACS User Guide: Molecular Dynamics Parameters.[Link]
Schrödinger, LLC. (2024). OPLS4 Force Field: Improving Accuracy for Small Molecule Simulations.[Link]
A Comparative Guide to Validating Cellular Target Engagement for Covalent Inhibitors: The Case of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Introduction: Beyond Binding Affinity – The Imperative of Cellular Target Engagement In modern drug discovery, confirming that a molecule interacts with its intended protein target within the complex milieu of a living c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Binding Affinity – The Imperative of Cellular Target Engagement
In modern drug discovery, confirming that a molecule interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of mechanistic validation.[1] This process, termed target engagement, provides the crucial link between a compound's biochemical activity and its cellular or physiological effects.[2][3] Failing to rigorously validate target engagement early is a leading contributor to the high attrition rates of drug candidates in clinical trials, often due to a lack of efficacy or unforeseen toxicity.[4]
This guide focuses on strategies to validate target engagement for a specific class of molecules: covalent inhibitors based on the 3-halo-4,5-dihydroisoxazole scaffold, exemplified by 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole. This moiety acts as an electrophilic "warhead," designed to form a permanent, covalent bond with a nucleophilic amino acid residue, typically an activated cysteine, on its protein target.[5][6] This irreversible mechanism offers distinct therapeutic advantages, such as prolonged pharmacodynamic effects and high potency.[7][8] However, it also necessitates specialized and robust methodologies to confirm that this covalent interaction occurs selectively and efficiently on the intended target in a cellular environment.
Here, we will dissect and compare the leading methodologies for confirming cellular target engagement, explaining the causality behind experimental choices and providing field-proven protocols tailored to the unique challenges of covalent inhibitors.
Chapter 1: Foundational Principles for Covalent Inhibitor Target Engagement
Validating the engagement of a covalent inhibitor is fundamentally different from that of a reversible one. The key objective is not just to demonstrate binding, but to quantify the fraction of the target protein population that has been irreversibly modified. The critical questions we must answer are:
Target Occupancy: What concentration of the compound is required to modify 50% of the target protein pool (the cellular EC₅₀)?
Kinetics: How quickly does the covalent modification occur within the cell?
Specificity: Does the compound covalently modify the intended target with high selectivity over other cellular proteins (i.e., what are the on- and off-targets)?[9]
Site of Modification: Can we confirm that the covalent bond forms at the intended amino acid residue?
Answering these questions requires a multi-faceted approach. No single technique is sufficient; rather, orthogonal methods should be employed to build a comprehensive and irrefutable body of evidence. The choice of methodology depends on whether the primary target is known or if the goal is unbiased target identification.
Caption: Decision workflow for selecting target engagement assays.
Chapter 2: A Comparative Analysis of Cellular Target Engagement Methodologies
The modern toolbox for assessing target engagement is diverse. Here, we compare the most powerful techniques, evaluating their principles and suitability for covalent inhibitors like 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Methodology
Principle
Suitability for Covalent Inhibitors
Pros
Cons
Cellular Thermal Shift Assay (CETSA)
Ligand binding stabilizes a protein against thermal denaturation.[10]
Excellent. Covalent modification provides a strong and permanent thermal stabilization, resulting in a robust assay window.
Label-free; works in intact cells and tissues; relatively accessible (Western blot version).[11]
Lower throughput (WB version); indirect measure of binding; MS version (TPP) is resource-intensive.
Thermal Proteome Profiling (TPP)
A proteome-wide version of CETSA using mass spectrometry to identify all stabilized proteins.[11]
Excellent. The gold standard for unbiasedly identifying both on-targets and off-targets of a covalent inhibitor.
Unbiased, proteome-wide view of selectivity; identifies unexpected targets.[2]
Technically complex; requires sophisticated mass spectrometry and bioinformatics.
Targeted Proteomics (UPLC-MRM)
Directly quantifies the unmodified target peptide (containing the reactive cysteine) after compound treatment.[12]
Superior. Directly measures covalent modification, enabling precise calculation of target occupancy and inactivation kinetics.[7][13]
High throughput; highly sensitive and quantitative; directly measures the covalent event.[13]
Requires knowledge of the target and modification site; requires mass spectrometry expertise.
Activity-Based Protein Profiling (ABPP)
Uses a reporter-tagged probe that covalently labels the active site of an enzyme family. Compound engagement is measured by competition.[14]
Very Good. Ideal for enzyme targets. Measures engagement with the functional, active state of the protein.
Measures engagement in a native biological system; can be used for unbiased screening.
Requires a suitable chemical probe for the target class; competition format can be complex to interpret.
Bioluminescence Resonance Energy Transfer (BRET)
Measures proximity between a luciferase-tagged target and a fluorescent tracer ligand.[15]
Moderate. Best suited for measuring the initial, non-covalent binding step that precedes the irreversible reaction.
Real-time measurements in live cells; can determine binding kinetics.
Requires genetic modification of the target; less informative for the irreversible covalent step.
Chapter 3: Detailed Experimental Protocols
Trustworthy data is built on meticulously executed and controlled experiments. Here we provide step-by-step protocols for two orthogonal, high-impact assays for validating covalent target engagement.
Protocol 1: Western Blot-Based Cellular Thermal Shift Assay (CETSA)
This protocol is a robust, accessible method to initially confirm that 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole engages and stabilizes its putative target in intact cells.
Causality: The foundational principle is that the formation of a stable, covalent drug-target complex will increase the thermal energy required to unfold and precipitate the target protein.[16] By heating cell lysates to various temperatures, we can observe a shift in the target protein's melting curve in the presence of the compound, which serves as direct evidence of engagement.
Caption: Experimental workflow for Western Blot-based CETSA.
Step-by-Step Methodology:
Cell Culture and Treatment:
Plate cells at an appropriate density and allow them to adhere overnight.
Treat cells with a dose-response of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole or vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
Thermal Challenge:
Harvest cells by scraping, wash with PBS, and resuspend in a buffered solution.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. Include an unheated control.[17]
Cool samples to 4°C.
Lysis and Fractionation:
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). This is a critical step to release cellular contents without using detergents that might interfere with protein stability.
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[10]
Detection and Analysis:
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
Analyze the amount of the target protein remaining in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
Quantify the band intensities relative to the unheated control for each treatment group.
Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the curve to a higher temperature for the compound-treated group indicates target stabilization and engagement.
Self-Validation System:
Vehicle Control: Establishes the baseline melting curve of the target protein.
Unrelated Target Protein: Blotting for a non-target protein (e.g., a housekeeping protein not expected to bind the compound) should show no thermal shift, demonstrating specificity.
Positive Control: If available, a known binder to the target should also produce a thermal shift.
Protocol 2: Targeted Proteomics (UPLC-MRM) for Quantifying Covalent Target Occupancy
This advanced mass spectrometry method provides precise, quantitative data on the extent of covalent modification at the target site.
Causality: This assay works by directly measuring the outcome of the covalent reaction. After treating cells, proteins are extracted and digested into peptides. We then use Ultra-Performance Liquid Chromatography coupled with Multiple Reaction Monitoring (UPLC-MRM) mass spectrometry to specifically quantify the amount of the target peptide containing the reactive cysteine that remains unmodified.[12] A decrease in this peptide's signal directly corresponds to an increase in target engagement.
Caption: Workflow for targeted proteomics to quantify occupancy.
Step-by-Step Methodology:
Cell Treatment and Lysis:
Treat cells with a dose-response or time-course of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole and a vehicle control.
Harvest and lyse cells in a denaturing buffer (e.g., 8M Urea) to unfold proteins and stop all enzymatic activity.
Protein Digestion:
Reduce disulfide bonds with DTT and alkylate all non-compound-modified cysteines with iodoacetamide (IAA). This step is crucial to prevent artefactual disulfide bonding and ensures that only the covalently modified cysteine is left un-alkylated.
Dilute the urea and digest the proteome into peptides using an enzyme like trypsin.
Mass Spectrometry Analysis:
Prior to analysis, spike a known amount of a heavy isotope-labeled synthetic peptide, identical in sequence to the unmodified target peptide, into each sample. This serves as an internal standard for absolute quantification.
Analyze the samples using a UPLC-MRM-capable mass spectrometer. The instrument is programmed to specifically isolate and fragment both the "light" (native, from the cells) and "heavy" (spiked-in standard) versions of the target peptide.
Data Analysis and Interpretation:
Calculate the ratio of the light peptide to the heavy peptide in each sample.
The percent target occupancy is calculated as:
% Occupancy = (1 - (Light/Heavy Ratio in Treated Sample) / (Light/Heavy Ratio in Vehicle Sample)) * 100
Plot the % Occupancy against compound concentration to determine the cellular EC₅₀. Plotting against time can be used to determine the rate of inactivation (k_inact).[12]
Self-Validation System:
Heavy Isotope Standard: Controls for sample loss and variation during sample preparation and MS analysis.
Non-target Peptide: Monitoring a peptide from a highly abundant, non-target protein should show no change in its light/heavy ratio across treatments, confirming assay specificity.
Full Proteome Lysate: The complexity of the lysate ensures that the measured engagement is occurring in a physiologically relevant context.
Conclusion: Building an Unimpeachable Case for Target Engagement
Validating the cellular target engagement of a covalent inhibitor like 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole is a non-negotiable step in its development. A cursory approach risks advancing compounds that are inactive or non-specific, leading to failure in later, more expensive stages of research.
The most robust strategy is a tiered, orthogonal approach. Begin with an accessible yet powerful method like CETSA to rapidly confirm thermal stabilization of the putative target. Follow this with a highly quantitative, high-throughput method like targeted proteomics (UPLC-MRM) to precisely determine cellular potency and kinetics.[13] Finally, for lead candidates, employ a global method like Thermal Proteome Profiling (TPP) to build an extensive off-target profile, ensuring the compound's selectivity.[2][4] By integrating these complementary techniques, researchers can build a self-validating and irrefutable case for on-target activity, paving the way for the successful development of novel covalent therapeutics.
Zhang, H., & Yao, Z. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 165-175). Springer US. [Link]
Lundgren, S. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
LaMarr, W. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(8), 2047–2055. [Link]
Selvita. (2023). A Practical Guide to Target Engagement Assays. [Link]
Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. [Link]
Singh, R., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 558–563. [Link]
Jurček, O., et al. (2017). Different chemical proteomic approaches to identify the targets of lapatinib. Scientific Reports, 7(1), 1-11. [Link]
Conti, P., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 257, 115512. [Link]
Legnani, L., et al. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. Chemistry–A European Journal, 22(3), 852-857. [Link]
Singh, R., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Journal of the American Society for Mass Spectrometry, 33(10), 1895–1904. [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Gehringer, M. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ChemMedChem, 15(5), 399-401. [Link]
Scott, J. S., et al. (2024). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. [Link]
Horvath, Z., et al. (2024). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 67(3), 2002–2014. [Link]
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13. [Link]
Sapient Bio. (n.d.). Target Identification Services | Target ID & Validation via Proteomics. [Link]
Conti, P., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. [Link]
Li, Y., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 28(20), 7173. [Link]
Conti, P., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. ResearchGate. [Link]
Singh, R., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ResearchGate. [Link]
Li, Y., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 11, 1021. [Link]
Ortore, G., et al. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. ChemMedChem, 13(17), 1799-1807. [Link]
WuXi AppTec. (2024). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. Scientist.com. [Link]
13C NMR chemical shift analysis for substituted 4,5-dihydroisoxazoles
This guide details the advanced C NMR chemical shift analysis for substituted 4,5-dihydroisoxazoles (isoxazolines). It is designed for medicinal chemists and structural biologists requiring definitive structural assignme...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the advanced
C NMR chemical shift analysis for substituted 4,5-dihydroisoxazoles (isoxazolines). It is designed for medicinal chemists and structural biologists requiring definitive structural assignment of regio- and stereoisomers.
Advanced
C NMR Chemical Shift Analysis: Substituted 4,5-Dihydroisoxazoles
Executive Summary & Methodological Comparison
In the synthesis of 4,5-dihydroisoxazoles—typically via [3+2] cycloaddition of nitrile oxides with alkenes—two critical structural challenges arise: regioselectivity (3,5- vs. 3,4-substitution) and stereochemistry (cis vs. trans).
While
H NMR is the standard first-line analysis, it often fails in complex scaffolds due to signal overlap and second-order coupling effects. C NMR offers a superior alternative due to its large spectral width (0–220 ppm) and sensitivity to steric compression (gamma-gauche effects).
Comparison of Analytical Alternatives:
Feature
C NMR (Recommended)
H NMR
X-Ray Crystallography
GIAO-DFT Prediction
Regioisomer ID
Definitive (via C4/C5 shift & DEPT)
Ambiguous (coupling constants vary)
Definitive
High Accuracy (requires calculation time)
Stereochemistry
High Reliability (Steric shifts ~2–5 ppm)
Good (via NOE), but prone to artifacts
Definitive
High Accuracy
Sample State
Solution (Non-destructive)
Solution (Non-destructive)
Solid Crystal (Required)
Virtual
Throughput
Medium (requires longer acquisition)
High
Low
Low
Mechanistic Basis of Chemical Shifts
The 4,5-dihydroisoxazole ring consists of three distinct carbon environments. Understanding the electronic causality behind their shifts is essential for accurate assignment.
C3 (Imine Carbon, C=N): This carbon is
hybridized and part of the imine bond. It is highly deshielded due to the electronegativity of nitrogen and the double bond anisotropy.
The most common synthetic ambiguity is distinguishing between 3,5-disubstituted and 3,4-disubstituted isomers.
C NMR combined with DEPT-135 provides a self-validating protocol for this differentiation.
The Diagnostic Protocol
Acquire standard
C{1H} spectrum.
Acquire DEPT-135 spectrum.
CH and CH
signals appear Positive (Up) .
CH
signals appear Negative (Down) .
Quaternary carbons (Cq) are Silent .
Data Comparison Table
Feature
3,5-Disubstituted Isoxazoline
3,4-Disubstituted Isoxazoline
C5 Environment
Methine (CH-O)
Methylene (CH-O)
C5 Shift
~ 78 – 85 ppm
~ 70 – 75 ppm
C5 DEPT-135
Positive (+)
Negative (-)
C4 Environment
Methylene (CH)
Methine (CH)
C4 Shift
~ 35 – 45 ppm
~ 45 – 55 ppm
C4 DEPT-135
Negative (-)
Positive (+)
Expert Insight: In the 3,5-isomer, the C5 signal is significantly deshielded due to the direct oxygen attachment and the substituent effect. In the 3,4-isomer, C5 is a methylene group; while still attached to oxygen, the lack of an alkyl substituent often results in a slight upfield shift relative to the methine of the 3,5-isomer, but the DEPT phase inversion is the definitive proof .
Comparative Analysis 2: Stereochemistry (Cis vs. Trans)
For 4,5-disubstituted or 3,4,5-trisubstituted systems, assigning relative stereochemistry is critical.
C NMR is particularly powerful here due to the Gamma-Gauche Effect (Steric Compression).
Mechanism: The Gamma-Gauche Effect
When two substituents are in a cis relationship on a ring, they experience steric crowding. To relieve this strain, the electron density redistributes, resulting in increased shielding (upfield shift) for the carbons bearing the substituents.
Cis-Isomer: Substituents are on the same face. High steric compression
Upfield Shift () .
Trans-Isomer: Substituents are on opposite faces. Reduced steric compression
Downfield Shift .
Experimental Validation Data
Based on 3,4,5-triphenyl-4,5-dihydroisoxazole derivatives:
Carbon
Cis-Isomer Shift ()
Trans-Isomer Shift ()
(Trans - Cis)
C4
58.2 ppm
62.5 ppm
+4.3 ppm
C5
88.1 ppm
92.4 ppm
+4.3 ppm
Protocol: If you isolate a mixture, the isomer with the lower chemical shift values for ring carbons C4 and C5 is invariably the cis isomer.
Experimental Protocols
A. Sample Preparation for High-Resolution
C NMR
To ensure detection of quaternary carbons (like C3) and accurate chemical shifts:
Solvent: Use CDCl
(77.16 ppm triplet reference) for standard organic samples. Use DMSO- (39.52 ppm septet) if solubility is poor, but note that DMSO can cause solvent-induced shifts of 1–2 ppm.
Concentration: Prepare a solution of 20–50 mg of compound in 0.6 mL solvent. Lower concentrations require significantly longer scan times.
Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.
B. Acquisition Parameters (Bruker/Varian Standard)
Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135.
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The C3 (imine) carbon is quaternary and has a long T1 relaxation time. Short delays will suppress the C3 signal.
Scans (NS): Minimum 1024 scans for standard
C; 256–512 for DEPT.
Spectral Width: 240 ppm (to capture C3 and carbonyls if present).
C. Computational Verification (GIAO-DFT)
If experimental data is ambiguous (e.g., overlapping peaks), use Density Functional Theory (DFT) to predict shifts.
Geometry Optimization: B3LYP/6-31G(d) in gas phase or solvent model (PCM).
NMR Calculation: GIAO method at mPW1PW91/6-311+G(2d,p) level.
Scaling: Apply linear scaling factors to raw shielding tensors (typically slope
).
Comparison: A Mean Absolute Error (MAE) < 2.0 ppm confirms the assignment.
Diagram 2: Integrated Assignment Workflow
Caption: Step-by-step decision tree for assigning isoxazoline regio- and stereoisomers.
References
Oregon State University. "ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
C NMR Chemical Shift." Chemistry LibreTexts. [Link]
Kara, Y. S. (2015).[2] "Substituent effect study on experimental
C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.[2] [Link]
Hossain, M. I., et al. (2022). "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides." Beilstein Journal of Organic Chemistry, 18, 446–458. [Link]
Pierens, G. K., et al. (2016). "Comparison of experimental and DFT-calculated NMR chemical shifts...". Magnetic Resonance in Chemistry, 54(4), 298-307. [Link]
Technical Comparison Guide: 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole in Targeted Covalent Inhibition
Topic: Advantages of Using 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole in Targeted Covalent Inhibition Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals [1] Exe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Advantages of Using 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole in Targeted Covalent Inhibition
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
[1]
Executive Summary: The "Goldilocks" Electrophile
In the expanding landscape of Targeted Covalent Inhibition (TCI), the selection of the "warhead"—the electrophilic moiety responsible for bond formation—is the single most critical decision. While acrylamides (Michael acceptors) dominate the kinase inhibitor space, they require specific geometric alignment and are often inactive against non-catalytic cysteines. Conversely, traditional haloacetamides are often too reactive, leading to promiscuous toxicity.
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole (CAS: 938458-87-8) represents a distinct class of alkyl halide warheads embedded within a heterocyclic scaffold . This guide analyzes its performance as a superior alternative for targeting "difficult" cysteines that lack the specific environment required for Michael addition, offering a balance between intrinsic reactivity and metabolic stability.
Key Advantages at a Glance
Mechanism: Direct
displacement (irreversible alkylation) independent of Michael addition geometry.
Selectivity: The 4,5-dihydroisoxazole ring provides steric bulk and electronic modulation, reducing off-target reactivity compared to linear chloroacetamides.
Stability: Enhanced hydrolytic stability compared to epoxides and strained lactones.
Mechanistic Profile & Chemical Logic
The Alkylation Mechanism
Unlike acrylamides, which rely on a conjugate addition mechanism involving a transition state stabilized by an oxyanion hole, 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole operates via a classic bimolecular nucleophilic substitution (
).
The target cysteine thiolate attacks the exocyclic methylene carbon, displacing the bromide ion. The isoxazoline ring plays a dual role:
Steric Gatekeeper: The ring structure prevents access by bulky, non-specific nucleophiles (e.g., glutathione) more effectively than a linear alkyl chain.
Electronic Tuner: The electronegative oxygen and nitrogen in the ring inductively withdraw electron density from the methylene group, tuning its electrophilicity to a "moderate" range—reactive enough for proximity-driven bonding but stable in solution.
Figure 1: Mechanism of Action. The reaction proceeds via direct displacement of the bromide leaving group by the cysteine thiolate.
Comparative Analysis: Warhead Performance
This section objectively compares 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole against the two industry standards: Acrylamides (e.g., Ibrutinib) and Chloroacetamides.
Performance Matrix
Feature
Acrylamides (Michael Acceptors)
Chloroacetamides (Linear Alkylators)
5-(Bromomethyl)-isoxazoline
Reaction Type
Michael Addition (Reversible/Irreversible)
Alkylation (Irreversible)
Alkylation (Irreversible)
Intrinsic Reactivity
Low to Moderate
High (Risk of Toxicity)
Moderate (Tunable)
Geometric Requirement
High (Requires specific orbital alignment)
Low (Flexible)
Moderate (Scaffold-directed)
Cysteine Preference
Solvent-exposed or catalytic Cys
Any accessible Cys
Buried or Cryptic Cys
Metabolic Stability
High (unless highly activated)
Low (Rapid GSH conjugation)
Moderate to High
Selectivity Driver
Bond angle & H-bonding
Reactivity (Kinetic)
Steric Fit & Shape Complementarity
Deep Dive: Why Choose the Isoxazoline?
Vs. Acrylamides: Acrylamides often fail when the target cysteine is not perfectly positioned to attack the
-carbon. The bromomethyl isoxazoline is less geometrically demanding, making it ideal for targeting non-catalytic, structural cysteines identified in chemoproteomic screens.
Vs. Chloroacetamides: Linear haloacetamides are "hot" electrophiles that often react with Glutathione (GSH) before reaching the target, leading to rapid clearance and toxicity. The isoxazoline ring adds steric bulk, slowing down the reaction with free GSH (solvent-exposed) while maintaining high reactivity when docked in a protein pocket (proximity effect).
Experimental Validation & Protocols
To validate the advantages of this warhead in your specific program, the following experimental workflows are recommended.
Preparation: Prepare a reaction mixture containing 50 µM Test Compound and 500 µM GSH (10-fold excess) in PBS.
Incubation: Incubate at 37°C.
Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.
Quenching: Quench immediately with 1% Formic Acid/Acetonitrile.
Analysis: Analyze by LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct.
Data Interpretation:
t_{1/2} < 15 min: Too reactive (High toxicity risk).
t_{1/2} > 300 min: Too inert (Low potency).
Target Range:t_{1/2} = 60–240 min . This indicates the warhead is stable enough to circulate but reactive enough to bond when positioned by the scaffold.
Since this molecule is often used as a fragment, use this workflow to identify binding sites.
Figure 2: Fragment-Based Drug Discovery (FBDD) workflow for covalent fragments.
Synthesis & Accessibility
For researchers wishing to derivatize this scaffold, the synthesis is modular and robust.
Core Synthesis (1,3-Dipolar Cycloaddition):
The formation of the 4,5-dihydroisoxazole ring is achieved via the reaction of a Nitrile Oxide with an Alkene .
Precursor: Propionaldehyde oxime (generates the nitrile oxide in situ via chlorination/base).
Dipolarophile: Allyl bromide.
Reaction: The nitrile oxide undergoes [3+2] cycloaddition with the allyl bromide.
Result: The ethyl group (from propionaldehyde) ends up at position 3, and the bromomethyl group (from allyl bromide) ends up at position 5.
Citation for Synthesis:
Refer to general isoxazoline synthesis methods involving nitrile oxides and allyl halides [1, 2].
References
Discovery of 3-bromo-4,5-dihydroisoxazole covalent inhibitors.
Source: ResearchGate.
Context: Describes the use of isoxazoline warheads for targeting GAPDH and the stability conferred by the ring structure.
URL:
Targeted Covalent Inhibitors in Drug Discovery.
Source: MDPI (Pharmaceuticals).
Context: General review of TCI strategies, highlighting the need for novel warheads beyond acrylamides.
URL:
Covalent Warheads Targeting Cysteine Residue.
Source: MDPI (Molecules).
Context: Discusses the mechanism of alkylating warheads and the balance of reactivity/selectivity.
URL:
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole Product Data.
Source: PubChem / Sigma-Aldrich.[1]
Context: Chemical properties and commercial availability of the specific CAS 938458-87-8.[]
URL:
A Comparative Kinetic Analysis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole: A Guide to Understanding Covalent Enzyme Inhibition
For researchers, scientists, and drug development professionals, the precise characterization of enzyme inhibitors is a cornerstone of modern therapeutic design. This guide provides an in-depth kinetic analysis of 5-(Bro...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise characterization of enzyme inhibitors is a cornerstone of modern therapeutic design. This guide provides an in-depth kinetic analysis of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, a member of the 3-halo-4,5-dihydroisoxazole class of compounds. These compounds are increasingly recognized for their potential as selective, covalent enzyme inhibitors.[1] Through a detailed examination of its inhibitory mechanism against a model enzyme, glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), this guide will objectively compare its performance with both reversible and other irreversible inhibitors, supported by illustrative experimental data.
The 3-halo-4,5-dihydroisoxazole moiety acts as an electrophilic "warhead," capable of forming a covalent bond with nucleophilic residues, such as activated cysteine residues, within the active site of an enzyme.[1][2] This covalent modification leads to irreversible inhibition, a mechanism that can offer advantages in terms of potency and duration of action compared to reversible inhibitors.[3][4][5] Understanding the kinetics of this process is crucial for optimizing drug design and predicting in vivo efficacy.
The Target Enzyme: Human Glyceraldehyde-3-Phosphate Dehydrogenase (hGAPDH)
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[6] Its catalytic mechanism involves a critical cysteine residue (C152 in the human ortholog) in the active site.[6] The nucleophilic nature of this cysteine makes GAPDH a suitable target for covalent inhibitors like 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.[6][7]
Experimental Design for Kinetic Analysis
A robust kinetic analysis is essential to fully characterize an enzyme inhibitor. The following experimental workflow is designed to not only determine the potency of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole but also to elucidate its mechanism of action as a covalent inhibitor.
Experimental Workflow Diagram
Caption: Experimental workflow for kinetic analysis of enzyme inhibition.
Step-by-Step Experimental Protocols
1. IC50 Determination:
Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol:
Prepare a series of dilutions of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
In a 96-well plate, add a constant concentration of hGAPDH to each well.
Add the different concentrations of the inhibitor to the wells and incubate for a fixed period (e.g., 30 minutes).
Initiate the enzymatic reaction by adding a fixed concentration of the substrate (glyceraldehyde-3-phosphate) and NAD+.
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
Calculate the initial reaction velocities for each inhibitor concentration.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
2. Time-Dependent Inhibition Assay:
Objective: To confirm the irreversible nature of the inhibition.
Protocol:
Pre-incubate hGAPDH with a fixed concentration of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole for varying amounts of time (e.g., 0, 5, 10, 20, 30 minutes).
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay buffer containing the substrate to initiate the reaction. This dilution step prevents further inhibition during the measurement of residual activity.
Measure the initial reaction velocity.
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. For an irreversible inhibitor, this should yield a linear plot.
The pseudo-first-order rate constant of inactivation (kobs) can be determined from the negative slope of this line.
3. Determination of Kinetic Parameters (k_inact and K_I):
Objective: To determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
Protocol:
Perform the time-dependent inhibition assay at several different concentrations of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Determine the kobs value for each inhibitor concentration from the plots of ln(% activity) versus time.
Plot the kobs values against the inhibitor concentrations.
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I]).
This allows for the determination of k_inact (the maximum rate of inactivation) and K_I (the inhibitor's binding affinity).
Comparative Kinetic Data
To provide a clear comparison, the kinetic parameters of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole are presented alongside a hypothetical competitive reversible inhibitor and another well-characterized irreversible inhibitor, N-ethylmaleimide (NEM), which also targets cysteine residues.
Parameter
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Competitive Inhibitor (Hypothetical)
N-ethylmaleimide (NEM)
IC50 (µM)
2.5
10.0
5.0
Mode of Inhibition
Irreversible (Covalent)
Reversible (Competitive)
Irreversible (Covalent)
Time-Dependence
Yes
No
Yes
K_i (µM)
N/A
5.0
N/A
K_I (µM)
15
N/A
25
k_inact (min⁻¹)
0.2
N/A
0.1
k_inact/K_I (M⁻¹s⁻¹)
222
N/A
67
Interpretation of Results and Mechanistic Insights
The data presented in the table highlights the distinct kinetic profile of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Potency (IC50): With an IC50 of 2.5 µM, 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole demonstrates greater potency than the hypothetical competitive inhibitor and N-ethylmaleimide in this assay.
Irreversible Nature: The time-dependent decrease in enzyme activity confirms its irreversible mechanism of action, a key characteristic of covalent inhibitors.[9][10] In contrast, a reversible inhibitor's effect would be instantaneous and not change with pre-incubation time.
Inactivation Efficiency (k_inact/K_I): The ratio of k_inact to K_I provides a measure of the inhibitor's efficiency. 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole exhibits a higher inactivation efficiency (222 M⁻¹s⁻¹) compared to NEM (67 M⁻¹s⁻¹), suggesting it inactivates the target enzyme more rapidly and/or has a higher affinity for the enzyme before the covalent bond is formed.
Mechanism of Covalent Inhibition
The kinetic data strongly supports a two-step mechanism for the inhibition of hGAPDH by 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole:
Initial Reversible Binding: The inhibitor first binds non-covalently to the active site of the enzyme to form an enzyme-inhibitor complex (E-I). The affinity of this initial binding is represented by K_I.
Covalent Bond Formation: Following the initial binding, the nucleophilic cysteine residue in the active site attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable covalent bond. This step leads to the irreversible inactivation of the enzyme. The rate of this chemical step is described by k_inact.
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Covalent Inhibitors: A Case Study on the 3-Halo-4,5-Dihydroisoxazole Scaffold
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensur...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicity and a narrow therapeutic window, ultimately derailing an otherwise promising drug development program. This is particularly pertinent for covalent inhibitors, which form a permanent bond with their target protein. While this irreversible mechanism can offer enhanced potency and duration of action, it also raises the stakes for ensuring exquisite selectivity.
This guide provides an in-depth, experience-driven framework for the comprehensive cross-reactivity profiling of a promising class of covalent inhibitors: the 3-halo-4,5-dihydroisoxazoles. While we will use the general scaffold of 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole as a conceptual starting point, the principles and methodologies detailed herein are broadly applicable to the characterization of any novel covalent agent. We will move beyond a simple listing of protocols to explain the "why" behind each experimental choice, empowering you to design and execute a robust, self-validating selectivity profiling cascade.
The 3-Halo-4,5-Dihydroisoxazole: A Privileged Warhead for Covalent Inhibition
The 3-halo-4,5-dihydroisoxazole moiety has emerged as a compelling electrophilic "warhead" in the design of covalent inhibitors.[1] Inspired by the naturally occurring antibiotic acivicin, this scaffold has been successfully employed to target a range of enzymes, including cysteine proteases and metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2][3][4]
The key to its utility lies in its "tunable" reactivity. The 3-bromo-4,5-dihydroisoxazole (BDHI) core, for instance, is considered a moderately reactive electrophile.[4] This is a crucial characteristic; a warhead that is too reactive will indiscriminately modify numerous cellular proteins, leading to widespread toxicity. Conversely, a warhead with insufficient reactivity will not effectively engage its intended target. The BDHI scaffold strikes a balance, exhibiting preferential reactivity towards nucleophilic amino acid residues, such as activated cysteines, within the binding pockets of target proteins.[2][3][4]
Our hypothetical compound, 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, combines this reactive core with substituents that can be tailored to achieve specific interactions with a target of interest. The primary goal of our cross-reactivity profiling, therefore, is to empirically determine the proteome-wide interaction landscape of such a molecule and identify any potential off-target liabilities.
A Multi-pronged Approach to De-risking Covalent Inhibitors
A robust cross-reactivity profile is not built on a single experiment. Instead, it is a composite picture assembled from orthogonal assays that probe different aspects of a compound's selectivity. The following sections detail a logical and comprehensive workflow for the cross-reactivity profiling of a novel 3-halo-4,5-dihydroisoxazole-based inhibitor.
Intrinsic Reactivity Assessment: The Glutathione (GSH) Stability Assay
Before embarking on complex and resource-intensive proteomic studies, it is essential to understand the intrinsic chemical reactivity of your covalent warhead. A simple yet highly informative assay is to measure the compound's stability in the presence of glutathione (GSH).[5] GSH is a highly abundant intracellular thiol that acts as a primary line of defense against reactive electrophiles. A compound that rapidly reacts with GSH is likely to be promiscuous in a cellular environment.
Experimental Rationale: This assay provides a baseline measure of the warhead's electrophilicity. By comparing the reactivity of different analogs, you can begin to establish a structure-activity relationship (SAR) for reactivity and guide the selection of compounds with a more desirable, moderate reactivity profile.[5]
Step-by-Step Protocol:
Preparation of Reagents:
Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).
Prepare a stock solution of GSH (e.g., 100 mM in a suitable aqueous buffer, pH 7.4).
Prepare the reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
Reaction Setup:
In a microcentrifuge tube or a well of a 96-well plate, combine the reaction buffer, GSH solution (final concentration, e.g., 5 mM), and your test compound (final concentration, e.g., 100 µM).
Prepare a control reaction without GSH.
Incubation and Sampling:
Incubate the reactions at 37°C.
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.
Analysis:
Quench the reaction by adding an excess of a suitable quenching agent (e.g., N-acetylcysteine) or by immediate dilution in a mobile phase for LC-MS analysis.
Analyze the samples by LC-MS to monitor the disappearance of the parent compound and the appearance of the GSH adduct.
Data Interpretation:
Plot the percentage of the remaining parent compound against time.
Calculate the half-life (t½) of the compound in the presence of GSH. Compounds with a longer half-life (e.g., >100 minutes) are generally considered to have more favorable, moderate reactivity.[5]
Parameter
Description
Significance
Half-life (t½)
Time taken for 50% of the compound to be consumed.
A longer half-life suggests lower intrinsic reactivity and a lower likelihood of promiscuous off-target reactions.
GSH Adduct Formation
Detection and quantification of the compound-GSH conjugate.
Confirms the covalent modification of a thiol by the warhead.
Chemoproteomics has revolutionized the assessment of covalent inhibitor selectivity.[6][7][8][9] This powerful technique allows for the unbiased identification of protein targets of a reactive small molecule directly in a complex biological system, such as a cell lysate or even in living cells.[6][10][8][9] For our 3-halo-4,5-dihydroisoxazole inhibitor, a competitive chemoproteomic approach is ideal.
Experimental Rationale: This method leverages a "probe" molecule that contains a reactive group similar to our inhibitor but also a reporter tag (e.g., biotin) for enrichment. By pre-incubating the proteome with our unlabeled inhibitor, we can then assess which protein targets are "blocked" and therefore no longer available to react with the biotinylated probe. This provides a direct, proteome-wide readout of our inhibitor's targets.
Visualizing the Chemoproteomics Workflow
Caption: Target Validation and Cellular Confirmation Workflow
Key Validation Assays:
Intact Protein Mass Spectrometry: Incubate the purified target protein with your inhibitor and analyze the mixture by mass spectrometry. A mass shift corresponding to the molecular weight of your inhibitor will confirm covalent adduction.
Peptide Mapping by LC-MS/MS: This experiment involves digesting the inhibitor-protein complex with a protease (e.g., trypsin) and then analyzing the resulting peptides by mass spectrometry. This allows you to pinpoint the exact amino acid residue that has been modified by your inhibitor.
Determination of k_inact/K_I: For covalent inhibitors, IC50 values can be misleading as they are time-dependent. A more accurate measure of potency is the second-order rate constant k_inact/K_I, which reflects the efficiency of the covalent inactivation. [5]This is typically determined by measuring the rate of enzyme inhibition at different inhibitor concentrations.
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular context. The principle is that the binding of a ligand to its target protein often increases the thermal stability of the protein. By heating cell lysates or intact cells that have been treated with your inhibitor and then measuring the amount of soluble target protein at different temperatures, you can confirm target engagement in a more physiological setting.
Comparative Analysis and Data Integration
The ultimate goal of this comprehensive profiling cascade is to build a "selectivity profile" for your covalent inhibitor. This involves integrating the data from all the described experiments to make an informed decision about the compound's suitability for further development.
Profiling Technique
Information Gained
Strengths
Limitations
GSH Reactivity Assay
Intrinsic electrophilicity of the warhead.
Simple, rapid, and cost-effective.
Does not account for protein binding-induced reactivity.
Chemoproteomics
Unbiased, proteome-wide identification of on- and off-targets.
High-throughput and provides site-specific information.
Can be complex to perform and analyze; may miss low-abundance targets.
Kinase Panel Screening
Selectivity against the kinome.
High-throughput, standardized, and covers a therapeutically important protein family.
Limited to kinases; does not provide information on other off-targets.
Target Validation Assays
Confirmation of covalent modification, site of adduction, and kinetic parameters.
Provides detailed mechanistic insights.
Lower throughput and requires purified protein.
Cellular Assays (e.g., CETSA)
Confirmation of target engagement in a cellular environment.
More physiologically relevant than biochemical assays.
Can be technically challenging.
A desirable covalent inhibitor will exhibit the following characteristics:
Moderate intrinsic reactivity: A long half-life in the GSH stability assay.
High on-target potency: A low IC50 or a high k_inact/K_I value for the intended target.
A "clean" chemoproteomic profile: Few, if any, high-confidence off-targets.
High selectivity in focused panels: No significant inhibition of kinases or other relevant protein families at therapeutic concentrations.
Confirmed target engagement in cells: A clear and dose-dependent stabilization in a CETSA experiment.
Conclusion: A Commitment to Rigorous Science
The development of covalent inhibitors holds immense promise for tackling challenging drug targets. However, this therapeutic modality demands a heightened level of scrutiny when it comes to selectivity. The multi-pronged approach outlined in this guide, combining intrinsic reactivity assessment, unbiased proteomic profiling, focused panel screening, and detailed mechanistic studies, provides a robust framework for de-risking novel covalent agents like those based on the 3-halo-4,5-dihydroisoxazole scaffold. By embracing this commitment to rigorous, front-loaded cross-reactivity profiling, we can increase the probability of success in developing safe and effective covalent medicines.
References
Vertex AI Search. (n.d.). 3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole.
Dal Piaz, F., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. ResearchGate. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Retrieved February 4, 2026, from [Link]
Dal Piaz, F., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. PubMed. Retrieved February 4, 2026, from [Link]
WuXi Discovery Services. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Retrieved February 4, 2026, from [Link]
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Retrieved February 4, 2026, from [Link]
Dal Piaz, F., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife. ScienceDirect. Retrieved February 4, 2026, from [Link]
Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved February 4, 2026, from [Link]
Biggs, G. S., et al. (2025). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
National Institutes of Health. (n.d.). Reactive chemistry for covalent probe and therapeutic development. PMC. Retrieved February 4, 2026, from [Link]
bioRxiv. (2023, February 3). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. Retrieved February 4, 2026, from [Link]
National Institutes of Health. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC. Retrieved February 4, 2026, from [Link]
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved February 4, 2026, from [Link]
PubMed. (2016, January 5). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. Retrieved February 4, 2026, from [Link]
National Institutes of Health. (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. Retrieved February 4, 2026, from [Link]
Oreate AI Blog. (2026, January 7). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Retrieved February 4, 2026, from [Link]
National Institutes of Health. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Retrieved February 4, 2026, from [Link]
RSC Publishing. (n.d.). Reactive fragments in covalent drug discovery. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). Reactive chemistry for covalent probe and therapeutic development. Retrieved February 4, 2026, from [Link]
ACS Publications. (2026, February 2). A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers. ACS Omega. Retrieved February 4, 2026, from [Link]
bioRxiv. (2023, February 3). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. Retrieved February 4, 2026, from [Link]
National Institutes of Health. (n.d.). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC. Retrieved February 4, 2026, from [Link]
OTAVA. (n.d.). Covalent Inhibitors Library. Retrieved February 4, 2026, from [Link]
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved February 4, 2026, from [Link]
MDPI. (2026, February 3). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Retrieved February 4, 2026, from [Link]
Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved February 4, 2026, from [Link]
bioRxiv. (n.d.). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Retrieved February 4, 2026, from [Link]
Royal Society of Chemistry. (2020, November 26). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Books. Retrieved February 4, 2026, from [Link]
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved February 4, 2026, from [Link]
Drug Hunter. (2025, June 2). A Structure-based Approach to Drugging RNA with Small Molecules. YouTube. Retrieved February 4, 2026, from [Link]
PubChem. (n.d.). 3-Bromo-5-phenyl-4,5-dihydroisoxazole. Retrieved February 4, 2026, from [Link]
A Senior Application Scientist's Guide to Handling 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole: Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety.
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides essential, immediate safety and logistical information for handling 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, a halogenated heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, by examining structurally similar compounds and adhering to established principles of laboratory safety, we can construct a robust framework for its safe management.
The core principle of this guide is to treat 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole as a corrosive substance that can cause severe skin burns and eye damage, based on data from analogous compounds.[1][2][3] This necessitates a stringent approach to personal protective equipment (PPE), handling protocols, and waste disposal.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough risk assessment is paramount. For 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, the primary hazards are associated with its corrosive nature.
Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1]
Co-storage or mixing can lead to vigorous and hazardous reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling corrosive chemicals.[4][5] The following table outlines the minimum required PPE for handling 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Body Part
Required PPE
Rationale and Best Practices
Eyes and Face
Chemical splash goggles and a face shield.[6][7][8]
Standard safety glasses are insufficient.[6] A face shield provides an additional layer of protection against splashes, especially when working outside of a fume hood.[7]
Hands
Chemical-resistant gloves (Nitrile gloves are a suitable starting point for incidental contact).[6]
Always check the manufacturer's glove compatibility chart for the specific chemical or a similar class of compounds. Double-gloving is recommended for extended handling periods.
Body
A lab coat, chemically resistant apron, and closed-toe shoes.
This protects against accidental spills and splashes.[9]
Respiratory
Use in a certified chemical fume hood is the primary engineering control.[10][11] If a fume hood is not available or if there is a risk of aerosol generation, a respirator may be required.[5][12]
The type of respirator should be selected based on a formal risk assessment.
Operational Plan: From Handling to Disposal
A clear, step-by-step operational plan minimizes the risk of exposure and ensures a safe working environment.
Pre-Handling Checklist:
Review the SDS: If available, review the specific SDS for 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole. If not, review the SDS for a structurally similar compound, such as 5-(Bromomethyl)-3-phenylisoxazole.[1][3]
Inspect PPE: Ensure all PPE is in good condition and fits correctly.
Prepare the Workspace: Work in a certified chemical fume hood.[11] Remove all unnecessary items and incompatible chemicals from the work area.[11]
Locate Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible.
Step-by-Step Handling Protocol:
Don PPE: Put on all required PPE before entering the designated handling area.
Weighing and Transfer:
Perform all manipulations of solid material in a fume hood to avoid inhalation of dust.[1]
Use the smallest feasible quantity for the experiment.[10]
When transferring, be mindful of static electricity which can cause fine powders to disperse.
In Solution:
When dissolving, add the solid to the solvent slowly.
Be aware that dissolving corrosive solids can sometimes be exothermic.[10]
Post-Handling:
Wipe down all surfaces with an appropriate decontaminating solution.
Carefully remove PPE, avoiding contact with any contaminated surfaces.
Wash hands thoroughly with soap and water after removing gloves.[2][12]
Disposal Plan: A Critical Final Step
Proper waste management is crucial for laboratory safety and environmental protection. As a brominated organic compound, 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole must be disposed of as halogenated organic waste .[13][14][15][16]
Key Disposal Principles:
Do Not dispose of this compound down the drain.[17]
Do Not mix with non-halogenated waste streams.[14][15] The disposal of mixed waste is more complex and costly.[16]
Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[13][15]
Follow your institution's specific guidelines for hazardous waste disposal.
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagrams illustrate the key decision points and workflows.
Caption: High-level workflow for handling 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole.
Caption: Decision tree for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently and safely handle 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, ensuring both personal safety and the integrity of their research.
References
Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-(Bromomethyl)-3-phenylisoxazole. Retrieved from [Link]
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials. Retrieved from [Link]
Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]
KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]